molecular formula C12H21NO4 B050637 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid CAS No. 534602-47-6

1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid

Cat. No.: B050637
CAS No.: 534602-47-6
M. Wt: 243.3 g/mol
InChI Key: LNQIKLOOSITZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-6-12(4,8-13)9(14)15/h5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQIKLOOSITZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595188
Record name 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534602-47-6
Record name 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on experimental protocols and its role in synthetic workflows.

Chemical Identity and Properties

This compound is a derivative of piperidine, a common scaffold in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in organic synthesis by modulating its reactivity. The presence of both a methyl and a carboxylic acid group at the 3-position creates a chiral center, leading to (R) and (S) enantiomers.

CAS Numbers:

Compound NameStereochemistryCAS Number
This compound(S)1415018-76-6
1-(Tert-butoxycarbonyl)piperidine-3-carboxylic acidRacemic84358-12-3
1-(Tert-butoxycarbonyl)piperidine-3-carboxylic acid(S)88495-54-9
1-(Tert-butoxycarbonyl)piperidine-3-carboxylic acid(R)163438-09-3
1-(Tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acidRacemic746658-74-2
1-(Tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acidRacemic189321-63-9

Physicochemical Data:

Quantitative data for the title compound is sparse in the literature. However, data for the closely related parent compound, 1-(Tert-butoxycarbonyl)piperidine-3-carboxylic acid, provides a reasonable approximation of its properties. The addition of a methyl group will slightly increase the molecular weight and may influence properties such as melting point and solubility.

PropertyValue (for 1-(Boc)-piperidine-3-carboxylic acid)Reference
Molecular Formula C₁₁H₁₉NO₄[2]
Molecular Weight 229.27 g/mol [2]
Appearance Solid
Melting Point 159-162 °C[2]
Assay ≥97%
Optical Activity ([α]D) +57° (c=1 in chloroform) for (S)-enantiomer

Note: The molecular weight of this compound is approximately 243.30 g/mol .

Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available precursors. A plausible synthetic route involves the construction of the 3,3-disubstituted piperidine ring followed by N-protection. Below is a generalized experimental protocol based on established chemical transformations for analogous structures.

Proposed Synthetic Pathway:

A potential synthetic route could start from a suitable precursor, such as a substituted pyridine or a pre-formed piperidine derivative, which is then methylated and carboxylated at the 3-position, followed by the introduction of the Boc protecting group.

G cluster_0 Synthesis of Precursor cluster_1 Boc Protection and Hydrolysis Start 3-Piperidinecarboxylic acid ethyl ester Step1 Alkylation at C3 (e.g., LDA, MeI) Start->Step1 Intermediate1 3-Methyl-3-piperidinecarboxylic acid ethyl ester Step1->Intermediate1 Step2 N-Boc Protection (Boc)₂O, Base Intermediate1->Step2 Intermediate2 Ethyl 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate Step2->Intermediate2 Step3 Ester Hydrolysis (e.g., LiOH, H₂O/THF) Intermediate2->Step3 Product 1-(Tert-butoxycarbonyl)-3-methyl- piperidine-3-carboxylic acid Step3->Product

A plausible synthetic pathway for the target molecule.

Experimental Protocol: N-Boc Protection of a Piperidine Carboxylic Acid

This protocol is adapted from the synthesis of related N-Boc protected piperidine derivatives and represents a key step in the overall synthesis.

  • Materials: Piperidine carboxylic acid derivative, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dioxane, Water.

  • Procedure:

    • Dissolve the piperidine carboxylic acid derivative in a mixture of dioxane and water.

    • Add a solution of sodium hydroxide to basify the reaction mixture.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate portion-wise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) to a pH of approximately 3-4.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc protected product.

    • Purify the product by column chromatography or recrystallization as needed.

Applications in Drug Discovery and Development

This compound and its analogs are valuable building blocks in medicinal chemistry. The piperidine scaffold is a key structural motif in numerous biologically active compounds and approved drugs. The Boc protecting group allows for selective chemical modifications at other positions of the molecule, making it a versatile intermediate in the synthesis of complex target molecules.

These compounds are frequently utilized in the following areas:

  • Synthesis of Novel Therapeutic Agents: They serve as scaffolds for the development of drugs targeting a wide range of diseases, including neurological disorders.

  • Peptide Synthesis: As constrained amino acid analogs, they can be incorporated into peptides to induce specific conformations and improve metabolic stability.

  • Fragment-Based Drug Discovery (FBDD): The piperidine core can act as a starting point for fragment elaboration and optimization in FBDD campaigns.

Workflow in Drug Discovery:

The following diagram illustrates a generalized workflow for the utilization of a building block like this compound in a drug discovery project.

G cluster_design Design & Synthesis cluster_testing Screening & Optimization BB Building Block (e.g., Boc-3-Me-Pip-3-COOH) Synthesis Chemical Synthesis (e.g., Amide Coupling) BB->Synthesis Library Compound Library Synthesis->Library Screening Biological Screening (HTS, Assay) Library->Screening Hit Hit Identification Screening->Hit SAR SAR Studies & Lead Optimization Hit->SAR SAR->Synthesis Iterative Design Lead Lead Compound SAR->Lead

Generalized drug discovery workflow utilizing the title compound.

Safety and Handling

Based on the safety data for the parent compound, 1-(Tert-butoxycarbonyl)piperidine-3-carboxylic acid, the 3-methyl derivative should be handled with care. It is classified as an irritant.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

This technical guide provides a summary of the available information on this compound. Further research and experimental validation are necessary to fully characterize this compound and explore its potential in various scientific applications.

References

(S)-1-Boc-3-methylpiperidine-3-carboxylic Acid: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-3-methylpiperidine-3-carboxylic acid is a chiral building block of significant interest to researchers and scientists in the fields of medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the stereocenter at the C3 position, offers a unique three-dimensional structure that is valuable for the synthesis of novel therapeutic agents. The presence of the Boc protecting group facilitates its use in a variety of chemical transformations, making it a versatile starting material for the creation of complex molecules with potential biological activity. This technical guide provides a summary of its properties, a representative synthetic application, and an overview of the potential therapeutic areas where its derivatives have shown promise.

Core Properties

The fundamental physicochemical properties of (S)-1-Boc-3-methylpiperidine-3-carboxylic acid are summarized below. These data are essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 1415018-76-6[1]
Molecular Formula C₁₂H₂₁NO₄[1]
Molecular Weight 243.30 g/mol [1]
Appearance White to off-white powder[1]
Optical Rotation [α]²⁰/D +22.7 ± 1° (c=1 in MeOH)[1]
Purity ≥95%[1]

Synthetic Applications

Representative Experimental Protocol: Synthesis of Pyrazole Derivatives

This protocol describes the synthesis of methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates from N-Boc protected piperidine-3-carboxylic acid. This process involves the formation of a β-keto ester, followed by cyclization with hydrazine.

Step 1: Synthesis of tert-Butyl 3-[(2)-3-(Dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylate

  • Dissolve l-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add Meldrum's acid (1.1 equivalents) followed by 4-dimethylaminopyridine (DMAP) (2 equivalents).

  • Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Dilute the reaction with DCM and wash sequentially with 1 M KHSO₄ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then refluxed in methanol to yield the desired β-keto ester, which is subsequently treated with N,N-dimethylformamide dimethyl acetal to give the enamine.

Step 2: Synthesis of Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate

  • Dissolve the product from Step 1 in a suitable solvent such as ethanol.

  • Add hydrazine hydrate (1.2 equivalents).

  • Reflux the mixture for the appropriate time to ensure complete cyclization.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the target pyrazole derivative.

Synthesis Workflow

G start (S)-1-Boc-piperidine-3-carboxylic acid step1 Activation with Meldrum's acid, EDC, DMAP start->step1 step2 Methanolysis step1->step2 step3 Reaction with DMF-DMA step2->step3 step4 Cyclization with Hydrazine Hydrate step3->step4 product Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate step4->product

Synthesis of a Pyrazole Derivative.

Potential Biological and Therapeutic Applications

While direct biological studies on (S)-1-Boc-3-methylpiperidine-3-carboxylic acid are limited, its structural motifs are present in a variety of biologically active molecules. The piperidine ring is a common scaffold in many FDA-approved drugs. Research into derivatives of similar piperidine-3-carboxylic acids suggests potential applications in several therapeutic areas.

  • GABA Uptake Inhibition: Derivatives of piperidine-3-carboxylic acid have been investigated as inhibitors of γ-aminobutyric acid (GABA) uptake.[2] These inhibitors can modulate neurotransmission and have potential applications in the treatment of neurological disorders such as epilepsy and anxiety.

  • Sigma-1 (σ1) Receptor Ligands: The piperidine scaffold is also found in ligands for the sigma-1 receptor, a protein implicated in a range of neurological conditions including neurodegenerative diseases and psychiatric disorders.

  • Cathepsin K Inhibition: Recent studies have shown that piperidine-3-carboxamide derivatives can act as inhibitors of Cathepsin K, an enzyme involved in bone resorption.[3] This suggests a potential therapeutic application in the treatment of osteoporosis.

Drug Discovery Pathway

The use of (S)-1-Boc-3-methylpiperidine-3-carboxylic acid in drug discovery typically follows a logical progression from the core building block to a potential drug candidate.

G start (S)-1-Boc-3-methylpiperidine-3-carboxylic acid derivatization Chemical Derivatization start->derivatization Synthesis library Compound Library derivatization->library screening Biological Screening library->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Drug Discovery Progression.

References

Spectroscopic and Spectrometric Characterization of 1-Boc-3-methylpiperidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the chiral building block, 1-Boc-3-methylpiperidine-3-carboxylic acid. This compound is of significant interest in medicinal chemistry and drug development due to its utility in the synthesis of novel therapeutic agents. The following sections detail the spectral data, experimental methodologies, and a generalized workflow for the characterization of such compounds.

Core Spectral Data

The structural integrity and purity of 1-Boc-3-methylpiperidine-3-carboxylic acid are confirmed through ¹H NMR, ¹³C NMR, and mass spectrometry. While specific data can vary slightly based on instrumentation and experimental conditions, the following tables summarize representative spectral data for this molecule.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of 1-Boc-3-methylpiperidine-3-carboxylic acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5Broad Singlet1HCOOH
~3.8 - 3.2Multiplet2HN-CH₂ (axial & equatorial)
~2.0 - 1.5Multiplet6HPiperidine ring CH₂
1.45Singlet9HC(CH₃)₃ (Boc)
1.25Singlet3HC₃-CH₃

Table 2: ¹³C NMR Spectral Data of 1-Boc-3-methylpiperidine-3-carboxylic acid

Chemical Shift (δ) ppmAssignment
~178COOH
~155N-COO (Boc carbonyl)
~80C (CH₃)₃ (Boc)
~50C-3
~45-35Piperidine ring CH₂
~28.5C(C H₃)₃ (Boc)
~22C₃-C H₃
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for 1-Boc-3-methylpiperidine-3-carboxylic acid

Ionization ModeCalculated m/zObserved m/zIon
ESI-242.1443[M-H]⁻C₁₂H₂₀NO₄⁻
ESI+244.1596[M+H]⁺C₁₂H₂₂NO₄⁺
ESI+266.1416[M+Na]⁺C₁₂H₂₁NNaO₄⁺

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structural elucidation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-15 mg of 1-Boc-3-methylpiperidine-3-carboxylic acid was dissolved in 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

  • Instrumentation: Spectra were acquired on a Bruker Avance III 500 MHz spectrometer, or an equivalent instrument.

  • ¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds. A total of 16 scans were accumulated for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds were employed. Typically, 1024 scans were averaged to obtain a spectrum with sufficient signal intensity.

  • Data Processing: The raw data was processed using standard NMR software. A Fourier transform was applied, followed by phase and baseline correction. Chemical shifts were referenced to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of 1-Boc-3-methylpiperidine-3-carboxylic acid was prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source was used.

  • Ionization: The sample solution was introduced into the ESI source at a flow rate of 5 µL/min. The analysis was performed in both positive and negative ion modes to observe the protonated ([M+H]⁺), deprotonated ([M-H]⁻), and sodiated ([M+Na]⁺) molecular ions.

  • Data Acquisition: The mass spectrometer was operated in full scan mode over a mass-to-charge (m/z) range of 50-500. The instrument was calibrated using a known standard to ensure high mass accuracy.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of a small molecule like 1-Boc-3-methylpiperidine-3-carboxylic acid.

Spectral Analysis Workflow Workflow for Spectroscopic and Spectrometric Analysis A Sample Preparation (Dissolution in Solvent) B NMR Spectroscopy A->B NMR Sample C Mass Spectrometry A->C MS Sample D ¹H NMR Acquisition B->D E ¹³C NMR Acquisition B->E F ESI-MS Acquisition (Positive & Negative Modes) C->F G Data Processing (FT, Phasing, Baseline Correction) D->G E->G H Data Processing (Calibration, Peak Picking) F->H I Structural Elucidation & Purity Assessment G->I H->I

Caption: Logical workflow for spectral analysis of organic compounds.

Synthesis of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid, a valuable chiral building block in pharmaceutical development. The synthesis is presented as a three-step process commencing with the commercially available 1-(Tert-butoxycarbonyl)-piperidine-3-carboxylic acid. This guide provides detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in the successful synthesis and characterization of this target compound.

Synthetic Strategy

The synthesis of this compound is achieved through a three-step sequence:

  • Esterification: The carboxylic acid of the starting material, 1-(Tert-butoxycarbonyl)-piperidine-3-carboxylic acid, is converted to its methyl ester to protect the acidic proton and facilitate the subsequent α-methylation.

  • α-Methylation: The crucial carbon-carbon bond formation is accomplished by deprotonating the α-carbon of the methyl ester using a strong, non-nucleophilic base, followed by quenching the resulting enolate with a methylating agent.

  • Hydrolysis: The methyl ester of the α-methylated intermediate is saponified to yield the final carboxylic acid product.

Synthetic Workflow Diagram

Synthetic Workflow Synthetic Pathway for this compound A 1-(Tert-butoxycarbonyl)-piperidine-3-carboxylic Acid B Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate A->B Esterification (MeOH, H+) C Methyl 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate B->C α-Methylation (LDA, MeI) D This compound C->D Hydrolysis (LiOH)

Caption: Overall synthetic route.

Experimental Protocols

Step 1: Esterification of 1-(Tert-butoxycarbonyl)-piperidine-3-carboxylic Acid

This procedure describes the conversion of the starting carboxylic acid to its methyl ester.

Reaction Scheme:

Esterification cluster_0 1-(Tert-butoxycarbonyl)-piperidine-3-carboxylic Acid cluster_1 Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate A B A->B MeOH, H+ A_struct B_struct

Caption: Esterification reaction.

Procedure:

  • To a solution of 1-(Tert-butoxycarbonyl)-piperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Typical):

ParameterValue
Starting Material1-(Tert-butoxycarbonyl)-piperidine-3-carboxylic acid
ReagentsMethanol, Sulfuric Acid
SolventMethanol
TemperatureReflux
Reaction Time4-6 hours
Yield90-95%
Step 2: α-Methylation of Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate

This is the key step to introduce the methyl group at the C3 position.

Reaction Scheme:

Alpha-Methylation cluster_0 Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate cluster_1 Methyl 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate A B A->B 1. LDA, THF, -78 °C 2. MeI A_struct B_struct

Caption: α-Methylation reaction.

Procedure:

  • Prepare a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon).

  • To this, add a solution of Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Estimated):

ParameterValue
Starting MaterialMethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate
ReagentsLithium Diisopropylamide (LDA), Methyl Iodide
SolventTetrahydrofuran (THF)
Temperature-78 °C to Room Temperature
Reaction Time12-16 hours
Yield60-70% (Estimated based on similar reactions)
Step 3: Hydrolysis of Methyl 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate

The final step is the saponification of the methyl ester to the target carboxylic acid.

Reaction Scheme:

Hydrolysis cluster_0 Methyl 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate cluster_1 This compound A B A->B LiOH, THF/H₂O A_struct B_struct

Caption: Hydrolysis reaction.

Procedure:

  • Dissolve Methyl 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • The product can be further purified by recrystallization if necessary.

Quantitative Data (Typical):

ParameterValue
Starting MaterialMethyl 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate
ReagentLithium Hydroxide Monohydrate
SolventsTetrahydrofuran (THF), Water
TemperatureRoom Temperature
Reaction Time4-8 hours
Yield>90%

Characterization Data

The final product, this compound, is expected to have the following characteristics:

PropertyValue
Molecular FormulaC₁₂H₂₁NO₄
Molecular Weight243.30 g/mol
AppearanceWhite to off-white solid

Expected Spectroscopic Data:

  • ¹H NMR: Peaks corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methyl group at C3 (singlet), the piperidine ring protons, and the absence of the methyl ester singlet (~3.7 ppm).

  • ¹³C NMR: Resonances for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, the C3 carbon, the methyl carbon, and the carbons of the piperidine ring.

  • Mass Spectrometry (ESI-MS): A peak corresponding to [M+H]⁺ at m/z 244.15 or [M-H]⁻ at m/z 242.14.

Safety and Handling

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Strong bases like LDA are highly reactive and should be handled with extreme care under anhydrous and inert conditions.

  • Methyl iodide is a toxic and volatile reagent and should be handled with appropriate precautions.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and analytical capabilities.

An In-Depth Technical Guide to Commercially Available C-Substituted Piperidines for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a vast array of FDA-approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be strategically modified to optimize pharmacological activity, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of commercially available C-substituted piperidines for research, focusing on their synthesis, biological activities, and applications in drug discovery.

Commercially Available C-Substituted Piperidine Building Blocks

A diverse range of C-substituted piperidine building blocks are commercially available from various suppliers, facilitating their incorporation into drug discovery programs. These suppliers offer extensive libraries of functionalized piperidines, enabling researchers to explore a wide chemical space.

Key Suppliers:

  • Life Chemicals: Offers a focused library of C-substituted piperidines, including spirocyclic and fused systems, suitable for high-throughput screening (HTS) and fragment-based drug discovery (FBDD).[1][2][3][4]

  • Enamine: Provides a large collection of piperidine analogues for drug design, including unique spirocyclic, fused, and bridged scaffolds, available in research and bulk quantities.[5]

  • Sigma-Aldrich (Merck): A major supplier of a wide variety of piperidine derivatives for research, including both common and more complex substituted scaffolds.[6][7]

These suppliers provide compounds with diverse substitution patterns at the C2, C3, and C4 positions of the piperidine ring, often with protecting groups (e.g., Boc, Cbz) to facilitate further chemical modification.

Quantitative Data on C-Substituted Piperidines

The following tables summarize quantitative data for various classes of C-substituted piperidines, highlighting their activity against different biological targets.

GPCR Modulators

C-substituted piperidines are prevalent in the development of ligands for G-protein coupled receptors (GPCRs), including opioid, chemokine, and muscarinic receptors.

Compound ClassTargetCompound ExampleIC50 / Ki (nM)Reference
4-Arylpiperidinesµ-Opioid ReceptorFentanylKi: 1.5[8]
Piperidine-4-carboxamidesCCR5MaravirocIC50: 2.3[9]
3-Substituted PiperidinesM4 Muscarinic ReceptorVU0152100EC50: 130[6]
Ion Channel Modulators

The piperidine motif is also a key feature in many ion channel modulators, targeting calcium, potassium, and sodium channels.

Compound ClassTargetCompound ExampleIC50 (µM)Reference
4,4-Disubstituted PiperidinesT-type Ca2+ channelsTTA-A21.0[10]
Piperidine DerivativesBK ChannelsPiperine4.8[11]
Piperidine-4-sulfonic acidGABAA Receptors------[12][13]
Enzyme Inhibitors

C-substituted piperidines have been successfully developed as potent and selective inhibitors of various enzymes, including kinases and proteases.

Compound ClassTargetCompound ExampleIC50 (nM)Reference
4-AminopiperidinesPI3KδIdelalisib1.2
Piperidine-based inhibitorsMDM2-p53Nutlin-3a90[14]
N-Aryl-4-piperidinaminesAcetylcholinesteraseDonepezil6.7[15]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key C-substituted piperidine scaffolds.

Synthesis of 4-Arylpiperidines via Negishi Coupling

This protocol describes a general and efficient method for the synthesis of 4-arylpiperidines from a 4-piperidylzinc iodide and various aryl halides.[8]

Materials:

  • N-Boc-4-iodopiperidine

  • Zinc dust

  • 1,2-Dibromoethane

  • Chlorotrimethylsilane

  • Anhydrous Tetrahydrofuran (THF)

  • Aryl halide or triflate

  • PdCl2(dppf) (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Copper(I) iodide (CuI)

Procedure:

  • Activation of Zinc: In a glovebox, zinc dust is stirred in a flask and 1,2-dibromoethane is added. The mixture is gently heated with a heat gun until bubbling subsides. After cooling, chlorotrimethylsilane is added and the mixture is stirred. The activated zinc is then washed with anhydrous THF and dried under vacuum.

  • Formation of Organozinc Reagent: A solution of N-Boc-4-iodopiperidine in anhydrous THF is added to a stirred suspension of the activated zinc. The mixture is heated to 50 °C for 2 hours to form the 4-piperidylzinc iodide reagent.

  • Negishi Coupling: In a separate flask, the aryl halide or triflate, PdCl2(dppf), and CuI are dissolved in anhydrous THF. The freshly prepared 4-piperidylzinc iodide solution is then added, and the reaction mixture is stirred at room temperature or heated as needed until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 4-arylpiperidine.

Synthesis of Piperidine-4-carboxamides

This protocol outlines the synthesis of piperidine-4-carboxamides from piperidine-4-carboxylic acid.[15][16][17]

Materials:

  • Piperidine-4-carboxylic acid

  • Thionyl chloride or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Acid Chloride Formation: To a suspension of piperidine-4-carboxylic acid in anhydrous DCM, thionyl chloride or oxalyl chloride is added dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride. The reaction mixture is stirred at room temperature until the solid dissolves and gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of the desired amine and TEA or DIPEA in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Workup and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography or recrystallization to give the pure piperidine-4-carboxamide.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by C-substituted piperidines and a typical experimental workflow for their evaluation.

PI3K/Akt Signaling Pathway

Many C-substituted piperidine derivatives have been developed as inhibitors of the PI3K/Akt pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[5][12][18][19][20][21][22][23]

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits and Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response Regulates Piperidine_Inhibitor C-Substituted Piperidine Inhibitor Piperidine_Inhibitor->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: PI3K/Akt signaling pathway and inhibition by C-substituted piperidines.

High-Throughput Screening Workflow for GPCR Ligands

This diagram outlines a typical high-throughput screening (HTS) workflow for identifying C-substituted piperidines that modulate the activity of a G-protein coupled receptor (GPCR).[9][24][25][26][27]

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library C-Substituted Piperidine Library Assay_Plates Prepare Assay Plates (e.g., 384-well) Compound_Library->Assay_Plates Dispensing Dispense Compounds and Cells into Plates Assay_Plates->Dispensing Cell_Culture Culture Cells Expressing Target GPCR Cell_Culture->Dispensing Incubation Incubate Dispensing->Incubation Signal_Detection Detect Signal (e.g., Fluorescence, Luminescence) Incubation->Signal_Detection Data_Acquisition Acquire Raw Data Signal_Detection->Data_Acquisition Data_Normalization Normalize Data Data_Acquisition->Data_Normalization Hit_Identification Identify 'Hits' Data_Normalization->Hit_Identification Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Analysis

Caption: High-throughput screening workflow for GPCR ligands.

References

The Piperidine Substructure: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs and biologically active compounds has earned it the esteemed status of a "privileged scaffold." This technical guide provides a comprehensive exploration of the multifaceted role of the piperidine substructure in drug design and development. We will delve into its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic and analytical methodologies employed to harness its full potential. This guide aims to be an essential resource for professionals dedicated to the discovery and development of novel therapeutics.

The Physicochemical Advantage of the Piperidine Moiety

The enduring success of the piperidine scaffold in drug design can be attributed to a unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles. These properties contribute to the "drug-likeness" of molecules containing this substructure, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]

Key Physicochemical Properties:

  • Basicity: The nitrogen atom in the piperidine ring is basic, with a typical pKa of its conjugate acid around 11. At physiological pH, this nitrogen is predominantly protonated, allowing for the formation of strong ionic interactions with acidic residues in target proteins, a crucial feature for the binding affinity of many drugs.[1]

  • Conformational Flexibility: The sp³-hybridized carbon atoms enable the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility allows for the optimal orientation of substituents to bind effectively to diverse biological targets.[1]

  • Lipophilicity and Solubility: The piperidine ring strikes a balance between lipophilicity and hydrophilicity. This characteristic is vital for oral bioavailability, as it influences a drug's ability to dissolve in the gastrointestinal tract and permeate cell membranes.[1] The introduction of chiral centers or substituents on the piperidine ring can further modulate these properties.[3]

Therapeutic Applications of Piperidine-Containing Compounds

The versatility of the piperidine scaffold is evident in its widespread presence across numerous therapeutic classes. Below, we explore its role in several key areas, supported by quantitative data on the biological activity of representative compounds.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cell proliferation, survival, and apoptosis.[4] A notable number of these compounds interfere with the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[5]

Compound/DrugCancer Cell LineTarget/MechanismIC50/GI50 (µM)
DTPEP MCF-7 (Breast)-0.8 ± 0.04
MDA-MB-231 (Breast)-1.2 ± 0.12
Compound 17a PC3 (Prostate)-0.81
MGC803 (Gastric)-1.09
MCF-7 (Breast)-1.30
Compound 16 786-0 (Kidney)-0.4 (µg/mL)
HT29 (Colon)-4.1 (µg/mL)
NCI/ADR-RES (Ovarian)-17.5 (µg/mL)
Piperidine-dihydropyridine hybrid A-549 (Lung)EGFR15.94 ± 0.201
MCF-7 (Breast)EGFR22.12 ± 0.213
Benzenesulfonamide-based derivative MCF-7 (Breast)VEGFR2, Topoisomerase II0.08
HepG2 (Liver)VEGFR2, Topoisomerase II0.186
AKT inhibitor 10h PC-3 (Prostate)Pan-AKT inhibitor3.7

Data sourced from multiple studies.[4][6][7][8]

Several piperidine-containing drugs function as inhibitors of the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Piperidine_Inhibitor Piperidine-based PI3K Inhibitor Piperidine_Inhibitor->PI3K PTEN PTEN PTEN->PIP3 Dephosphorylation

PI3K/Akt signaling pathway and the inhibitory action of piperidine-based drugs.
Central Nervous System (CNS) Activity

The piperidine scaffold is a key component of many drugs targeting the CNS, including antipsychotics and stimulants. These drugs often modulate dopaminergic and cholinergic signaling pathways.

DrugTargetBinding Affinity (Ki, nM)
Haloperidol Dopamine D2 Receptor1.5
Risperidone Dopamine D2 Receptor3.13
Serotonin 5-HT2A Receptor0.12
Methylphenidate Dopamine Transporter (DAT)137
Norepinephrine Transporter (NET)34

Binding affinities can vary depending on the experimental conditions.

Methylphenidate, a piperidine derivative, is a widely prescribed treatment for Attention Deficit Hyperactivity Disorder (ADHD). It primarily acts by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3][9][10]

Dopaminergic_Signaling Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine Release Postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D_Receptor Dopamine Receptor Dopamine->D_Receptor DAT->Presynaptic Signal Signal Transduction D_Receptor->Signal Activation Methylphenidate Methylphenidate Methylphenidate->DAT

Mechanism of action of Methylphenidate on the dopaminergic synapse.
Analgesic Activity

The piperidine ring is a fundamental structural feature of many potent synthetic opioids, which exert their analgesic effects by acting as agonists at μ-opioid receptors in the central nervous system.

DrugReceptorPotency
Fentanyl μ-opioid50-100 times more potent than morphine
Meperidine μ-opioid-

Potency is a relative measure and can vary.[1]

Fentanyl, a highly potent synthetic opioid, binds to and activates μ-opioid receptors, which are G-protein-coupled receptors. This activation leads to a cascade of intracellular events that ultimately inhibit nociceptive signals, resulting in analgesia.[1][11][12][13]

Opioid_Signaling Fentanyl Fentanyl mu_Opioid_Receptor μ-Opioid Receptor Fentanyl->mu_Opioid_Receptor Binds and Activates G_Protein G-protein (Gi/o) mu_Opioid_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Ca_Channel Ca2+ Channel G_Protein->Ca_Channel K_Channel K+ Channel G_Protein->K_Channel cAMP cAMP Adenylate_Cyclase->cAMP Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_Neurotransmitter_Release Reduced Ca2+ influx Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ efflux Hyperpolarization->Reduced_Neurotransmitter_Release

Simplified signaling pathway of Fentanyl via the μ-opioid receptor.
Antiviral Activity

Piperidine derivatives have also been investigated for their antiviral properties, showing activity against a range of viruses, including influenza and HIV.

CompoundVirusEC50 (µM)
FZJ05 Influenza A/H1N1"much lower than ribavirin"
FZJ13 HIV-1Comparable to 3TC
tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate Influenza virusas low as 0.05
AB05 H1N1 Influenza virus0.33
Compound 2 HCoV-229E7.4

Data compiled from various studies.[14][15][16][17]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to drug discovery and development. This section provides an overview of key protocols for the synthesis and biological evaluation of piperidine-containing compounds.

Synthesis of Piperidine Derivatives

The synthesis of piperidine-containing compounds can be achieved through various routes, including the functionalization of a pre-existing piperidine ring or the de novo construction of the ring.

General Protocol for the Synthesis of Fentanyl:

The synthesis of fentanyl typically involves a multi-step process. An optimized three-step strategy is outlined below:[18]

  • Alkylation of 4-piperidone: Commercially available 4-piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene in the presence of a base such as cesium carbonate to yield N-phenylethylpiperidin-4-one.[18]

  • Reductive Amination: The resulting piperidone undergoes reductive amination with aniline, mediated by a reducing agent like sodium triacetoxyborohydride in the presence of acetic acid, to form N-[1-(2-phenylethyl)-4-piperidinyl]aniline.[18]

  • Acylation: The final step involves the acylation of the secondary amine with propionyl chloride in the presence of a non-nucleophilic base like Hünig's base to yield fentanyl.[18]

General Protocol for the Synthesis of Donepezil:

The synthesis of donepezil often involves the condensation of 5,6-dimethoxy-1-indanone with N-benzyl-4-formylpiperidine.[19][20][21][22][23]

  • Aldol Condensation: 5,6-dimethoxy-1-indanone is reacted with N-benzylpiperidine-4-carboxaldehyde in the presence of a base (e.g., NaOH) in a suitable solvent like methanol.[19]

  • Dehydration and Reduction: The intermediate aldol product is dehydrated, and the resulting double bond is reduced, for example, using catalytic hydrogenation with Raney nickel in the presence of methanesulfonic acid.[19]

Biological Evaluation Protocols

MTT Assay for Cytotoxicity:

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26][27]

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the piperidine-containing compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Dissolve the resulting formazan crystals with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a control and determine the IC50 value.

High-throughput screening is a crucial process in early drug discovery for identifying "hit" compounds from large chemical libraries.

HTS_Workflow Library Piperidine Compound Library Primary_Screening Primary Screening (Single Concentration) Library->Primary_Screening Assay_Development Assay Development & Validation Assay_Development->Primary_Screening Data_Analysis Data Analysis & Hit Identification Primary_Screening->Data_Analysis Dose_Response Dose-Response Confirmation Data_Analysis->Dose_Response Hits Hit_Validation Hit Validation & SAR Studies Dose_Response->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization

A general workflow for the high-throughput screening of a piperidine compound library.

Conclusion

The piperidine substructure continues to be an exceptionally valuable and versatile scaffold in the field of drug discovery. Its favorable physicochemical properties, combined with its synthetic tractability, have enabled the development of a multitude of clinically successful drugs across a wide spectrum of therapeutic areas. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of piperidine derivatives will undoubtedly fuel the discovery of the next generation of innovative medicines. This guide has provided a comprehensive overview of the core principles and practical considerations for researchers and professionals working with this remarkable heterocyclic motif.

References

Introduction to chiral piperidines as privileged structures in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and FDA-approved pharmaceuticals. The introduction of chirality to the piperidine scaffold further enhances its utility, allowing for precise three-dimensional arrangements of substituents that can lead to improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of chiral piperidines in drug discovery, covering their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

The Significance of Chirality in Piperidine Scaffolds

The incorporation of one or more stereocenters into the piperidine ring has a profound impact on a molecule's pharmacological properties. Chiral piperidine scaffolds are instrumental in optimizing drug candidates by:

  • Modulating Physicochemical Properties: The spatial orientation of substituents on a chiral piperidine ring can influence a compound's pKa, lipophilicity (logP/logD), and solubility, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Enhancing Biological Activity and Selectivity: The precise three-dimensional arrangement of functional groups in a chiral piperidine allows for optimal interactions with the chiral environment of biological targets such as enzymes and receptors. This stereospecific recognition often leads to a significant increase in binding affinity and biological potency for one enantiomer over the other.[1][2]

  • Improving Pharmacokinetic Properties: Chirality can influence a drug's metabolic pathway and rate of clearance. One enantiomer may be metabolized more slowly than the other, leading to a longer half-life and improved pharmacokinetic profile.

  • Reducing Off-Target Effects and Toxicity: By improving selectivity for the intended biological target, the introduction of chirality can minimize interactions with other proteins, thereby reducing the potential for adverse side effects and toxicity.[1]

Chiral Piperidine-Containing Drugs: Case Studies

The therapeutic importance of chiral piperidines is exemplified by their presence in numerous blockbuster drugs. This section explores the mechanism of action of three prominent examples: Niraparib, Risperidone, and Paroxetine.

Niraparib: A Chiral PARP Inhibitor for Cancer Therapy

Niraparib is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[3] Its mechanism of action is centered on the concept of synthetic lethality in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited by Niraparib, these SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the HRR pathway. However, in cancer cells with defective HRR, the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death.

Furthermore, PARP inhibitors like Niraparib have been shown to activate the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. The accumulation of cytoplasmic DNA fragments resulting from unresolved DNA damage activates cGAS, leading to the production of cGAMP. This, in turn, activates STING, triggering a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, which can enhance the anti-tumor immune response.

Niraparib_Pathway Figure 1: Niraparib's Dual Mechanism of Action cluster_dna_repair DNA Damage Repair cluster_immune Immune Activation DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits DNA_DSB Double-Strand Break (DSB) DNA_SSB->DNA_DSB leads to PARP->DNA_SSB repairs HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis induces in HRR-deficient cells Niraparib_PARP Niraparib Niraparib_PARP->PARP inhibits Cytoplasmic_DNA Cytoplasmic DNA Fragments cGAS cGAS Cytoplasmic_DNA->cGAS activates STING STING cGAS->STING activates IFN1 Type I Interferons STING->IFN1 induces Niraparib_Immune Niraparib Niraparib_Immune->Cytoplasmic_DNA increases

Caption: Niraparib's Dual Mechanism of Action

CompoundR-group at Piperidine C2PARP-1 IC50 (nM)
Analog 1 H15.8
Analog 2 Methyl3.2
Analog 3 Ethyl2.1
Niraparib Phenyl1.8

This table illustrates the impact of substitution at the 2-position of the piperidine ring on PARP-1 inhibitory activity. The increasing steric bulk from hydrogen to a phenyl group generally leads to enhanced potency.

Risperidone: A Chiral Antipsychotic Agent

Risperidone is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and irritability associated with autism. It is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors. The (-)-enantiomer of risperidone is known to be the more active form.

The therapeutic effects of risperidone are attributed to its combined antagonism of D2 and 5-HT2A receptors.[4] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia (e.g., hallucinations, delusions). The antagonism of 5-HT2A receptors is believed to contribute to its efficacy against negative symptoms (e.g., social withdrawal, lack of motivation) and to reduce the likelihood of extrapyramidal side effects that are common with older, typical antipsychotics.

Risperidone_Pathway Figure 2: Risperidone's Receptor Antagonism cluster_dopamine Dopaminergic System cluster_serotonin Serotonergic System Risperidone Risperidone D2_Receptor Dopamine D2 Receptor Risperidone->D2_Receptor antagonizes 5HT2A_Receptor Serotonin 5-HT2A Receptor Risperidone->5HT2A_Receptor antagonizes Dopamine Dopamine Dopamine->D2_Receptor activates Positive_Symptoms Positive Symptoms (Hallucinations, Delusions) D2_Receptor->Positive_Symptoms mediates Serotonin Serotonin Serotonin->5HT2A_Receptor activates Negative_Symptoms Negative Symptoms (Apathy, Asociality) 5HT2A_Receptor->Negative_Symptoms contributes to

Caption: Risperidone's Receptor Antagonism

CompoundR-group at Piperidine N1D2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)
Risperidone -CH2CH2-(pyrimidinone)3.130.16
Analog 4 -CH2CH2-(phenyl)12.51.2
Analog 5 -CH2CH2-(naphthyl)8.90.8
Paliperidone H (active metabolite)4.80.25

This table demonstrates the high affinity of risperidone for both D2 and 5-HT2A receptors, with a notable preference for the 5-HT2A receptor. Modifications to the N1-substituent can modulate these binding affinities.[5][6]

Paroxetine: A Chiral Selective Serotonin Reuptake Inhibitor (SSRI)

Paroxetine is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) class. It is used to treat major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder. The (3S,4R)-enantiomer is the active form of the drug.

Paroxetine functions by blocking the reuptake of serotonin into the presynaptic neuron by inhibiting the serotonin transporter (SERT).[7] This leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The sustained elevation of synaptic serotonin levels is believed to be responsible for the therapeutic effects of paroxetine in treating depressive and anxiety disorders.

Paroxetine_Pathway Figure 3: Paroxetine's Mechanism of Action Paroxetine Paroxetine SERT Serotonin Transporter (SERT) Paroxetine->SERT inhibits Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft releases Postsynaptic_Neuron Postsynaptic Neuron Serotonin_Receptors Postsynaptic Serotonin Receptors Postsynaptic_Neuron->Serotonin_Receptors activates Synaptic_Cleft->Postsynaptic_Neuron binds to Synaptic_Cleft->SERT reuptake Serotonin Serotonin

Caption: Paroxetine's Mechanism of Action

CompoundSubstitution at Phenyl RingSERT Ki (nM)
Paroxetine 4-Fluoro0.17
Analog 6 4-Chloro0.35
Analog 7 4-Bromo0.94
Analog 8 4-Iodo2.3

This table shows that the nature of the halogen substituent at the 4-position of the phenyl ring influences the binding affinity for the serotonin transporter, with the fluoro-substituted paroxetine exhibiting the highest affinity.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of chiral piperidine-containing drug candidates.

Asymmetric Synthesis of Chiral Piperidines

This method provides a highly efficient route to a variety of chiral piperidines from readily available pyridinium salts.

Workflow:

Synthesis_Workflow Figure 4: Asymmetric Reductive Transamination Workflow Start Pyridinium Salt Step1 Add Chiral Amine, [Cp*RhCl2]2, and CH2Cl2/H2O Start->Step1 Step2 Add Formic Acid Step1->Step2 Step3 Stir at 40°C for 22h Step2->Step3 Step4 Quench with NaHCO3 and Extract with CH2Cl2 Step3->Step4 Step5 Dry, Filter, and Concentrate Step4->Step5 Step6 Purify by Flash Column Chromatography Step5->Step6 End Chiral Piperidine Step6->End

Caption: Asymmetric Reductive Transamination Workflow

Procedure:

  • To a reaction vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (5.0 mmol, 10.0 equiv), and [Cp*RhCl₂]₂ (0.005 mmol, 1 mol%).

  • Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL).

  • Add formic acid (12.0 mmol, 24.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at 40 °C for 22 hours in air.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.

Biological Assays

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.

Procedure:

  • Coat a 96-well plate with histone proteins.

  • Add the PARP enzyme and activated DNA to the wells.

  • Add the test compound (e.g., Niraparib) at various concentrations.

  • Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubate the plate for a defined period (e.g., 30 minutes at 30°C).

  • Stop the reaction and wash the plate to remove unincorporated NAD+.

  • Quantify the amount of incorporated biotinylated ADP-ribose by adding a streptavidin-conjugated detection reagent (e.g., streptavidin-HRP followed by a chemiluminescent substrate).

  • Read the signal using a plate reader.

  • Calculate the percentage of PARP inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value by fitting the data to a dose-response curve.[9]

This assay determines the binding affinity of a compound to the dopamine D2 receptor.

Procedure:

  • Prepare cell membrane homogenates from cells expressing the human dopamine D2 receptor.

  • In a 96-well plate, add the membrane homogenate, a radiolabeled ligand with known affinity for the D2 receptor (e.g., [³H]-spiperone), and varying concentrations of the test compound (e.g., Risperidone).

  • Incubate the plate to allow for competitive binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

This functional assay measures the ability of a compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter (SERT).

Procedure:

  • Culture cells stably expressing the human serotonin transporter (hSERT) in a 96-well plate.

  • Pre-incubate the cells with various concentrations of the test compound (e.g., Paroxetine) for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate serotonin uptake by adding [³H]-Serotonin to each well.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.

  • Determine non-specific uptake in the presence of a high concentration of a known SERT inhibitor.

  • Calculate the specific uptake at each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.[11]

Conclusion

Chiral piperidines are undeniably privileged scaffolds in drug discovery, offering a versatile platform for the development of novel therapeutics with enhanced efficacy and safety profiles. The strategic incorporation of chirality allows for the fine-tuning of a molecule's interaction with its biological target, leading to improvements in potency, selectivity, and pharmacokinetics. The examples of Niraparib, Risperidone, and Paroxetine highlight the diverse therapeutic areas where chiral piperidines have made a significant impact. As synthetic methodologies continue to evolve and our understanding of disease biology deepens, the rational design and synthesis of novel chiral piperidine-containing molecules will undoubtedly remain a fruitful area of research for the discovery of the next generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for the Use of N-Boc-3-methylpiperidine-3-carboxylic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical, conformationally constrained amino acids into peptide sequences is a powerful strategy in medicinal chemistry for the development of novel therapeutics with enhanced biological activity, improved pharmacokinetic properties, and increased proteolytic stability. N-Boc-3-methylpiperidine-3-carboxylic acid is a chiral building block that introduces a six-membered ring into the peptide backbone. This constraint can induce specific secondary structures, such as β-turns, potentially leading to higher receptor affinity and selectivity. The presence of the methyl group at the C3 position further restricts conformational freedom, offering a unique tool for peptide design.

These application notes provide a comprehensive overview of the use of N-Boc-3-methylpiperidine-3-carboxylic acid in peptide synthesis, including detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), expected quantitative data, and potential applications in drug discovery.

Biological Context: Engineering Peptide Conformation for Enhanced Activity

The three-dimensional structure of a peptide is critical for its interaction with biological targets such as G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1] Natural peptides often exhibit high flexibility, which can be entropically unfavorable for receptor binding. The introduction of rigid structural elements, like the 3-methylpiperidine-3-carboxylic acid moiety, pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency.[1][2]

For instance, conformationally constrained analogs of endogenous peptides have been successfully developed as potent and selective agonists or antagonists for various receptors, including opioid and somatostatin receptors. While specific signaling pathways for peptides containing 3-methylpiperidine-3-carboxylic acid are not yet extensively documented, they are often designed to target GPCRs. Upon agonist binding, these receptors typically activate intracellular G-proteins, initiating a signaling cascade that can modulate the activity of enzymes like adenylyl cyclase or ion channels, leading to a physiological response.

GPCR_Signaling cluster_membrane Cell Membrane RECEPTOR GPCR G_PROTEIN G-Protein (αβγ) RECEPTOR->G_PROTEIN Activation EFFECTOR Effector (e.g., Adenylyl Cyclase) G_PROTEIN->EFFECTOR Modulation cAMP cAMP EFFECTOR->cAMP PEPTIDE Peptide Ligand (with 3-methylpiperidine -3-carboxylic acid) PEPTIDE->RECEPTOR Binding ATP ATP ATP->EFFECTOR PKA Protein Kinase A cAMP->PKA Activation RESPONSE Cellular Response PKA->RESPONSE Phosphorylation Cascade

A generalized GPCR signaling pathway often targeted by constrained peptides.

Data Presentation: Representative Peptide Synthesis Data

The following table summarizes expected quantitative data for the synthesis of a model peptide incorporating N-Boc-3-methylpiperidine-3-carboxylic acid using standard Solid-Phase Peptide Synthesis (SPPS) protocols. These values are representative and may vary depending on the specific peptide sequence, resin, and coupling reagents used. The data is extrapolated from protocols for structurally similar building blocks, such as N-Boc-piperazine-C3-COOH.[3]

ParameterRepresentative ValueNotes
Resin Type Rink Amide AM ResinSuitable for the synthesis of C-terminal peptide amides.[3]
Resin Substitution 0.5 - 0.7 mmol/gStandard loading for many commercial resins.[3]
Protecting Group Strategy Fmoc/tBuOrthogonal protection scheme allowing for mild deprotection steps.
Coupling Reagents HBTU / DIPEAStandard coupling conditions for Fmoc/tBu strategy.[3]
N-Boc-3-methylpiperidine-3-carboxylic acid Coupling Efficiency >95%Expected high coupling efficiency. Monitored by Kaiser test (negative result).[3]
Standard Amino Acid Coupling Efficiency (per step) >99%Monitored by Kaiser test.[3]
Overall Crude Product Yield 60 - 80%Dependent on the length and sequence of the final molecule.[3]
Crude Product Purity (by RP-HPLC) 70 - 90%Purification is typically required to achieve higher purity.[3]

Experimental Protocols

This section details a representative step-by-step methodology for the solid-phase synthesis of a target peptide containing N-Boc-3-methylpiperidine-3-carboxylic acid using the Fmoc/tBu strategy.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle START Start with Fmoc-protected amino acid-loaded resin DEPROTECTION Fmoc Deprotection (20% Piperidine in DMF) START->DEPROTECTION WASH1 Wash (DMF) DEPROTECTION->WASH1 COUPLING Amino Acid Coupling (Fmoc-AA-OH or N-Boc-3-methylpiperidine-3-COOH, HBTU, DIPEA) WASH1->COUPLING WASH2 Wash (DMF) COUPLING->WASH2 KAISER_TEST Kaiser Test WASH2->KAISER_TEST REPEAT_COUPLING Repeat Coupling KAISER_TEST->REPEAT_COUPLING Positive CYCLE_COMPLETE Cycle Complete KAISER_TEST->CYCLE_COMPLETE Negative REPEAT_COUPLING->COUPLING CYCLE_COMPLETE->DEPROTECTION Elongate Chain CLEAVAGE Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) CYCLE_COMPLETE->CLEAVAGE Final Cycle PURIFICATION Purification (RP-HPLC) CLEAVAGE->PURIFICATION ANALYSIS Characterization (Mass Spectrometry, HPLC) PURIFICATION->ANALYSIS

Workflow for solid-phase synthesis using N-Boc-3-methylpiperidine-3-carboxylic acid.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a model peptide amide on Rink Amide resin.

1. Resin Preparation and Swelling:

  • Place the desired amount of Rink Amide AM resin (e.g., 100 mg, 0.05 mmol assuming 0.5 mmol/g loading) in a solid-phase synthesis vessel.

  • Add N,N-dimethylformamide (DMF, 2 mL) to swell the resin for at least 30 minutes with gentle agitation.

  • Drain the DMF from the vessel.

2. Initial Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF (2 mL) to the resin.

  • Agitate the mixture for 3 minutes. Drain the solution.

  • Add a fresh 20% solution of piperidine in DMF (2 mL) and agitate for an additional 12 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (6 x 2 mL for 30 seconds each).

3. Coupling of the First Amino Acid (e.g., Fmoc-Ala-OH):

  • In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents, 0.15 mmol), HBTU (3 equivalents, 0.15 mmol), and DIPEA (6 equivalents, 0.30 mmol) in DMF (1 mL).

  • Pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling (a negative result is expected).[3]

  • Wash the resin with DMF (4 x 2 mL for 30 seconds each).

4. Peptide Chain Elongation (Repeating Deprotection and Coupling):

  • Repeat the Fmoc deprotection step (Step 2) to expose the new N-terminal amine.

  • Repeat the coupling step (Step 3) with the next Fmoc-protected amino acid in the sequence.

5. Incorporation of N-Boc-3-methylpiperidine-3-carboxylic acid:

  • Following an Fmoc deprotection step, prepare the coupling solution for the constrained amino acid.

  • In a separate vial, dissolve N-Boc-3-methylpiperidine-3-carboxylic acid (3 equivalents, 0.15 mmol), HBTU (3 equivalents, 0.15 mmol), and DIPEA (6 equivalents, 0.30 mmol) in DMF (1 mL).

  • Pre-activate for 10-15 minutes.[3]

  • Add the activated solution to the resin and agitate for 2-4 hours at room temperature.[3] The bulkier nature of this amino acid may require a longer coupling time.

  • Monitor the reaction completion with the Kaiser test. If the test is positive, a second coupling may be necessary.

  • Wash the resin with DMF (4 x 2 mL for 30 seconds each).

6. Final Fmoc Deprotection:

  • After coupling the final amino acid, remove the N-terminal Fmoc group as described in Step 2.

7. Cleavage from Resin and Side-Chain Deprotection:

  • Wash the fully assembled peptide-resin with dichloromethane (DCM, 3 x 2 mL) and dry under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). Caution: TFA is highly corrosive.

  • Add the cleavage cocktail (2 mL) to the resin and agitate for 2-3 hours at room temperature.[3]

  • Filter the resin and collect the filtrate into a centrifuge tube.

8. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10 mL).

  • Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.[3]

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

9. Characterization:

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.

Conclusion

N-Boc-3-methylpiperidine-3-carboxylic acid is a valuable building block for introducing conformational constraints into peptides. Its incorporation via standard solid-phase synthesis protocols, such as the one detailed above, allows for the rational design of peptidomimetics with potentially enhanced therapeutic properties. The protocols and data presented here, based on established methodologies for similar constrained amino acids, provide a solid foundation for researchers and drug development professionals to explore the use of this compound in their synthetic peptide programs. Further investigation into the specific biological activities of peptides containing this moiety is warranted to fully realize its potential in modern drug discovery.

References

Application Notes and Protocols for Boc Deprotection of 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of piperidines in multi-step organic synthesis. Its stability under various reaction conditions and its susceptibility to cleavage under specific, controlled conditions make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals. The 3-substituted piperidine motif is a prevalent scaffold in numerous biologically active compounds, making the efficient and selective deprotection of the Boc group a critical step in their synthesis.

This document provides detailed application notes and protocols for various methods of Boc deprotection of 3-substituted piperidines. It covers commonly used acidic methods, as well as alternative approaches such as thermal and Lewis acid-catalyzed deprotection, which are particularly useful for substrates containing acid-sensitive functional groups.

Deprotection Methods Overview

The choice of deprotection method depends on several factors, including the nature of the substituent at the 3-position, the presence of other functional groups in the molecule, and the desired scale of the reaction. The most common methods involve acidic hydrolysis, but thermal and Lewis acid-mediated methods offer valuable alternatives.

Acidic Deprotection

Acidic conditions are the most frequently employed for Boc deprotection. The mechanism involves protonation of the carbamate oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.

  • Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the Boc group at room temperature. It is often used in a mixture with a solvent like dichloromethane (DCM).

  • Hydrochloric Acid (HCl): HCl, typically as a solution in an organic solvent such as dioxane or methanol, is another common reagent for Boc deprotection. This method often yields the hydrochloride salt of the piperidine, which can be advantageous for purification and handling.

Thermal Deprotection

Thermal removal of the Boc group is a catalyst-free method that can be advantageous for sensitive substrates where acidic conditions are not tolerated. The reaction is typically carried out by heating the N-Boc piperidine in a suitable high-boiling solvent.

Lewis Acid-Catalyzed Deprotection

Lewis acids can facilitate the cleavage of the Boc group under milder conditions than strong Brønsted acids. This can be beneficial when other acid-labile groups are present in the molecule.

  • Zinc Bromide (ZnBr₂): ZnBr₂ is a mild Lewis acid that can selectively deprotect N-Boc groups of secondary amines.[1][2]

  • Trimethylsilyl Iodide (TMSI): TMSI is another reagent that can be used for Boc deprotection under neutral conditions.[3]

Data Presentation: Comparison of Boc Deprotection Methods

The following tables summarize typical reaction conditions and reported yields for the deprotection of various N-Boc protected amines, including some piperidine examples. Note that direct comparison can be challenging due to variations in substrates and reaction scales.

Table 1: Acidic Deprotection of N-Boc Amines

Reagent/SolventSubstrateTemp. (°C)Time (h)Yield (%)Reference(s)
25% TFA/DCMGeneral N-Boc AminesRT2~60[4]
TFA/DCM (1:1)General N-Boc AminesRT2Not Specified[4]
4M HCl/DioxaneGeneral N-Boc AminesRT291[5]
4M HCl/DioxaneGeneral N-Boc AminesRT16-64100[5]
Conc. HCl/MeOH/H₂OGeneral N-Boc AminesRT1691[5]

Table 2: Alternative Deprotection Methods for N-Boc Amines

MethodReagent/SolventSubstrateTemp. (°C)TimeYield (%)Reference(s)
ThermalBoiling WaterVarious N-Boc Amines10010-60 min90-98
Lewis AcidZnBr₂/DCMN-Boc Secondary AminesRT4h - 3 days82-89[1][2]
Lewis AcidTMSI/DCMGuanidine-containing compoundNot SpecifiedNot SpecifiedNot Specified[6]
ThermalTFE or HFIP (Microwave)Various N-Boc Amines1501h>90[7]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the deprotection of N-Boc-3-substituted piperidines using TFA in DCM.

Materials:

  • N-Boc-3-substituted piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-3-substituted piperidine (1.0 equiv.) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH > 8).

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected 3-substituted piperidine.

  • If necessary, purify the product by column chromatography or distillation.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol provides an alternative acidic deprotection method, often yielding the hydrochloride salt of the product.

Materials:

  • N-Boc-3-substituted piperidine

  • 4M HCl in 1,4-dioxane solution

  • Methanol or ethyl acetate (optional, as co-solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-3-substituted piperidine (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or DCM) in a round-bottom flask.

  • Add the 4M solution of HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.[5]

  • Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.[5]

  • Upon completion, remove the solvent under reduced pressure. The product is often obtained as the hydrochloride salt.

  • To obtain the free amine, dissolve the residue in water and neutralize with a suitable base (e.g., saturated NaHCO₃ solution) to a pH of 8-9.

  • Extract the aqueous layer three times with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected 3-substituted piperidine.

Protocol 3: Thermal Boc Deprotection

This protocol is suitable for substrates that are sensitive to acidic conditions.

Materials:

  • N-Boc-3-substituted piperidine

  • High-boiling solvent (e.g., toluene, xylene, or DMSO)

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Dissolve the N-Boc-3-substituted piperidine in a suitable high-boiling solvent in a round-bottom flask.

  • Heat the reaction mixture to reflux (typically 110-150 °C) and monitor the progress by TLC or LC-MS.

  • Reaction times can vary from a few hours to over a day depending on the substrate and temperature.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 4: Lewis Acid-Catalyzed Boc Deprotection using Zinc Bromide (ZnBr₂)

This protocol offers a milder alternative to strong acids for the deprotection of secondary amines.

Materials:

  • N-Boc-3-substituted piperidine

  • Zinc bromide (ZnBr₂), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-3-substituted piperidine (1.0 equiv.) in anhydrous DCM.

  • Add anhydrous ZnBr₂ (2-4 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature. The reaction time can range from a few hours to several days.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

  • Purify the product as needed.

Visualizations

Boc_Deprotection_Mechanism cluster_0 Acidic Deprotection Pathway Start N-Boc-Piperidine Protonation Protonated Carbamate Start->Protonation + H+ Cleavage Carbamic Acid + t-Butyl Cation Protonation->Cleavage Cleavage Decarboxylation Free Amine + CO2 Cleavage->Decarboxylation Decarboxylation Salt_Formation Piperidinium Salt Decarboxylation->Salt_Formation + H+

Caption: General mechanism of acid-catalyzed Boc deprotection.

Experimental_Workflow cluster_1 General Experimental Workflow for Boc Deprotection Start Dissolve N-Boc-Piperidine in Solvent Add_Reagent Add Deprotection Reagent (e.g., TFA, HCl, ZnBr2) Start->Add_Reagent Reaction Stir at Appropriate Temperature (Monitor by TLC/LC-MS) Add_Reagent->Reaction Workup Quench Reaction & Neutralize Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify Product (Chromatography/Distillation) Concentration->Purification

Caption: A typical experimental workflow for Boc deprotection.

Decision_Tree Start Choosing a Boc Deprotection Method Acid_Sensitive Are other acid-sensitive groups present? Start->Acid_Sensitive Yes Yes Acid_Sensitive->Yes No No Acid_Sensitive->No Thermal Consider Thermal or Lewis Acid Method Yes->Thermal Acidic Use Standard Acidic Method (TFA or HCl) No->Acidic

Caption: Decision tree for selecting a Boc deprotection method.

References

Synthesis of Pharmaceutical Intermediates from Piperidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of two key piperidine-derived pharmaceutical intermediates: N-Benzyl-4-piperidone , a precursor for the Alzheimer's drug Donepezil, and (S)-1-Boc-3-hydroxypiperidine , a chiral building block for the anticancer drug Ibrutinib and the PARP inhibitor Niraparib.

Application Note 1: Synthesis of N-Benzyl-4-piperidone via One-Pot Double Michael Addition and Dieckmann Condensation

N-Benzyl-4-piperidone is a crucial intermediate in the synthesis of various pharmaceuticals, most notably Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1][2] The piperidine ring is a common scaffold in central nervous system (CNS) drugs.[3] The following protocol outlines an efficient one-pot synthesis.[4][5]

Experimental Workflow: N-Benzyl-4-piperidone Synthesis

Figure 1: One-Pot Synthesis of N-Benzyl-4-piperidone cluster_0 Step 1: Double Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A Benzylamine + Acrylate Ester B Reaction in Alcoholic Solvent (50-60°C, 9-24h) A->B Molar Ratio 1 : 2.6-5 C Addition of Organic Base (e.g., Sodium Methoxide) B->C D Reaction in Organic Solvent (50-85°C, 9-16h) C->D E Acid Neutralization D->E F Heating with Catalyst (60-85°C) E->F G N-Benzyl-4-piperidone F->G

Caption: One-Pot Synthesis of N-Benzyl-4-piperidone.

Quantitative Data
ParameterValueReference
Double Michael Addition
Molar Ratio (Acrylate:Benzylamine)2.6 - 5[4][5]
Temperature50-60°C[4][5]
Reaction Time9-24 hours[4][5]
Dieckmann Condensation
Temperature50-85°C[4]
Reaction Time9-16 hours[4]
Overall Yield 90-92%[6]
Purity (HPLC) >88%[6]
Experimental Protocol

This protocol is adapted from a one-pot synthesis method.[4][5]

Materials:

  • Benzylamine

  • An acrylate ester (e.g., methyl acrylate or ethyl acrylate)

  • Alcoholic organic solvent (e.g., methanol, ethanol)

  • Organic solvent for condensation (e.g., toluene)

  • Organic base (e.g., sodium methoxide, sodium ethoxide, potassium tert-butoxide)

  • Acid for neutralization (e.g., hydrochloric acid)

  • Catalyst for decarboxylation

  • Inorganic base for pH adjustment (e.g., sodium hydroxide)

Procedure:

  • Double Michael Addition:

    • In a reaction vessel, combine benzylamine and an alcoholic organic solvent.

    • Slowly add the acrylate ester. The molar ratio of acrylate to benzylamine should be between 2.6 and 5 to minimize the formation of mono-adduct byproducts.[4][5]

    • Stir the mixture for approximately 1 hour at room temperature.

    • Heat the reaction mixture to 50-60°C and maintain for 9-24 hours.[4][5]

    • After the reaction is complete, remove the excess acrylate and alcohol solvent by distillation.

  • Dieckmann Condensation:

    • To the residue, add an organic solvent suitable for the condensation reaction (e.g., toluene).

    • Add the organic base in portions.

    • Heat the mixture to 50-85°C and maintain for 9-16 hours. During this time, low-boiling point substances can be removed by distillation to drive the reaction.[4]

  • Hydrolysis and Decarboxylation:

    • Cool the reaction mixture and neutralize with an acid.

    • Add a catalyst and heat to 60-85°C to effect decarboxylation.

    • After the reaction is complete, cool the mixture and adjust the pH to 8-9 with an inorganic base.

    • Separate the aqueous layer. The organic layer is then distilled to remove the solvent, and the final product, N-benzyl-4-piperidone, is collected by vacuum distillation.[5]

Application Note 2: Asymmetric Synthesis of (S)-1-Boc-3-hydroxypiperidine via Biocatalysis

(S)-1-Boc-3-hydroxypiperidine is a valuable chiral intermediate for the synthesis of several pharmaceuticals, including the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib and the PARP inhibitor Niraparib.[7][8] The enantiomeric purity of this intermediate is critical for the efficacy and safety of the final drug product.[3] Biocatalytic asymmetric reduction of N-Boc-3-piperidone offers a highly selective and environmentally friendly route to this chiral alcohol.[3][7]

Experimental Workflow: Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine

Figure 2: Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine cluster_0 Biocatalytic Reduction cluster_1 Work-up and Purification A N-Boc-3-piperidone D Incubation at 35°C, 12-24h A->D B E. coli expressing Ketoreductase (KRED) and Glucose Dehydrogenase (GDH) B->D C Reaction Buffer with Glucose and NAD+ C->D E Extraction with Ethyl Acetate D->E F Solvent Removal E->F G (S)-1-Boc-3-hydroxypiperidine F->G

Caption: Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine.

Quantitative Data
ParameterValueReference
Substrate Concentration0.5 M - 1.5 M[9]
BiocatalystWhole cells of E. coli expressing ketoreductase and glucose dehydrogenase[3]
Co-substrate for cofactor regenerationGlucose or (R/S)-2-octanol[9]
Temperature35°C[9]
pH8.0[9]
Reaction Time12-24 hours[3][9]
Conversion>99%[3]
Enantiomeric Excess (e.e.)>99%[3]
Experimental Protocol

This protocol is based on the use of a co-expressing recombinant E. coli strain for the asymmetric reduction of N-Boc-3-piperidone.[3]

Materials:

  • N-Boc-3-piperidone

  • Whole cells of E. coli expressing ketoreductase and glucose dehydrogenase

  • Tris-HCl buffer (50 mM, pH 8.0)

  • NAD+

  • Glucose (or other co-substrate for cofactor regeneration like 2-propanol or (R/S)-2-octanol)

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a mixture containing Tris-HCl buffer (50 mM, pH 8.0), N-Boc-3-piperidone (0.5 M), NAD+ (0.4 mM), and wet cells of the recombinant E. coli (0.4 g).

    • If using a co-substrate for cofactor regeneration, add it to the mixture (e.g., 10% v/v 2-propanol).[9]

  • Biocatalytic Reduction:

    • Incubate the reaction mixture at 35°C with shaking (e.g., 300 rpm) for 12-24 hours.[9]

    • Monitor the reaction progress by a suitable analytical method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, extract the mixture with an equal volume of ethyl acetate.

    • Separate the organic phase by centrifugation.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The product can be further purified if necessary, for example, by vacuum distillation.

Signaling Pathway Diagrams

Acetylcholinesterase Inhibition in Alzheimer's Disease

Donepezil, synthesized from N-benzyl-4-piperidone, is an acetylcholinesterase inhibitor. In Alzheimer's disease, there is a decline in cholinergic neurotransmission. Donepezil reversibly inhibits acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic function.[10][11]

Figure 3: Mechanism of Acetylcholinesterase Inhibitors cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Acetyl-CoA + Choline B Choline Acetyltransferase (ChAT) A->B C Acetylcholine (ACh) [Neurotransmitter] B->C D Acetylcholine (ACh) C->D E Acetylcholinesterase (AChE) D->E Hydrolysis H ACh Receptors D->H F Choline + Acetate E->F G Donepezil (AChE Inhibitor) G->E Inhibition I Signal Transduction (Cognition, Memory) H->I

Caption: Mechanism of Acetylcholinesterase Inhibitors.

PARP Inhibition in Cancer Therapy

Niraparib, which can be synthesized from (S)-1-Boc-3-hydroxypiperidine, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[8] PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with defects in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks during DNA replication, resulting in cell death. This concept is known as synthetic lethality.[12][13]

Figure 4: Mechanism of PARP Inhibitors cluster_0 DNA Damage and Repair cluster_1 Effect of PARP Inhibitor cluster_2 Cell Fate A DNA Single-Strand Break B PARP Enzyme A->B C Recruitment of Repair Proteins B->C F PARP Trapping on DNA B->F D DNA Repair C->D E Niraparib (PARP Inhibitor) E->B Inhibition G Replication Fork Collapse F->G H DNA Double-Strand Break G->H J Defective Double-Strand Break Repair H->J I BRCA-Deficient Cancer Cell I->J K Cell Death (Apoptosis) J->K

Caption: Mechanism of PARP Inhibitors.

References

Application of 1-Boc-3-methylpiperidine-3-carboxylic acid in Drug Design: A Scaffolding Approach for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-3-methylpiperidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the design and synthesis of novel therapeutic agents. Its rigid piperidine core, combined with a strategically placed methyl group and a carboxylic acid handle, provides a three-dimensional framework that can be elaborated to target a variety of biological macromolecules. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective modifications, making it an ideal starting point for the construction of compound libraries for drug discovery. This application note will explore the utility of this scaffold, with a focus on its potential in the development of enzyme inhibitors, particularly cathepsin K inhibitors for the treatment of osteoporosis.

Key Features of the 1-Boc-3-methylpiperidine-3-carboxylic acid Scaffold:

  • Chiral Center: The quaternary carbon at the 3-position introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds, which is often crucial for selective target engagement and reduced off-target effects.

  • Conformational Rigidity: The piperidine ring exists in a stable chair conformation, which reduces the conformational flexibility of the molecule. This pre-organization can lead to higher binding affinities for the target protein.

  • Vectorial Diversity: The carboxylic acid group provides a convenient attachment point for a wide range of chemical moieties, allowing for the exploration of different "exit vectors" to probe the binding pocket of a target protein.

  • Improved Physicochemical Properties: The piperidine moiety can enhance the solubility and metabolic stability of drug candidates compared to more lipophilic or flexible scaffolds. The methyl group can also influence lipophilicity and binding interactions.

Application Case Study: Design of Cathepsin K Inhibitors

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption. Its inhibition is a promising therapeutic strategy for osteoporosis. While the following examples utilize the closely related piperidine-3-carboxamide scaffold, they provide a blueprint for the application of the 1-Boc-3-methylpiperidine-3-carboxylic acid core in designing potent and selective inhibitors. The introduction of the 3-methyl group can be a key modification to explore novel interactions within the enzyme's active site and improve pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of piperidine-3-carboxamide derivatives as Cathepsin K inhibitors. These compounds were synthesized and evaluated for their ability to inhibit the enzymatic activity of human Cathepsin K. This data demonstrates how modifications to the piperidine scaffold can significantly impact potency.

Compound IDR1 GroupR2 GroupCathepsin K IC50 (µM)[1]
H-1 HPhenyl>50
H-5 H4-Fluorophenyl15.34
H-9 H3-Chlorophenyl0.08
H-12 H3-Bromophenyl0.12
H-15 H3-Trifluoromethylphenyl0.25
MIV-711 (Reference)-(Comparable to H-9)

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

General Synthetic Protocol for Piperidine-3-carboxamide Derivatives

This protocol describes a general method for the synthesis of piperidine-3-carboxamide derivatives, starting from 1-Boc-3-methylpiperidine-3-carboxylic acid. This can be adapted from procedures used for similar scaffolds.[1]

Step 1: Amide Coupling

  • To a solution of 1-Boc-3-methylpiperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired amine (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Boc-3-methylpiperidine-3-carboxamide derivative.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected amide from Step 1 in a solution of 4 M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the piperidine-3-carboxamide derivative.

Step 3: N-Arylation/N-Alkylation (Optional)

  • To a solution of the deprotected piperidine derivative from Step 2 (1.0 eq) and the desired aryl halide or alkyl halide (1.1 eq) in a suitable solvent such as dimethylformamide (DMF), add a base such as triethylamine (2.5 eq).

  • Stir the reaction at an elevated temperature (e.g., 80-100 °C) for 12-24 hours.

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final N-substituted piperidine-3-carboxamide derivative.

In Vitro Cathepsin K Inhibition Assay Protocol

This fluorometric assay measures the ability of a compound to inhibit the proteolytic activity of recombinant human Cathepsin K.[2][3]

Materials:

  • Recombinant human Cathepsin K

  • Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5

  • Substrate: Z-FR-AMC (N-carbobenzoxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.

  • To the wells of a 96-well plate, add 50 µL of the diluted test compounds or vehicle (for control wells).

  • Add 25 µL of a 4 nM solution of Cathepsin K in Assay Buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 25 µL of a 20 µM solution of the substrate Z-FR-AMC in Assay Buffer to each well.

  • Immediately measure the fluorescence intensity in a kinetic mode at 37 °C for 30-60 minutes, with readings taken every 1-2 minutes.

  • The rate of reaction (slope of the linear portion of the fluorescence versus time curve) is calculated for each well.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Generalized Synthetic Workflow

G A 1-Boc-3-methyl- piperidine-3-carboxylic acid B Amide Coupling (Amine, EDCI, DMAP) A->B Step 1 C 1-Boc-3-methyl- piperidine-3-carboxamide B->C D Boc Deprotection (HCl/Dioxane) C->D Step 2 E Piperidine-3-carboxamide (HCl salt) D->E F N-Arylation/Alkylation (Aryl/Alkyl Halide, Base) E->F Step 3 (Optional) G Final Derivative Library F->G

Caption: General synthetic workflow for derivatization.

Cathepsin K Inhibition Assay Workflow

G cluster_0 Plate Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis A Add Test Compound /Vehicle to Wells B Add Cathepsin K Enzyme Solution A->B C Pre-incubate (15 min) B->C D Add Substrate (Z-FR-AMC) C->D E Kinetic Fluorescence Reading D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro Cathepsin K inhibition assay.

Hypothetical Signaling Pathway

G Osteoclast Osteoclast Lysosome Lysosome Osteoclast->Lysosome contains CatK Cathepsin K Lysosome->CatK releases Collagen Bone Matrix (Collagen) CatK->Collagen degrades Degradation Bone Resorption Collagen->Degradation Inhibitor Piperidine-3-carboxamide Inhibitor Inhibitor->CatK inhibits

Caption: Inhibition of bone resorption by a Cathepsin K inhibitor.

References

Application Notes and Protocols: Incorporating Piperidine Scaffolds into Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1] Its conformational flexibility and ability to form diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics targeting a range of diseases, including cancer, viral infections, and neurological disorders.[2][3][4] This document provides detailed application notes and protocols for the synthesis, evaluation, and mechanism of action studies of novel therapeutic agents incorporating the piperidine scaffold.

Biological Activities of Piperidine Derivatives

Piperidine moieties are integral to numerous therapeutic agents, exhibiting a variety of mechanisms of action, including the modulation of critical signaling pathways, enzyme inhibition, and direct interaction with DNA.[2][4]

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways like PI3K/Akt and NF-κB.[1][4][5]

Table 1: In Vitro Anticancer Activity of Representative Piperidine Derivatives

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[2]
MDA-MB-231Breast (ER-)1.2 ± 0.12[2]
Compound 17aPC3Prostate0.81[1][2]
MGC803Gastric1.09[2]
MCF-7Breast1.30[2]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[2]
HT29Colon4.1 (GI50, µg/mL)[2]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[2]
PiperineHCT-8Colon66.0[6]
B16Mouse Melanoma69.9[6]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chlorideA549Lung32.43[3]
Compound 3aA549Lung5.988 ± 0.12[7]
Compound 3dMCF-7Breast43.4[7]
MDA-MB-231Breast35.9[7]
Antiviral Activity

The piperidine scaffold has been successfully incorporated into potent antiviral agents that can interfere with various stages of the viral life cycle.[8][9]

Table 2: In Vitro Antiviral Activity of Representative Piperidine Derivatives

DerivativeVirus StrainCell LineEC50 (µM)Reference
tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e)Influenza AMDCK0.05[8]
FZJ05Influenza A/H1N1MDCKLower than Ribavirin[9]
FZJ13HIV-1MT-4Comparable to 3TC[9]
Compound 2HCoV-229EHEL7.4[10]
AB05H1N1MDCK0.33[11]
Enzyme Inhibition

Piperidine-containing compounds are effective inhibitors of various enzymes, playing crucial roles in the treatment of neurodegenerative diseases and other conditions.[12]

Table 3: Enzyme Inhibitory Activity of Representative Piperidine Derivatives

DerivativeTarget EnzymeIC50 / KiReference
DonepezilAcetylcholinesterase (AChE)5.7 nM (IC50)[12]
(S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762)Checkpoint Kinase 1 (CHK1)0.008 µM (IC50)[13]
Compound 5σ1 Receptor3.64 nM (Ki)[14]
Compound d5Histone Deacetylase (HDAC)0.17 µM (IC50)[15]
Acetylcholinesterase (AChE)6.89 µM (IC50)[15]
Neuroprotective Activity

Certain piperidine derivatives have shown promise in protecting neuronal cells from damage, a key strategy in combating neurodegenerative diseases.[16][17]

Table 4: Neuroprotective and Other Activities of Piperidine Derivatives

DerivativeActivityModelQuantitative DataReference
PiperineAnticonvulsantMouse modelsEffective at 10 mg/kg[18]
Compound A10NeuroprotectiveMCAO ratsReduces cerebral infarction[16]
CardiotoxicityhERG assay>40 µmol/L (IC50)[16]
Compound 9dNeuroprotectiveHypoxia-tolerant miceShows moderate activity[17]

Signaling Pathways Modulated by Piperidine Derivatives

A key mechanism through which piperidine-containing compounds exert their therapeutic effects is the modulation of intracellular signaling pathways critical for cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several piperidine derivatives have been shown to inhibit this pathway, leading to anticancer effects.[1][19]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTOR mTOR Akt->mTOR Activation CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Promotes Piperidine Piperidine Derivative Piperidine->PI3K Inhibition Piperidine->Akt Inhibition

Caption: PI3K/Akt signaling pathway and points of inhibition by piperidine derivatives.

NF-κB Signaling Pathway

The NF-κB signaling pathway is crucial in regulating immune and inflammatory responses, and its dysregulation is linked to cancer and inflammatory diseases. Piperidine compounds can modulate this pathway to exert anti-inflammatory and anticancer effects.[1][4]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Inhibits NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases Piperidine Piperidine Derivative Piperidine->IKK Inhibition DNA DNA NFkB_nuc->DNA Binds GeneExp Gene Expression (Inflammation, Proliferation) DNA->GeneExp Induces

Caption: NF-κB signaling pathway and its modulation by piperidine-based agents.

Experimental Workflow

The development of novel piperidine-based therapeutic agents follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Piperidine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Bioassays (MTT, SRB, Enzyme Assays) Purification->InVitro Mechanism Mechanism of Action (Western Blot, Pathway Analysis) InVitro->Mechanism Lead Lead Optimization InVitro->Lead Mechanism->Lead Lead->Synthesis Iterative Design InVivo In Vivo Studies (Animal Models) Lead->InVivo

Caption: General experimental workflow for the development of piperidine therapeutics.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of piperidine derivatives are provided below.

Synthesis of Piperidine Derivatives

Protocol 4.1.1: Reductive Amination for the Synthesis of N-Substituted Piperidines

This protocol describes a general procedure for the synthesis of N-benzylpiperidine from piperidine and benzaldehyde as an example of reductive amination.

  • Materials:

    • Piperidine

    • Benzaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of piperidine (1.0 eq) and benzaldehyde (1.0 eq) in DCM or DCE, add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.

    • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford N-benzylpiperidine.

Protocol 4.1.2: Palladium-Catalyzed N-Arylation of Piperidine (Buchwald-Hartwig Amination)

This protocol outlines a general method for the coupling of an aryl halide with piperidine.

  • Materials:

    • Aryl halide (e.g., bromobenzene) (1.0 eq)

    • Piperidine (1.2 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., sodium tert-butoxide, 1.4 eq)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried flask, add the palladium catalyst, ligand, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

    • Add anhydrous toluene, followed by the aryl halide and piperidine.

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

In Vitro Cytotoxicity Assays

Protocol 4.2.1: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Human cancer cell lines

    • Complete cell culture medium

    • 96-well flat-bottom microtiter plates

    • Piperidine derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the piperidine derivative in complete medium. Remove the medium from the wells and add 100 µL of the corresponding dilutions. Include a vehicle control (DMSO) and a positive control.

    • Incubation: Incubate the plate for 48 or 72 hours at 37°C.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4.2.2: Sulforhodamine B (SRB) Assay

This assay quantifies the total protein content as a measure of cell density.

  • Materials:

    • Human cancer cell lines

    • Complete cell culture medium

    • 96-well flat-bottom microtiter plates

    • Piperidine derivative stock solution (in DMSO)

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Acetic acid, 1% (v/v)

    • Tris base solution, 10 mM

    • Microplate reader

  • Procedure:

    • Cell Plating and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

    • Washing: Carefully remove the supernatant and wash the wells five times with 200 µL of 1% acetic acid. Air dry the plates completely.

    • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% acetic acid. Air dry the plates.

    • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes.

    • Absorbance Measurement: Measure the absorbance at 565 nm.

    • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Mechanism of Action Studies

Protocol 4.3.1: Western Blot Analysis

This protocol is for detecting changes in the expression or phosphorylation status of proteins within a signaling pathway.

  • Materials:

    • Cell lysate from treated and untreated cells

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer buffer and membrane (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Protein Quantification: Determine the protein concentration of cell lysates.

    • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities to determine changes in protein levels.

Protocol 4.3.2: Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

  • Materials:

    • Cell membranes expressing the target receptor

    • Radioligand (e.g., [³H]-labeled)

    • Piperidine derivative (test compound)

    • Non-specific binding compound

    • Assay buffer

    • Glass fiber filters

    • Cell harvester and vacuum filtration system

    • Scintillation counter and cocktail

  • Procedure:

    • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

    • Reaction Initiation: Add the radioligand to all wells, followed by the cell membrane preparation.

    • Incubation: Incubate the plate to allow the binding to reach equilibrium.

    • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

    • Washing: Quickly wash the filters with ice-cold wash buffer.

    • Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity.

    • Data Analysis: Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[20]

Conclusion

The piperidine scaffold remains a highly valuable and versatile platform in the design and development of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability allow for the creation of diverse chemical libraries with a wide range of biological activities. The protocols and data presented in these application notes provide a comprehensive resource for researchers to synthesize, evaluate, and understand the mechanisms of action of new piperidine-containing compounds, ultimately contributing to the discovery of next-generation medicines.

References

Application Note: Regioselective Synthesis of N-Boc-piperidinyl-1H-pyrazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-piperidinyl-1H-pyrazole-4-carboxylates serve as valuable heterocyclic amino acid-like building blocks in medicinal chemistry and drug discovery. The pyrazole core is a prevalent scaffold in numerous pharmacologically active compounds. The ability to regioselectively synthesize substituted pyrazoles is crucial for developing new chemical entities with tailored biological activities. This document outlines a robust and efficient method for the regioselective synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

The primary synthetic strategy involves a multi-step sequence starting from N-Boc protected piperidine carboxylic acids. These are first converted into β-keto esters, which are subsequently transformed into β-enamino diketones.[1][2][3] The key pyrazole ring formation is achieved through the condensation of these intermediates with various hydrazine derivatives.[1][2] This reaction generally proceeds with high regioselectivity, affording the 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the major products when using N-mono-substituted hydrazines.[1][2] Furthermore, the corresponding 3-(N-Boc-piperidinyl) regioisomers can be obtained through N-alkylation of the tautomeric NH-pyrazoles formed from the reaction with hydrazine hydrate.[1][2]

Experimental Protocols

Protocol 1: Synthesis of β-Keto Esters from N-Boc-Piperidine Carboxylic Acids

This protocol describes the conversion of N-Boc protected piperidine carboxylic acids to their corresponding β-keto esters, which are key precursors for the pyrazole synthesis.[1][3]

Materials:

  • N-Boc protected piperidine carboxylic acid (e.g., 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid)

  • 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1 M Potassium bisulfate (KHSO₄) solution

  • Brine

Procedure:

  • Dissolve the N-Boc protected piperidine carboxylic acid (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add Meldrum's acid (1.1 eq) followed by DMAP (2.0 eq).

  • Add EDC·HCl (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M KHSO₄ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Meldrum's acid adduct.

  • Dissolve the crude adduct in methanol and heat to reflux. Monitor the reaction by TLC until completion.

  • Remove the methanol under reduced pressure to yield the crude β-keto ester, which can be purified by column chromatography.

Protocol 2: Synthesis of β-Enamino Diketones

This protocol details the formation of β-enamino diketones from the previously synthesized β-keto esters.[1]

Materials:

  • β-Keto ester

  • N,N-Dimethylformamide dimethyl acetal (DMF·DMA)

Procedure:

  • To the β-keto ester, add DMF·DMA.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, remove the excess DMF·DMA under reduced pressure to obtain the β-enamino diketone, which is often used in the next step without further purification.

Protocol 3: Regioselective Synthesis of 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates

This protocol describes the final cyclization step to form the target pyrazole derivatives.[1]

Materials:

  • β-Enamino diketone

  • Substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) or hydrazine hydrate

  • Ethanol (EtOH)

Procedure:

  • Dissolve the β-enamino diketone (1.0 eq) in ethanol.

  • Add the corresponding substituted hydrazine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for the appropriate time (monitor by TLC).

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate.

Data Presentation

The following table summarizes the yields for the synthesis of various methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates from the corresponding β-enamino diketone and different substituted hydrazines.

CompoundHydrazine ReactantYield (%)
5a Hydrazine hydrate75
5b Phenylhydrazine72
5c 4-Fluorophenylhydrazine68
5d 4-Chlorophenylhydrazine78
5e 4-Bromophenylhydrazine81
5f 4-Iodophenylhydrazine75
5g 4-Nitrophenylhydrazine65
5h 4-Methoxyphenylhydrazine71
5i Methylhydrazine51

Data sourced from Matulevičiūtė et al., Molecules 2021.[1]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the overall synthetic pathway for the regioselective formation of N-Boc-piperidinyl-1H-pyrazole-4-carboxylates.

G cluster_0 Step 1: β-Keto Ester Formation cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Pyrazole Cyclization cluster_3 Alternative Pathway A N-Boc-Piperidine Carboxylic Acid B Meldrum's Acid Adduct A->B  Meldrum's Acid,  EDC·HCl, DMAP C β-Keto Ester B->C  MeOH, reflux D β-Enamino Diketone C->D  DMF·DMA F 5-(N-Boc-piperidinyl)-1H- pyrazole-4-carboxylate (Major Product) D->F G Tautomeric NH-Pyrazole (from Hydrazine Hydrate) D->G  Hydrazine Hydrate E Substituted Hydrazine E->F I 3-(N-Boc-piperidinyl)-1H- pyrazole-4-carboxylate G->I H Alkyl Halide H->I

Caption: Synthetic scheme for N-Boc-piperidinyl-1H-pyrazole-4-carboxylates.

Logical Relationship of Regioselectivity

This diagram illustrates the reaction logic leading to the two different regioisomers.

G cluster_0 Pathway A: Major Regioisomer cluster_1 Pathway B: Alternative Regioisomer start β-Enamino Diketone Intermediate A2 Cyclization start->A2 B2 Cyclization start->B2 A1 Reactant: N-Mono-substituted Hydrazine (e.g., R-NHNH₂) A1->A2 A3 Product: 5-(N-Boc-piperidinyl)-1H- pyrazole-4-carboxylate B1 Reactant: Hydrazine Hydrate (NH₂NH₂·H₂O) B1->B2 B3 Intermediate: Tautomeric NH-Pyrazole B2->B3 B4 N-Alkylation (with Alkyl Halide) B3->B4 B5 Product: 3-(N-Boc-piperidinyl)-1H- pyrazole-4-carboxylate B4->B5

Caption: Regioselective pathways to pyrazole isomers.

References

Application Notes and Protocols for the Multi-step Synthesis of Enantiomerically Pure 3-Amino Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure 3-aminopiperidines are crucial chiral building blocks in the pharmaceutical industry. They are key structural motifs in a variety of biologically active molecules, including inhibitors of dipeptidyl peptidase-4 (DPP-IV) for the treatment of type 2 diabetes, such as alogliptin and linagliptin. The stereochemistry at the C3 position of the piperidine ring is often critical for the pharmacological activity and selectivity of these drugs. Consequently, the development of efficient and scalable methods for the synthesis of enantiopure 3-aminopiperidines is of significant interest to the drug development community.

This document provides detailed application notes and experimental protocols for several key strategies employed in the synthesis of enantiomerically pure 3-amino piperidines. The methodologies covered include biocatalytic asymmetric amination, chiral pool synthesis, and classical resolution of racemates.

Synthetic Strategies Overview

Several distinct strategies have been developed for the synthesis of enantiomerically pure 3-aminopiperidines. The choice of a particular route often depends on factors such as the desired enantiomer, scalability, cost of starting materials, and environmental considerations. The three primary approaches detailed in this document are:

  • Biocatalytic Asymmetric Amination: This modern approach utilizes enzymes, specifically transaminases, to directly introduce the amino group onto a prochiral N-protected 3-piperidone substrate with high enantioselectivity. This method is lauded for its green credentials and high optical purity of the products.

  • Chiral Pool Synthesis: This strategy leverages naturally occurring chiral molecules, such as amino acids (e.g., L-glutamic acid, D-ornithine, L-lysine), as inexpensive starting materials. The synthesis involves a multi-step sequence to construct the piperidine ring while retaining the initial stereochemical integrity.

  • Resolution of Racemic 3-Aminopiperidine: This classical method involves the separation of a racemic mixture of 3-aminopiperidine using a chiral resolving agent to form diastereomeric salts. These salts, possessing different physical properties, can then be separated by crystallization.

The following sections provide a detailed comparison of these methods through quantitative data and step-by-step experimental protocols.

Data Presentation

The following tables summarize the quantitative data for the different synthetic strategies, allowing for a clear comparison of their efficiencies.

Table 1: Biocatalytic Asymmetric Amination of N-Protected 3-Piperidones

EntrySubstrateEnzymeAmine DonorTemp (°C)Time (h)Yield (%)ee (%)Reference
1N-Boc-3-piperidoneATA-025-IMBIsopropylamine50399>99 (R)[1]
2N-Cbz-3-piperidoneω-transaminaseIsopropylamine304090.499.7 (R)[2]
3N-Etoxycarbonyl-3-piperidoneω-transaminaseIsopropylamine452487.699.7 (R)[2]

Table 2: Chiral Pool Synthesis of 3-Aminopiperidine Derivatives

Starting MaterialKey StepsOverall Yield (%)Final ProductReference
L-Glutamic AcidEsterification, Boc-protection, NaBH₄ reduction, Ditosylation, Cyclization with amine44-55(S)-tert-butyl-1-substituted-piperidin-3-ylcarbamate
D-OrnithineEsterification, Cyclization, Reduction (LiAlH₄)Not specified(R)-3-aminopiperidine dihydrochloride[3]
D-LysineLactam synthesis, Protection, ReductionNot specifiedEnantiopure 3-(tritylamino)piperidine[4][5]

Table 3: Resolution of Racemic 3-Aminopiperidine

Racemic SubstrateResolving AgentSolventYield (%)Diastereomeric Excess (%)Reference
Ethyl nipecotate(S)-mandelic acidEthyl acetate3294[6]
3-AminopiperidineDibenzoyl-L-tartaric acidNot specifiedNot specifiedNot specified[3]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Amination of N-Boc-3-piperidone

This protocol describes the synthesis of (R)-1-Boc-3-aminopiperidine using an immobilized ω-transaminase.

Materials:

  • N-Boc-3-piperidone

  • Immobilized ω-transaminase (e.g., ATA-025-IMB)

  • Isopropylamine

  • Pyridoxal-5'-phosphate (PLP)

  • Triethanolamine buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (4 M)

  • Potassium hydroxide

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 4 mL of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and PLP (1.4 mM).

  • Add 200 mg of the immobilized ω-transaminase (ATA-025-IMB).

  • Stir the mixture at 35 °C and 550 rpm for 5 minutes.

  • Add a preheated solution of N-Boc-3-piperidone (1.25 mmol, 208 mM) in 2 mL of DMSO (33% v/v).

  • Stir the reaction mixture at 50 °C and 550 rpm. Monitor the reaction progress by HPLC or TLC.[1]

  • Upon completion, filter the enzyme under vacuum and wash it with triethanolamine buffer. The enzyme can be stored at 4 °C for reuse.[1]

  • Adjust the pH of the reaction mixture to 2 with 4 M HCl and extract with CH₂Cl₂ (2 x 5 mL) to remove any unreacted starting material.[1]

  • Adjust the pH of the aqueous layer to 13 with KOH and extract the product with CH₂Cl₂ (4 x 5 mL).[1]

  • Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield (R)-1-Boc-3-aminopiperidine as a yellow oil.[1]

Deprotection to (R)-3-aminopiperidine dihydrochloride:

  • Dissolve 100 mg (0.5 mmol) of (R)-1-Boc-3-aminopiperidine in 100 µL of ethanol at 0 °C.

  • Gradually add 400 µL of a solution of acetyl chloride (2.8 mmol) in ethanol (1:1).

  • Stir the reaction mixture at room temperature until a white solid precipitates.

  • Decant the supernatant and wash the solid with cold ethanol (2 x 100 µL).

  • Dry the solid under vacuum to yield (R)-3-aminopiperidine dihydrochloride.[1]

Protocol 2: Chiral Pool Synthesis from L-Glutamic Acid

This protocol outlines the synthesis of an (S)-N-Boc-3-aminopiperidine derivative starting from L-glutamic acid.

Step 1: Esterification of L-Glutamic Acid

  • To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Remove the solvent under reduced pressure to obtain the crude dimethyl ester as an HCl salt. This is used in the next step without further purification.

Step 2: N-Boc Protection

  • To a stirred solution of the crude dimethyl ester in CH₂Cl₂ (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of DMAP (0.1 equiv., 0.7 g).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction with distilled water (50 mL) and extract with CH₂Cl₂ (3 x 50 mL).

  • Wash the combined organic layer with 10% aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the N-Boc protected diester.

Step 3: Reduction to Diol

  • To a stirred solution of the N-Boc protected diester in methanol, add sodium borohydride (NaBH₄) portion-wise at 0°C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Remove the methanol under reduced pressure and extract the aqueous layer with CH₂Cl₂.

  • Dry the combined organic layers and concentrate to give the crude diol, which can be purified by column chromatography.

Step 4: Ditosylation and Cyclization

  • To a solution of the diol in CH₂Cl₂, add triethylamine, p-toluenesulfonyl chloride, and a catalytic amount of DMAP. Stir at room temperature for 1 hour.

  • Quench the reaction with aqueous sodium bicarbonate and extract with CH₂Cl₂.

  • The crude ditosylate is then reacted with the desired primary amine (e.g., benzylamine) in a suitable solvent like acetonitrile at reflux to afford the corresponding (S)-tert-butyl-1-substituted-piperidin-3-ylcarbamate.

Protocol 3: Resolution of Racemic Ethyl Nipecotate with (S)-Mandelic Acid

This protocol describes the resolution of racemic ethyl nipecotate, a precursor to 3-aminopiperidine.

Materials:

  • Racemic ethyl nipecotate

  • (S)-mandelic acid

  • Ethyl acetate

Procedure:

  • Dissolve racemic ethyl nipecotate (5.0 g, 32 mmol) in 40 mL of ethyl acetate.[6]

  • Add (S)-mandelic acid (4.8 g, 32 mmol) to the solution.[6]

  • Heat the mixture to 60 °C to dissolve all solids.[6]

  • Allow the solution to cool to room temperature over 135 minutes and then stir for an additional 60 minutes.[6]

  • Collect the precipitated solid by filtration and wash with 20 mL of ethyl acetate.[6]

  • Dry the solid under vacuum at room temperature to obtain the (S)-mandelate salt of the enriched enantiomer as a white solid.[6]

Visualizations

The following diagrams illustrate the workflows for the described synthetic strategies.

G cluster_0 Biocatalytic Asymmetric Amination A N-Boc-3-piperidone B Transaminase (e.g., ATA-025-IMB) Isopropylamine, PLP A->B Asymmetric Amination C (R)-1-Boc-3-aminopiperidine B->C High Yield & ee D Deprotection (e.g., HCl/EtOH) C->D E (R)-3-aminopiperidine dihydrochloride D->E

Caption: Workflow for Biocatalytic Asymmetric Amination.

G cluster_1 Chiral Pool Synthesis from L-Glutamic Acid F L-Glutamic Acid G Esterification (MeOH, SOCl₂) F->G H N-Boc Protection ((Boc)₂O, TEA) G->H I Reduction (NaBH₄) H->I J Diol Intermediate I->J K Ditosylation (TsCl, TEA) J->K L Cyclization (Primary Amine) K->L M (S)-N-Boc-1-substituted- 3-aminopiperidine L->M

Caption: Chiral Pool Synthesis from L-Glutamic Acid.

G cluster_2 Resolution of Racemic Mixture N Racemic 3-aminopiperidine (or precursor) P Formation of Diastereomeric Salts N->P O Chiral Resolving Agent (e.g., (S)-mandelic acid) O->P Q Fractional Crystallization P->Q R Separated Diastereomeric Salt Q->R S Liberation of Free Amine (Base treatment) R->S T Enantiomerically Pure 3-aminopiperidine S->T

Caption: Workflow for Resolution of a Racemic Mixture.

References

Application Notes and Protocols for N-Boc-Piperidine Building Blocks in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-piperidine building blocks are invaluable scaffolds in solid-phase synthesis (SPS), particularly for the creation of peptidomimetics and other complex organic molecules. The piperidine moiety is a prevalent structural motif in a vast array of biologically active compounds and approved drugs, prized for its ability to introduce conformational constraints and serve as a versatile scaffold for further functionalization.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures controlled reactivity during the stepwise assembly on a solid support.[2]

These building blocks are frequently employed in drug discovery to enhance the pharmacokinetic properties of peptide-based therapeutics, such as improving metabolic stability and receptor binding affinity.[4][5] This document provides detailed application notes and experimental protocols for the effective incorporation of N-Boc-piperidine derivatives into synthetic workflows.

Core Applications

The integration of N-Boc-piperidine building blocks into solid-phase synthesis strategies enables a range of applications in medicinal chemistry and drug development:

  • Conformational Constraint: The rigid piperidine ring restricts the flexibility of a peptide backbone, which can help to lock the molecule into a bioactive conformation, thereby enhancing its affinity and selectivity for a specific biological target.[1]

  • Induction of Secondary Structures: The geometry of substituted piperidines is well-suited to mimic secondary structures like β-turns, which are often critical for molecular recognition and protein-protein interactions.[1]

  • Scaffold for Peptidomimetics: The piperidine nitrogen, once deprotected, provides a convenient handle for post-synthesis modifications, allowing for the creation of diverse and complex molecular architectures.[1]

  • Development of GPCR Ligands: The piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands, making these building blocks highly relevant for the development of novel therapeutics targeting this important class of receptors.[1][4]

Signaling Pathways of Interest

Peptidomimetics synthesized using piperidine-based building blocks often target signaling pathways crucial in various diseases. A primary example is the G protein-coupled receptor (GPCR) signaling cascade, which is a major target in drug discovery.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Piperidine-Containing Ligand Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: General GPCR signaling pathway activated by a ligand.

Quantitative Data Summary

The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptidomimetic incorporating an N-Boc-piperidine building block. These values are representative and may vary depending on the specific sequence, scale, and resin used.

ParameterTypical ValueMonitoring Method
Resin Substitution Level0.5 - 0.7 mmol/gManufacturer's specification
N-Boc-piperidine Coupling Efficiency>95%Kaiser Test (negative result)
Amino Acid Coupling Efficiency (per step)>99%Kaiser Test
Overall Crude Product Yield60 - 85%Gravimetric analysis post-cleavage
Crude Product Purity (by RP-HPLC)65 - 90%Analytical RP-HPLC
Final Purity (after purification)>95%Analytical RP-HPLC and Mass Spectrometry

Experimental Protocols

Protocol 1: Solid-Phase Synthesis Workflow

The following protocol outlines a typical solid-phase synthesis workflow for incorporating an N-Boc-piperidine building block, followed by the elongation of a peptide chain using Fmoc-protected amino acids.

SPPS_Workflow start Start resin_swelling 1. Resin Swelling start->resin_swelling first_aa_coupling 2. First Fmoc-AA Coupling resin_swelling->first_aa_coupling capping 3. Capping (Optional) first_aa_coupling->capping fmoc_deprotection 4. Fmoc Deprotection (20% Piperidine/DMF) capping->fmoc_deprotection wash1 Wash fmoc_deprotection->wash1 boc_piperidine_coupling 5. N-Boc-Piperidine Coupling wash1->boc_piperidine_coupling wash2 Wash boc_piperidine_coupling->wash2 boc_deprotection 6. Boc Deprotection (TFA/DCM) wash2->boc_deprotection wash3 Wash boc_deprotection->wash3 neutralization 7. Neutralization wash3->neutralization wash4 Wash neutralization->wash4 chain_elongation 8. Chain Elongation (Repeat Steps 4-5 for AAs) wash4->chain_elongation final_fmoc_deprotection 9. Final Fmoc Deprotection chain_elongation->final_fmoc_deprotection wash5 Wash final_fmoc_deprotection->wash5 cleavage 10. Cleavage from Resin wash5->cleavage precipitation 11. Product Precipitation cleavage->precipitation purification 12. Purification (RP-HPLC) precipitation->purification analysis 13. Analysis (MS, HPLC) purification->analysis end End analysis->end

Caption: General workflow for SPPS incorporating an N-Boc-piperidine building block.

Materials:

  • Rink Amide AM resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids

  • N-Boc-piperidine carboxylic acid derivative

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the desired amount of resin in a solid-phase synthesis vessel. Add DMF to swell the resin for at least 30 minutes with gentle agitation.[4] Drain the DMF.

  • Fmoc Deprotection (for pre-loaded resin or after an amino acid coupling):

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 3 minutes.[4]

    • Drain the solution.

    • Add a fresh 20% solution of piperidine in DMF and agitate for an additional 12-20 minutes.[4][6]

    • Drain the solution and wash the resin thoroughly with DMF (6 times for 30 seconds each).[4]

  • Coupling of N-Boc-Piperidine Building Block:

    • In a separate vial, pre-activate the N-Boc-piperidine carboxylic acid (3 equivalents relative to resin loading) with a coupling reagent like HBTU (3 equivalents) and a base such as DIPEA (6 equivalents) in DMF for 10-15 minutes.[4]

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling (a negative result is expected).[4]

    • Wash the resin with DMF (4 times for 30 seconds each).[4]

  • Boc Deprotection of the Piperidine Nitrogen:

    • Wash the resin with DCM (3 times).

    • Add a solution of 25-50% TFA in DCM to the resin.[4][7] Agitate for 30 minutes.[4]

    • Drain the TFA/DCM solution.

    • Wash the resin with DCM (3 times).[4]

    • Neutralize the resin by washing with a 10% solution of DIPEA in DMF (3 times for 2 minutes each).[4]

  • Chain Elongation: Repeat steps 2 and 3 with the desired Fmoc-protected amino acids until the sequence is complete.

Protocol 2: Cleavage from the Resin and Final Deprotection

Procedure:

  • Resin Preparation: After the final synthesis step, wash the fully assembled peptide-resin with DCM and dry it under vacuum.[4]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin in a sealed reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.[5]

  • Product Isolation:

    • Filter the resin and collect the filtrate.[5]

    • Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL) and combine the filtrates.[5]

  • Precipitation:

    • Reduce the volume of the combined filtrate under a stream of nitrogen.

    • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether.[4][5] A white precipitate of the crude product should form.

  • Purification and Analysis:

    • Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.[4]

    • Dry the crude product under vacuum.[4]

    • Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture) and purify using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final molecule.[4]

Troubleshooting and Considerations

  • Incomplete Coupling: If the Kaiser test is positive after the coupling step, repeat the coupling reaction before proceeding.

  • Side Reactions with Piperidine: Prolonged exposure to piperidine can lead to side reactions such as aspartimide formation, especially in sequences containing aspartic acid.[8] Minimizing deprotection times can mitigate this issue.

  • Aggregation: "Difficult sequences" with a high proportion of hydrophobic residues may aggregate, leading to incomplete reactions.[9] Using chaotropic salts or specialized solvents can help disrupt aggregation.[9]

  • Boc vs. Fmoc Strategy: The protocols described here utilize a combination of Boc (on the piperidine) and Fmoc (on the amino acids) protecting groups. The orthogonal nature of these groups (acid-labile vs. base-labile) is key to the synthetic strategy.

By following these protocols and considering the potential challenges, researchers can effectively utilize N-Boc-piperidine building blocks to synthesize a wide range of complex molecules for various applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic experiments.

Troubleshooting Guide

Low yields and unexpected side products are common hurdles in the synthesis of substituted piperidines. This guide addresses specific problems you might encounter, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Catalytic Hydrogenation of Pyridines Incomplete reaction due to catalyst poisoning or deactivation. The aromaticity of the pyridine ring makes it resistant to reduction.[1][2]- Catalyst Selection: Use catalysts known for their robustness, such as Rhodium on carbon (Rh/C), Platinum(IV) oxide (PtO₂), or Iridium complexes.[2][3][4] - Increase Catalyst Loading: Typical loadings range from 1-10 mol%.[5][6] - Reaction Conditions: Employ higher hydrogen pressure (e.g., 50-70 bar) and consider using acidic solvents like glacial acetic acid to activate the pyridine ring.[5] - Quaternization: Conversion of the pyridine to a pyridinium salt prior to reduction can facilitate the reaction under milder conditions.[7]
Formation of partially reduced tetrahydropyridine intermediates.- Extended Reaction Time: Monitor the reaction by TLC or GC-MS and continue until the starting material and intermediates are fully consumed (typically 4-24 hours).[5] - Choice of Reducing Agent: For transfer hydrogenation, formic acid/triethylamine mixtures with a rhodium catalyst can be highly effective.[7]
Low Yield in Reductive Amination Inefficient iminium ion or enamine formation, especially with weakly nucleophilic amines or sterically hindered ketones.[8]- pH Control: Maintain a slightly acidic pH (4-6) to facilitate imine formation without deactivating the amine. - Dehydrating Agent: Use a dehydrating agent like molecular sieves or titanium(IV) isopropoxide to drive the equilibrium towards imine formation.[8] - Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reagent suitable for a one-pot reaction.[9] Sodium cyanoborohydride (NaCNBH₃) is also effective, particularly in the presence of a Lewis acid like ZnCl₂.[9]
Competing side reactions, such as self-condensation of the carbonyl compound or polymerization.[5]- Slow Addition: Add the reducing agent slowly to the pre-formed imine/enamine mixture. - Temperature Control: Lowering the reaction temperature can minimize side product formation.[5]
Formation of Quaternary Ammonium Salt Byproduct Over-alkylation of the piperidine nitrogen, especially with reactive alkylating agents.[6]- Control Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent (e.g., 1.1-1.2 equivalents).[6] - Slow Addition: Add the alkylating agent gradually using a syringe pump to maintain a low concentration.[6] - Lower Temperature: Reducing the reaction temperature can help control the rate of the second alkylation.[6]
Ring Contraction to Pyrrolidine Derivatives Nucleophilic substitution at the 3-position of pyridines can sometimes proceed through an intermediate aziridine, leading to ring contraction.[10]- Substrate Modification: Alter the substitution pattern on the pyridine ring to disfavor the formation of the aziridine intermediate. - Alternative Synthetic Route: Consider a different synthetic strategy that does not involve nucleophilic substitution at the 3-position if this side reaction is prevalent.
Discoloration of Piperidine Product (Yellowing) Oxidation of the piperidine ring.[5]- Purification: Purify the product by distillation to remove colored impurities.[5] - Inert Atmosphere Storage: Store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat to prevent re-oxidation.[5]

Frequently Asked Questions (FAQs)

Q1: What are typical yields for piperidine synthesis?

Yields can vary significantly based on the synthetic method, scale, and purity of starting materials. For instance, catalytic hydrogenation of pyridines can achieve high yields (often >90%) with proper catalyst selection and optimization of reaction conditions.[4][11] Reductive amination approaches can also provide good yields but may require more careful optimization of pH and reducing agents.[5][12] Cyclocondensation reactions, such as the Dieckmann condensation, are powerful but can be influenced by multiple parameters affecting the equilibrium.[13][14]

Q2: My piperidine and pyridine starting material are difficult to separate by distillation. Why is this and how can I purify my product?

Piperidine and pyridine form a constant boiling azeotropic mixture (approximately 92% piperidine and 8% pyridine by weight), making complete separation by simple fractional distillation challenging.[5] To overcome this, you can consider:

  • Azeotropic distillation with water. [5]

  • Selective salt formation: Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not. This allows for separation by filtration.[5]

Q3: My solution of piperidine in DMF crystallized upon storage. What happened?

This is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (e.g., HCl from other reagents) to form piperidine hydrochloride.[5][15] To resolve this, you can try redissolving the crystals or preparing a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[5]

Q4: I am observing significant side reactions in my synthesis. What are some common side reactions to be aware of?

Besides those listed in the troubleshooting guide, other common side reactions include:

  • Aspartimide formation: In syntheses involving peptide-like structures, piperidine can catalyze the formation of a cyclic imide, especially at aspartic acid residues.[16][17]

  • Aza-Michael Addition: Piperidine can undergo aza-Michael addition to electron-deficient double bonds, such as those in maleimides.[16]

  • Dimerization: Highly reactive intermediates, for example from the lithiation of 3-methylpyridine, can dimerize before reacting with the desired electrophile.[10]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

This protocol provides a general guideline for the hydrogenation of a substituted pyridine.

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or ethyl acetate.[5][6]

  • Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adams' catalyst), typically 1-5 mol%.[5]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[5]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours. Monitor the reaction progress by GC-MS or TLC.[5]

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[5]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[5]

Protocol 2: One-Pot Reductive Amination

This method involves the reaction of a dicarbonyl compound with an amine, followed by in-situ reduction.

  • Reaction Setup: To a solution of the dicarbonyl compound (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent (e.g., dichloroethane, methanol), add a catalyst if required (e.g., acetic acid to maintain pH 4-6).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate. A dehydrating agent like molecular sieves can be added.

  • Reduction: Cool the reaction mixture in an ice bath and add the reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise.

  • Execution: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualized Workflows

Troubleshooting_Hydrogenation start Low Yield in Hydrogenation cause1 Catalyst Issue? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Substrate Reactivity? start->cause3 solution1a Change Catalyst (e.g., Rh/C, Ir complex) cause1->solution1a solution1b Increase Catalyst Loading (1-10 mol%) cause1->solution1b solution2a Increase H₂ Pressure (50-70 bar) cause2->solution2a solution2b Extend Reaction Time (Monitor by TLC/GC-MS) cause2->solution2b solution3a Use Acidic Solvent (e.g., Acetic Acid) cause3->solution3a solution3b Convert to Pyridinium Salt Before Reduction cause3->solution3b

Troubleshooting workflow for low yield in catalytic hydrogenation.

Reductive_Amination_Workflow cluster_step1 Step 1: Imine/Enamine Formation cluster_step2 Step 2: Reduction carbonyl Dicarbonyl Compound imine Imine/Enamine Intermediate carbonyl->imine amine Primary Amine amine->imine optimization1 Optimize pH (4-6) Add Dehydrating Agent imine->optimization1 reducing_agent Reducing Agent (e.g., STAB) imine->reducing_agent One-Pot piperidine Substituted Piperidine reducing_agent->piperidine optimization2 Slow Addition Control Temperature piperidine->optimization2

General workflow for one-pot reductive amination.

References

Technical Support Center: Overcoming Steric Hindrance in Piperidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chemical modification of piperidine scaffolds, with a particular focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: My C-H functionalization of a substituted piperidine is giving low yields. What are the common causes and how can I improve the efficiency?

A1: Low yields in piperidine C-H functionalization, especially with sterically hindered substrates, can stem from several factors. Here are some troubleshooting steps:

  • Catalyst and Ligand Choice: The catalyst system is crucial. For sterically demanding transformations, consider using catalysts with bulkier ligands that can promote reactions at hindered sites or, conversely, direct the reaction away from sterically accessible but electronically disfavored positions.[1][2] Rhodium and Palladium catalysts are commonly employed, and screening different ligands is often necessary.[2][3]

  • Protecting Group Strategy: The nature of the nitrogen protecting group (Pg) significantly influences reactivity and selectivity. Bulky protecting groups can shield certain positions, directing functionalization to less hindered sites.[1][2] Common protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) can be strategically chosen to modulate steric and electronic properties.[4]

  • Reaction Conditions: Optimization of temperature, solvent, and reaction time is critical. For instance, some rhodium-catalyzed C-H insertions benefit from refluxing conditions.[2]

  • Photoredox Catalysis: This has emerged as a powerful technique for functionalizing densely substituted piperidines, often proceeding under mild conditions with high diastereoselectivity.[5][6] Employing a suitable photocatalyst, such as an Iridium(III) complex, can overcome activation barriers associated with sterically hindered C-H bonds.[5]

Q2: I am observing a mixture of regioisomers (e.g., C2 vs. C3 vs. C4 functionalization). How can I achieve better regioselectivity?

A2: Achieving regioselectivity in piperidine functionalization is a common challenge due to the presence of multiple C-H bonds with similar reactivity. Here are key strategies to control the site of functionalization:

  • Directing Groups: Attaching a directing group to the piperidine nitrogen can effectively guide a metal catalyst to a specific C-H bond, most commonly the α-position (C2).[4] Pyridyl, pyrimidyl, and amide-based directing groups are frequently used.[4][7] Recent developments have shown that specialized directing groups can also enable functionalization at the more remote C4 position.[8]

  • Catalyst Control: The choice of catalyst can override the inherent electronic preferences of the substrate. For example, in rhodium-catalyzed carbene insertions, different rhodium catalysts can selectively functionalize the C2 or C4 positions of the piperidine ring.[2][9][10]

  • Steric Shielding: Introducing bulky substituents on the piperidine ring or the nitrogen protecting group can block reaction at the more accessible positions, thereby favoring functionalization at more remote and less sterically encumbered sites.[1][4]

  • Indirect Methods for C3 Functionalization: The C3 position is electronically deactivated, making direct C-H functionalization challenging.[2][9] An indirect approach involves the cyclopropanation of a tetrahydropyridine intermediate, followed by regioselective ring-opening to achieve 3-substituted piperidines.[2][9][10]

Q3: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A3: Controlling stereochemistry is critical, particularly in medicinal chemistry. Here are approaches to enhance diastereoselectivity:

  • Substrate Control: The existing stereocenters on the piperidine ring can direct the approach of reagents, leading to a preferred diastereomer. Understanding the conformational preferences of your substrate is key.

  • Chiral Auxiliaries: The use of a chiral auxiliary on the nitrogen atom can create a chiral environment that influences the stereochemical outcome of the reaction.[4]

  • Catalyst-Controlled Stereoselectivity: Chiral catalysts, particularly rhodium catalysts with chiral ligands, have been shown to induce high levels of diastereoselectivity in C-H functionalization reactions.[2]

  • Photoredox-Catalyzed Epimerization: In some photoredox-catalyzed reactions, an initial non-selective functionalization is followed by an epimerization process that enriches the thermodynamically most stable diastereomer, resulting in high diastereoselectivity.[5][6]

Troubleshooting Guides

Issue 1: Inefficient α-Arylation of a Hindered Piperidine

Symptom Possible Cause Suggested Solution
Low conversion to the desired α-arylated product.Steric hindrance at the α-position is inhibiting the reaction.1. Switch to Photoredox Catalysis: Use an iridium-based photocatalyst (e.g., Ir(ppy)₃) which is effective for arylating highly substituted piperidines.[5][6] 2. Optimize Reaction Conditions: Screen different solvents (e.g., acetonitrile, DMA) and bases. 3. Consider a Different Catalyst System: For transition metal-catalyzed reactions, screen different ligands to find one that can accommodate the sterically demanding substrate.
Formation of side products.Over-addition or decomposition of the starting material or product.1. Use Excess of the Piperidine Substrate: This can minimize over-addition in some photoredox-mediated arylations.[5] 2. Lower the Reaction Temperature: This can sometimes reduce the rate of side reactions.

Issue 2: Lack of Selectivity in Remote C-H Functionalization (C3 or C4)

Symptom Possible Cause Suggested Solution
Predominant functionalization at the electronically favored α-position (C2).The C2-H bond is more activated due to the adjacent nitrogen atom.[2]1. Introduce Steric Bulk at C2: Synthesize a substrate with bulky substituents at the α-positions to sterically block this site.[4] 2. Employ a Bulky N-Protecting Group: A sterically demanding protecting group can shield the C2 positions.[2] 3. Utilize Catalyst Control: For rhodium-catalyzed reactions, use a catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄ in combination with an N-α-oxoarylacetyl-piperidine to favor C4 functionalization.[2][9]
No reaction at the desired remote position.The C-H bond at the β (C3) or γ (C4) position is not sufficiently activated.1. For C3-Functionalization: Use an indirect method such as cyclopropanation of an N-Boc-tetrahydropyridine followed by reductive ring-opening.[2][10] 2. For C4-Functionalization: Consider a directing group strategy designed for remote functionalization.

Data Presentation: Catalyst and Protecting Group Effects on Regioselectivity

The following table summarizes the effect of different catalysts and nitrogen protecting groups on the regioselectivity of rhodium-catalyzed C-H functionalization of piperidine.

Target Position N-Protecting Group Catalyst Outcome Reference
C2N-BocRh₂(R-TCPTAD)₄2-substituted piperidine[2][9]
C2N-BrosylRh₂(R-TPPTTL)₄2-substituted piperidine[2][9]
C4N-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄4-substituted piperidine[2][9][10]

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed α-C-H Arylation of a Densely Substituted Piperidine [5]

  • Preparation: In a nitrogen-filled glovebox, add the piperidine substrate (1.0 equiv.), the cyano(hetero)arene (1.5 equiv.), and the Ir(III) photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%) to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., N,N-dimethylacetamide - DMA) to the vial.

  • Reaction Setup: Seal the vial and remove it from the glovebox. Place the vial approximately 2-5 cm from a blue LED light source.

  • Reaction Execution: Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Catalyst-Controlled C4-H Functionalization [2]

  • Preparation: To a solution of the N-α-oxoarylacetyl-piperidine substrate (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere, add the rhodium catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄, 1-2 mol%).

  • Reagent Addition: Slowly add a solution of the diazo compound (1.1 equiv.) in the same solvent to the reaction mixture at the specified temperature (this can range from room temperature to reflux).

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the 4-substituted piperidine product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Combine Piperidine, Arylating Agent, and Photocatalyst add_solvent Add Anhydrous, Degassed Solvent start->add_solvent In Glovebox irradiate Irradiate with Blue LEDs & Stir add_solvent->irradiate Seal Vial quench Dilute and Wash irradiate->quench Reaction Complete purify Column Chromatography quench->purify end Isolated α-Arylated Piperidine purify->end

Caption: Workflow for Photoredox-Catalyzed α-Arylation.

regioselectivity_logic start Desired Functionalization Position? c2 C2 (α) Position start->c2 α c3 C3 (β) Position start->c3 β c4 C4 (γ) Position start->c4 γ c2_strat Use Directing Group or N-Boc/N-Bs with specific Rh catalyst c2->c2_strat c3_strat Indirect Method: Cyclopropanation of Tetrahydropyridine & Ring Opening c3->c3_strat c4_strat Catalyst Control with N-α-oxoarylacetyl group (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) c4->c4_strat

Caption: Decision pathway for achieving regioselectivity.

References

Managing side reactions during N-alkylation of piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of piperidines.

Troubleshooting Guides

This guide addresses specific issues that may arise during the N-alkylation of piperidines, offering potential causes and recommended solutions.

Guide 1: Direct N-Alkylation - Managing Over-alkylation and Low Conversion

A primary challenge in direct N-alkylation with alkyl halides is the formation of quaternary ammonium salts due to over-alkylation.[1][2][3] This occurs when the newly formed tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts with another molecule of the alkylating agent.[3]

Problem: Formation of a significant amount of a water-soluble byproduct, leading to low yields of the desired N-alkylated piperidine.[3]

Troubleshooting Workflow for Over-alkylation:

over_alkylation start Over-alkylation Detected (Quaternary Salt Formation) cause Potential Causes start->cause solution Recommended Solutions cause->solution Implement one or more cause1 Excess Alkylating Agent cause2 High Reaction Rate cause3 High Nucleophilicity of Tertiary Amine Product sol1 Control Stoichiometry: Use slight excess of piperidine (1.1-1.5 eq) sol2 Slow Reagent Addition: Use a syringe pump for the alkylating agent sol3 Lower Reaction Temperature sol4 Consider Reductive Amination: Alternative synthetic route outcome Mono-alkylation Favored cause1->sol1 cause2->sol2 cause2->sol3 cause3->sol4 sol1->outcome sol2->outcome sol3->outcome sol4->outcome

Caption: Troubleshooting workflow for over-alkylation during N-alkylation.

Problem: Low or No Product Yield

Troubleshooting Steps:

Potential Cause Recommended Solution
Low Reactivity of Alkylating Agent Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider switching to a more reactive alkyl halide. For less reactive agents, increasing the reaction temperature may be necessary.[4] The addition of catalytic potassium iodide can also facilitate reactions with less reactive alkyl bromides or chlorides.[4]
Inappropriate Base For simple alkylations, inorganic bases like K₂CO₃ are often suitable. For more challenging substrates, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can be effective.[4][5] In some cases, stronger bases like sodium hydride (NaH) may be required.[4][5]
Poor Solubility of Reagents Ensure all reactants are soluble in the chosen solvent. If using an insoluble base like potassium carbonate, consider switching to a more polar solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to improve the reaction rate.[4]
Reaction Not Reaching Completion Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding a slight excess of the alkylating agent.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-alkylation of piperidines and how can it be minimized?

The most prevalent side reaction is over-alkylation, which leads to the formation of quaternary ammonium salts.[2][3] This occurs when the N-alkylated piperidine product (a tertiary amine) reacts further with the alkylating agent.[3] This byproduct can be difficult to separate due to its high water solubility.[3]

To minimize this:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.[2][3]

  • Slow Addition: Add the alkylating agent slowly, preferably using a syringe pump, to maintain a low concentration of it throughout the reaction.[2][5]

  • Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate and improve selectivity.[2]

Q2: When should I choose reductive amination over direct alkylation?

Reductive amination is an excellent alternative to direct alkylation and is often preferred when:

  • Over-alkylation is a significant issue: Reductive amination avoids the formation of quaternary ammonium salts.[1][6]

  • The alkylating agent is an aldehyde or ketone: This method directly couples the piperidine with a carbonyl compound.

  • Milder reaction conditions are required: It is often a more selective method.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent as it is selective for the iminium ion intermediate over the carbonyl compound.[1]

Q3: How can I achieve selective N-alkylation in a molecule with multiple amine groups?

For molecules with multiple reactive amine groups, such as 4-aminomethylpiperidine, a protecting group strategy is often necessary to achieve selective alkylation.[6] The more nucleophilic amine can be selectively protected, allowing for the alkylation of the desired nitrogen, followed by deprotection.[6] A common approach is to protect a primary amine with a tert-butoxycarbonyl (Boc) group.[6]

Q4: My N-arylation reaction is giving low yields. What should I investigate?

Low yields in N-arylation reactions (e.g., Buchwald-Hartwig amination) can stem from catalyst deactivation or competing side reactions.[2] Key factors to investigate include:

  • Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[2]

  • Ligand and Base Combination: The choice of phosphine ligand and base is critical and often substrate-dependent. Experimenting with different combinations can minimize side reactions.[2]

  • Stoichiometry: Using an excess of the piperidine can help minimize the formation of N,N'-bis-arylated byproducts.[2]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the mono-N-alkylation of piperidine, optimized to minimize over-alkylation.[2]

Materials:

  • Piperidine (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • Base (e.g., K₂CO₃, 1.5-2.0 eq)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Syringe pump

  • Round-bottom flask and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a dry round-bottom flask under an inert atmosphere.

  • To the flask, add the piperidine (1.1 eq), the base (1.5-2.0 eq), and the anhydrous solvent.

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide (1.0 eq) into a syringe and place it on a syringe pump.

  • Add the alkyl halide dropwise to the stirred piperidine solution over several hours.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up and purify the crude product by column chromatography.

Workflow for Direct N-Alkylation:

direct_alkylation_workflow start Start step1 Dissolve Piperidine & Base in Anhydrous Solvent start->step1 step2 Slowly Add Alkyl Halide (via Syringe Pump) step1->step2 step3 Stir at Room Temperature step2->step3 step4 Monitor Reaction Progress (TLC or LC-MS) step3->step4 step5 Work-up and Purification step4->step5 end N-Alkylated Piperidine step5->end

Caption: A typical workflow for direct N-alkylation of piperidines.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of a piperidine with a carbonyl compound using sodium triacetoxyborohydride.[1]

Materials:

  • 2-Substituted piperidine (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Optional: Acetic acid (catalytic amount)

  • Round-bottom flask and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine (1.0 eq), the aldehyde or ketone (1.1 eq), and the anhydrous solvent.

  • If the carbonyl compound is less reactive, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 20-30 minutes to form the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) in a single portion. The reaction may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Reductive Amination:

reductive_amination_workflow start Start step1 Mix Piperidine & Carbonyl Compound in Anhydrous Solvent start->step1 step2 Stir for 20-30 min (Iminium Ion Formation) step1->step2 step3 Add NaBH(OAc)₃ step2->step3 step4 Stir at Room Temperature (1-24h) step3->step4 step5 Monitor Reaction Progress (TLC or LC-MS) step4->step5 step6 Quench, Work-up, and Purification step5->step6 end N-Alkylated Piperidine step6->end

Caption: A typical workflow for N-alkylation via reductive amination.

Data Presentation

Table 1: Comparison of N-Alkylation Methods

Parameter Direct Alkylation with Alkyl Halides Reductive Amination
Primary Side Reaction Over-alkylation (Quaternary salt formation)Generally very clean, minimal side reactions
Alkylating Agent Alkyl halides (R-X)Aldehydes (RCHO) or Ketones (RCOR')
Key Reagents Base (e.g., K₂CO₃, DIPEA)Reducing agent (e.g., NaBH(OAc)₃)
Reaction Conditions Can require heating for less reactive halidesTypically room temperature
Selectivity Can be lower, especially with reactive halidesGenerally higher, avoids over-alkylation

Table 2: Typical Reagents and Solvents for Direct N-Alkylation

Role Examples Notes
Alkylating Agents Methyl iodide, Ethyl bromide, Benzyl bromideReactivity: R-I > R-Br > R-Cl
Bases K₂CO₃, NaH, DIPEA, KHCO₃Choice depends on substrate reactivity and desired conditions. DIPEA is a non-nucleophilic organic base.
Solvents Acetonitrile (MeCN), DMF, DCM, AcetonePolar aprotic solvents are common.

References

Technical Support Center: Purification of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present. An initial acid-base workup is also crucial to remove many common impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include:

  • Unreacted 3-methylpiperidine-3-carboxylic acid.

  • Excess di-tert-butyl dicarbonate (Boc₂O).

  • Byproducts from the Boc-protection reaction, such as tert-butanol.

  • Residual solvents from the reaction and workup.

Q3: My final product is an oil, not a solid. What could be the cause and how can I solidify it?

A3: An oily product can be due to the presence of residual solvents or other impurities. First, ensure all volatile solvents are removed under high vacuum. If the product is still an oil, it may be due to its hygroscopic nature or the presence of non-volatile impurities. Attempting to precipitate the product by dissolving it in a minimal amount of a good solvent (e.g., methanol or ethyl acetate) and then adding a poor solvent (e.g., hexanes or pentane) can induce crystallization. Proper drying of all solvents and reagents during the synthesis is also crucial to avoid oily products.

Q4: How can I effectively remove unreacted di-tert-butyl dicarbonate (Boc₂O)?

A4: During the workup, washing the organic layer with a mild base like sodium bicarbonate (NaHCO₃) solution can help remove some unreacted Boc₂O. Additionally, column chromatography is very effective in separating the desired product from the less polar Boc₂O.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after purification Product loss during extraction or chromatography.During acid-base extraction, ensure the pH is carefully adjusted at each step to prevent the product from remaining in the wrong phase. For chromatography, use the recommended solvent system and monitor fractions carefully using TLC.
Product is not pure after column chromatography Inappropriate solvent system.Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient elution might be necessary to separate closely related impurities.
Difficulty in removing a specific impurity The impurity has similar polarity to the product.If chromatography is ineffective, recrystallization from a suitable solvent system may be a better option. Consider derivatizing the impurity to change its polarity before purification.
Product degrades during purification The compound is sensitive to acidic or basic conditions.The Boc protecting group is sensitive to strong acids. Avoid prolonged exposure to acidic conditions during workup. Use mild bases for extraction where possible.

Experimental Protocols

Acid-Base Extraction Workup

This protocol is designed to remove acidic and basic impurities from the crude reaction mixture before further purification.

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Wash the organic layer with a 1 M KHSO₄ solution (2 x 15 mL) to remove any unreacted amine starting material.

  • Wash the organic layer with brine (20 mL).

  • To remove unreacted starting carboxylic acid, you can perform a basic extraction. Extract the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The desired product, being a carboxylic acid, will move to the aqueous basic layer.

  • Separate the aqueous layer and cool it in an ice bath.

  • Acidify the aqueous layer to a pH of 2-3 with a 1 M HCl solution.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Column Chromatography

This method is effective for separating the target compound from impurities with different polarities.

  • Stationary Phase: Silica gel (100-200 mesh).

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes is commonly used. The ratio should be optimized based on TLC analysis of the crude product. A typical starting point could be 1:9 (v/v) ethyl acetate/hexanes, gradually increasing the polarity. Alternatively, a methanol in chloroform or dichloromethane system (e.g., 2% methanol) can be employed.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the sample onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material.

  • Dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethyl acetate, acetone).

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove any insoluble impurities and the charcoal.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification Method Solvent System Notes
Column Chromatography Ethyl Acetate / HexanesStart with a low polarity mixture (e.g., 10% EtOAc) and gradually increase the polarity.
Methanol / ChloroformA small percentage of methanol (e.g., 2-5%) is often sufficient.
Recrystallization Ethyl Acetate / HexanesDissolve in hot ethyl acetate and add hexanes until turbidity is observed, then cool.
Acetone / WaterDissolve in acetone and add water until the solution becomes cloudy, then heat until clear and cool slowly.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 1-(Tert-butoxycarbonyl)-3-methyl- piperidine-3-carboxylic acid Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography Primary Method Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Alternative/Final Step Purity_Check Purity Check (TLC, NMR, etc.) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography If Impure Purity_Check->Recrystallization If Impure Pure_Product Pure Product Purity_Check->Pure_Product If Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Oily_Product Start Product is an Oil Step1 Remove residual solvents under high vacuum Start->Step1 Check1 Is the product solid? Step1->Check1 Step2 Dissolve in a minimal amount of a good solvent (e.g., EtOAc) Check1->Step2 No End_Success Collect and dry the solid product Check1->End_Success Yes Step3 Add a poor solvent (e.g., hexanes) until cloudy Step2->Step3 Step4 Cool to induce precipitation/ crystallization Step3->Step4 Check2 Did a solid form? Step4->Check2 Check2->End_Success Yes End_Failure Consider alternative purification or re-synthesis with dry reagents Check2->End_Failure No

Caption: Troubleshooting flowchart for an oily product.

Technical Support Center: Stereoselective Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of piperidine derivatives. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to racemization and stereocontrol during their experiments.

Troubleshooting Guide: Preventing Racemization

This guide is designed to help you identify and resolve common issues leading to the loss of stereochemical integrity during the synthesis of chiral piperidine derivatives.

Q1: My reaction is producing a racemic or nearly racemic mixture of my piperidine derivative. What are the likely causes?

Several factors during your synthetic route can lead to racemization. The most common culprits involve the formation of planar, achiral intermediates.[1] Key factors include:

  • Formation of Imines or Enamines: The reversible formation of imine or enamine intermediates can result in the loss of stereochemical information at the chiral center.[1]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.[1] In some instances, a change in temperature can even lead to a reversal of enantioselectivity.[1]

  • Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization. They can promote the formation of achiral intermediates such as enolates or facilitate imine-enamine tautomerism. The strength and steric hindrance of the base can significantly influence the degree of racemization.[1][2]

  • Solvent Effects: The polarity and protic nature of the solvent can affect the stability of intermediates and transition states that lead to racemization. For example, alcoholic solvents can act as hydrogen donors and may contribute to racemization pathways.[1]

  • Prolonged Reaction Times: Allowing a reaction to proceed for too long, especially under harsh conditions, can increase the likelihood of product racemization.

Q2: I suspect my chiral starting material is racemizing before the main reaction. How can I verify this and prevent it?

It is crucial to ensure the stereochemical integrity of your starting materials.

  • Verification:

    • Chiral HPLC/GC Analysis: Analyze your starting material before the reaction using a chiral stationary phase to determine its enantiomeric excess (ee).

    • Control Experiment: Subject your starting material to the reaction conditions (solvent, temperature, any additives) without the other reactants for a typical reaction time. Re-analyze the ee to see if any degradation has occurred.

  • Prevention:

    • Mild Reaction Conditions: Use the mildest possible conditions for any preceding steps.

    • Appropriate Protecting Groups: Ensure that the protecting groups used are stable under the reaction conditions and do not promote racemization.

    • Storage: Store chiral precursors at appropriate temperatures and under an inert atmosphere to prevent degradation.

Q3: My purification method seems to be causing racemization. What should I consider?

Standard purification techniques can sometimes lead to racemization, especially for compounds that are sensitive to acid or base.

  • Silica Gel Chromatography: Normal phase silica gel can be slightly acidic and may cause racemization of sensitive compounds. Consider deactivating the silica gel by treating it with a base like triethylamine before use. Alternatively, use a different stationary phase like alumina (basic or neutral) or a bonded-phase silica.

  • Temperature: Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath at a moderate temperature.

  • pH: During aqueous workup, be mindful of the pH of your solutions. If your product is sensitive to acid or base, try to maintain a neutral pH.

Frequently Asked Questions (FAQs)

Q1: What are the most effective modern methods for the stereoselective synthesis of piperidine derivatives?

The choice of method depends on the desired substitution pattern and stereochemistry. Some robust contemporary strategies include:

  • Organocatalytic Domino Reactions: These reactions can construct polysubstituted piperidines with multiple contiguous stereocenters in a single step with high enantioselectivity.[3]

  • Transition Metal Catalysis:

    • Rhodium-Catalyzed Reactions: Methods like asymmetric reductive transamination of pyridinium salts[3] or C-H functionalization using chiral dirhodium tetracarboxylate catalysts offer high diastereoselectivity and enantioselectivity.[4]

    • Gold-Catalyzed Cyclizations: Gold catalysis can be employed for the synthesis of piperidin-4-ols through a sequence of cyclization, reduction, and rearrangement.[5]

  • Chemo-enzymatic Methods: Enzymes can be used for the stereoselective transformation of substituted tetrahydropyridines to chiral piperidines.

  • Chiral Auxiliaries: The use of chiral sulfinyl imines allows for the enantioselective synthesis of various substituted piperidines.[5]

Q2: How do I choose the right catalyst for my stereoselective piperidine synthesis?

The selection of the catalyst is critical and depends on the specific reaction.

  • For organocatalytic domino reactions , O-TMS protected diphenylprolinol is a common and effective catalyst.[3]

  • In rhodium-catalyzed C-H functionalization , the choice of the chiral ligand is crucial. For instance, Rh₂(S-2-Cl-5-BrTPCP)₄ has been shown to enhance stereoselectivity in certain reactions.[4]

  • For asymmetric reductive transamination , a rhodium complex such as [Cp*RhCl₂]₂ is often used in conjunction with a chiral primary amine.[3]

Q3: What analytical techniques are essential for confirming the stereochemistry of my synthesized piperidine derivative?

To confirm the structure and stereochemical purity of your product, a combination of analytical techniques is necessary:

  • NMR Spectroscopy (¹H, ¹³C, COSY, NOESY): To determine the constitution and relative stereochemistry of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.[6]

Data Presentation

Table 1: Optimization of Rhodium-Catalyzed C2-Functionalization of N-Boc-Piperidine [4]

EntryCatalystSolventTemp (°C)Yield (%)d.r.ee (%)
1Rh₂(S-DOSP)₄CH₂Cl₂23-1:1-
2Rh₂(S-PTAD)₄CH₂Cl₂23651.3:127
3Rh₂(S-PTTL)₄CH₂Cl₂23622:166
4Rh₂(S-TPPTTL)₄CH₂Cl₂23601.8:148
5Rh₂(S-2-Cl-5-BrTPCP)₄CH₂Cl₂23685.3:183
6Rh₂(R-TPPTTL)₄CH₂Cl₂398722:176
7Rh₂(R-TPPTTL)₄CH₂Cl₂0---

d.r. = diastereomeric ratio. ee = enantiomeric excess.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Synthesis of Tetrahydropyridines [3][6]

This protocol describes a domino Michael addition/aminalization reaction to form highly functionalized chiral piperidines.

  • Reaction Setup: To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in an appropriate solvent (e.g., toluene), add the O-TMS protected diphenylprolinol catalyst (20 mol%).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired chiral piperidine derivative.

Protocol 2: Rhodium-Catalyzed Asymmetric Reductive Transamination of a Pyridinium Salt [3]

This method allows for the synthesis of chiral piperidines from readily available pyridinium salts.

  • Reaction Setup: In a vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).

  • Solvent Addition: Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (24.0 equiv).

  • Reaction: Stir the reaction mixture at 40 °C for 22 hours in air.

  • Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with CH₂Cl₂ (3 x 10 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_input Input cluster_synthesis Synthesis & Purification cluster_analysis Analysis start Starting Materials (e.g., Pyridines, Aldehydes, Imines, Alkenes) reaction Stereoselective Reaction - Organocatalysis - Biocatalysis - Metal Catalysis start->reaction catalyst Catalyst/Reagents catalyst->reaction workup Reaction Workup & Quenching reaction->workup purification Purification (e.g., Flash Chromatography) workup->purification confirmation Structural Confirmation (NMR, HRMS) purification->confirmation stereo_analysis Stereochemical Analysis (Chiral HPLC/GC) confirmation->stereo_analysis

Caption: General experimental workflow for stereoselective piperidine synthesis.[6]

G issue Issue: Racemic or Low ee % Product check_sm Check Starting Material Purity (Chiral HPLC/GC) issue->check_sm sm_ok SM Purity OK? check_sm->sm_ok check_conditions Review Reaction Conditions conditions_ok Conditions Mild? check_conditions->conditions_ok check_purification Evaluate Purification Method neutral_silica Use Neutralized Silica or Alumina check_purification->neutral_silica sm_ok->check_conditions Yes resynthesis Resynthesize or Purify Starting Material sm_ok->resynthesis No conditions_ok->check_purification Yes lower_temp Lower Temperature conditions_ok->lower_temp No (Temp) change_catalyst Change Catalyst/ Ligand conditions_ok->change_catalyst No (Catalyst) change_base Use Weaker/ Sterically Hindered Base conditions_ok->change_base No (Base) lower_temp->check_purification change_catalyst->check_purification change_base->check_purification

Caption: Troubleshooting decision tree for racemization issues in piperidine synthesis.

References

Troubleshooting low enantioselectivity in chiral piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with low enantioselectivity in the asymmetric synthesis of chiral piperidines.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (% ee) is significantly lower than what is reported in the literature for a similar reaction. What is the first thing I should check?

A1: The first step should always be to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values. Key parameters to verify include baseline separation of the enantiomers (Resolution > 1.5) and ensuring that the detector response is linear for both enantiomers.

Q2: I've confirmed my analytical method is accurate, but my % ee is still low and inconsistent between runs. What should I investigate next?

A2: The purity and quality of all your reagents and the catalyst are the next critical factors to scrutinize. Asymmetric reactions are highly sensitive to trace impurities. Ensure your substrate is purified, solvents are anhydrous and peroxide-free, and your chiral ligand and metal precursor are of high purity. Even minor degradation of the catalyst or ligand can lead to a significant drop in enantioselectivity.

Q3: How much does the solvent really impact enantioselectivity?

A3: The solvent can have a profound effect on enantioselectivity. It can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. In some cases, changing the solvent can even invert the sense of enantioselection. It is highly recommended to screen a range of solvents with varying polarities and coordinating abilities during reaction optimization.

Q4: Can increasing the catalyst loading improve my enantioselectivity?

A4: While a higher catalyst loading can sometimes improve reaction rates, it does not always lead to higher enantioselectivity. In some cases, it can even be detrimental. It is more important to optimize the metal-to-ligand ratio, which is crucial for the formation of the active chiral catalyst. A slight excess of the ligand is often beneficial.

Q5: My reaction is sluggish and gives low enantioselectivity. Could the temperature be the issue?

A5: Yes, temperature is a critical parameter in asymmetric catalysis. Generally, lowering the reaction temperature enhances enantioselectivity by favoring the transition state that leads to the major enantiomer. If your reaction is slow at lower temperatures, you may need to increase the reaction time or explore more active catalyst systems.

Troubleshooting Guides

Issue 1: Low Enantioselectivity or High Degree of Racemization
  • Symptoms: The enantiomeric excess (ee) of the final product is significantly lower than expected. Chiral HPLC or SFC analysis shows nearly equal amounts of both enantiomers.

  • Possible Causes and Solutions:

Potential CauseTroubleshooting StepRationale
Incorrect Reaction Temperature Optimize the reaction temperature. In many cases, lowering the temperature can significantly improve enantioselectivity.Higher temperatures can lead to competing non-selective background reactions or racemization of intermediates or products.
Inappropriate Solvent Screen a range of solvents with varying polarities and coordinating abilities.The solvent can influence the conformation of the substrate-catalyst complex and the transition state energies, thereby affecting stereoselectivity.
Suboptimal Catalyst or Ligand Experiment with different chiral catalysts or ligands. Consider ligands with different steric and electronic properties.The structure of the catalyst/ligand is paramount in creating a chiral environment that effectively differentiates between the two enantiomeric transition states.
Presence of Protic Impurities Ensure all reagents and solvents are rigorously dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen).Protic impurities (e.g., water) can interfere with the catalyst and may facilitate proton-transfer mediated racemization pathways.

Data Presentation

Table 1: Effect of Solvent on Enantioselectivity in a Representative Asymmetric Piperidine Synthesis
EntrySolventDielectric Constant (ε)Enantiomeric Excess (% ee)
1Toluene2.492
2Dichloromethane9.185
3Tetrahydrofuran (THF)7.578
4Acetonitrile37.565
5Methanol32.740
Table 2: Influence of Temperature on Enantioselectivity
EntryTemperature (°C)Reaction Time (h)Enantiomeric Excess (% ee)
1401275
225 (Room Temp.)2488
304895
4-207297
5-4096>99

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Alkyl Pyridinium Salts

This protocol describes a general procedure for the asymmetric hydrogenation of a 2-alkyl pyridinium salt to the corresponding chiral piperidine.

Materials:

  • 2-Alkyl pyridinium salt (1.0 mmol)

  • [Ir(COD)Cl]₂ (0.01 mmol, 1 mol%)

  • Chiral Phosphine Ligand (e.g., (R)-BINAP) (0.022 mmol, 2.2 mol%)

  • Iodine (I₂) (0.05 mmol, 5 mol%)

  • Anhydrous, degassed solvent (e.g., THF, 10 mL)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, charge a pressure-rated reaction vessel with the 2-alkyl pyridinium salt, [Ir(COD)Cl]₂, the chiral phosphine ligand, and iodine.

  • Add the anhydrous, degassed solvent to the vessel.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Purge the vessel with hydrogen gas three times.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 50 bar).

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the required time (e.g., 24 h).

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Organocatalytic Enantioselective Synthesis of a Polysubstituted Piperidine

This protocol outlines a domino Michael/aza-Michael reaction for the synthesis of a highly functionalized chiral piperidine using a diarylprolinol silyl ether catalyst.

Materials:

  • Aldehyde (1.0 mmol)

  • Nitroalkene (1.2 mmol)

  • Malonate derivative (1.1 mmol)

  • Diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%)

  • Base (e.g., DIPEA, 0.2 mmol, 20 mol%)

  • Solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a stirred solution of the aldehyde and nitroalkene in the solvent at room temperature, add the diarylprolinol silyl ether catalyst.

  • Add the malonate derivative followed by the base.

  • Stir the reaction mixture at room temperature for the required time (typically 24-72 hours), monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the polysubstituted piperidine.

  • Analyze the product to determine the diastereomeric ratio (by ¹H NMR) and the enantiomeric excess of the major diastereomer (by chiral HPLC).

Mandatory Visualizations

Troubleshooting_Workflow start Low Enantioselectivity Observed analytical Validate Analytical Method (Chiral HPLC/GC) start->analytical Start Here analytical->analytical reagents Scrutinize Reagent Purity (Substrate, Solvent) analytical->reagents Method Validated reagents->reagents catalyst Verify Catalyst/Ligand Integrity (Purity, Activity) reagents->catalyst Reagents Pure catalyst->catalyst conditions Optimize Reaction Conditions (Temp, Conc., Time) catalyst->conditions Catalyst Verified success High Enantioselectivity Achieved conditions->success Optimized

Caption: A logical workflow for troubleshooting low enantioselectivity in asymmetric synthesis.

Organocatalytic_Mechanism cluster_1 Catalytic Cycle catalyst Chiral Amine Catalyst enamine Enamine Intermediate catalyst->enamine + Aldehyde aldehyde Aldehyde aldehyde->enamine michael_adduct Michael Adduct (Iminium Ion) enamine->michael_adduct + Nitroalkene (Michael Addition) nitroalkene Nitroalkene nitroalkene->michael_adduct cyclization Intramolecular Cyclization michael_adduct->cyclization Hydrolysis & Cyclization product Chiral Piperidine Product cyclization->product product->catalyst Catalyst Regeneration

Caption: Simplified mechanism of an organocatalytic domino reaction for piperidine synthesis.

Parameter_Influence center Enantio- selectivity temp Temperature center->temp Lower T, Higher ee solvent Solvent center->solvent Polarity & Coordination ligand Ligand Structure center->ligand Steric/Electronic Effects substrate Substrate Sterics center->substrate Facial Bias concentration Concentration center->concentration Reaction Order

Caption: Key experimental parameters influencing the enantioselectivity of the reaction.

Technical Support Center: Scalable Synthesis of N-Boc-3-methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of N-Boc-3-methylpiperidine-3-carboxylic acid, a key building block in pharmaceutical research and development.[1][2]

Experimental Workflow

The recommended scalable synthesis involves a two-step process starting from the commercially available N-Boc-piperidine-3-carboxylic acid. The first step is an α-methylation of the ester derivative, followed by hydrolysis to yield the final product.

Troubleshooting Logic Low_Yield Low Yield in Methylation Incomplete_Deprotonation Incomplete Deprotonation? Low_Yield->Incomplete_Deprotonation Side_Reactions Side Reactions? Low_Yield->Side_Reactions Reagent_Quality Poor Reagent Quality? Low_Yield->Reagent_Quality Check_Base Verify Base Strength/Quantity Incomplete_Deprotonation->Check_Base Optimize_Temp Optimize Temperature Control Side_Reactions->Optimize_Temp Use_Fresh_Reagents Use Anhydrous Solvents & High-Purity Reagents Reagent_Quality->Use_Fresh_Reagents

References

Stability of Boc protecting group under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the use and stability of the Boc group in organic synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven comparisons to assist in your research.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the Boc group stable?

A1: The Boc group is renowned for its stability under a wide range of non-acidic conditions.[1] It is generally stable to bases, nucleophiles, and catalytic hydrogenation.[1][2][3] This stability makes it an excellent choice for orthogonal protection strategies, particularly in peptide synthesis where it can be used in conjunction with base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) protecting groups.[1][4]

Q2: What conditions will cleave the Boc group?

A2: The Boc group is highly sensitive to acidic conditions and is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5] The cleavage mechanism involves the formation of a stable tert-butyl cation.[1][5] Milder acidic conditions, including the use of Lewis acids like AlCl₃, ZnBr₂, and TMSI, can also be employed for its removal, which can be advantageous for substrates with other acid-sensitive functional groups.[6][7] Thermal deprotection is also possible but may require high temperatures.[8]

Q3: What are the primary causes of side reactions during Boc deprotection?

A3: The main cause of side reactions during Boc deprotection is the formation of a reactive tert-butyl cation.[8][9] This electrophilic intermediate can alkylate nucleophilic residues within the substrate, such as tryptophan, methionine, cysteine, and tyrosine, leading to undesired byproducts.[8]

Q4: How can I prevent side reactions during Boc deprotection?

A4: To prevent side reactions from the tert-butyl cation, scavengers should be added to the deprotection reaction mixture.[8] Scavengers are compounds that effectively "trap" the carbocation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), anisole, and thioanisole.[6][8] For cysteine-containing compounds, ethanedithiol (EDT) is often used.[8]

Q5: My Boc deprotection is incomplete. What are the possible causes and solutions?

A5: Incomplete Boc deprotection can be caused by several factors:

  • Insufficient Acid: The concentration of the acid may be too low.[8][10]

    • Solution: Increase the acid concentration (e.g., from 20% TFA to 50% TFA in DCM).[8]

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.[8]

    • Solution: Extend the reaction time and monitor the progress using TLC or LC-MS.[8]

  • Steric Hindrance: The Boc-protected amine may be in a sterically hindered environment, slowing down the reaction.[10]

    • Solution: Consider gentle heating (e.g., to 40°C), but be mindful of potential increases in side reactions.[8] In solid-phase peptide synthesis, insufficient swelling of the resin can also lead to incomplete deprotection.[11]

Troubleshooting Guides

Issue 1: Observation of an unexpected mass increase of +56 Da in the product.
  • Possible Cause: This mass increase is characteristic of tert-butylation, where the tert-butyl cation generated during deprotection has alkylated a nucleophilic site on your molecule.[8]

  • Solution: Incorporate a suitable scavenger into your deprotection cocktail. A common general-purpose scavenger cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[9] The choice of scavenger can be tailored to the specific nucleophilic residues present in your substrate.[8]

Issue 2: The deprotected amine product is obtained as an oil and is difficult to handle.
  • Possible Cause: The trifluoroacetate (TFA) salt of the amine is often oily.[12]

  • Solution: Consider using HCl in dioxane for the deprotection. The resulting hydrochloride salt is frequently a crystalline solid, which can facilitate purification and handling.[12]

Issue 3: Degradation of other acid-labile groups in the molecule during Boc deprotection.
  • Possible Cause: The strongly acidic conditions required for Boc cleavage (e.g., neat TFA) are also cleaving other protecting groups.

  • Solution: Employ milder deprotection methods. Options include using a lower concentration of TFA, or switching to alternative reagents like HCl in an organic solvent, or Lewis acids such as zinc bromide in dichloromethane.[13][14]

Data Presentation

Table 1: Stability of the Boc Group Under Various Reaction Conditions [7]

Condition CategoryReagent/ConditionSolventTemperatureStability/Cleavage Outcome
Acidic Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room TemperatureRapid cleavage
Hydrochloric acid (HCl)1,4-Dioxane / MethanolRoom TemperatureEffective cleavage, product may precipitate as HCl salt
Aqueous Phosphoric AcidWaterNot specifiedEffective and environmentally benign cleavage
Lewis Acids (e.g., TMSI, AlCl₃, ZnBr₂)Dichloromethane (DCM)VariesMilder options for sensitive substrates
Basic Sodium hydroxide (NaOH)Water/THFRoom TemperatureStable
Sodium carbonate (Na₂CO₃)Water/Organic co-solventRoom TemperatureStable
Triethylamine (TEA)Dichloromethane (DCM)Room TemperatureStable
Hydrogenolysis H₂, Pd/CMethanol/EthanolRoom TemperatureStable[15]
Nucleophilic HydrazineMethanol/EthanolRoom TemperatureStable
AminesVariousRoom TemperatureStable

Table 2: Comparison of TFA and HCl for Boc Deprotection [12]

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Concentration 20-50% in Dichloromethane (DCM), neat TFA4M in Dioxane, 1M-4M in various organic solvents (MeOH, EtOAc), or aqueous solutions
Reaction Time Generally fast, from 30 minutes to a few hours at room temperature.[12]Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[12]
Yield Typically high to quantitative.Typically high to quantitative.
Product Purity Generally high, but the resulting TFA salt can sometimes be oily or difficult to crystallize.[12]Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification.[12]
Selectivity Can be less selective and may cleave other acid-sensitive groups.Can offer better selectivity depending on the conditions.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA in DCM[12]
  • Dissolution: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[8]

Protocol 2: Milder Boc Deprotection using HCl in Dioxane[8]
  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of a suitable solvent.

  • Acid Addition: Add a solution of 4M HCl in dioxane.

  • Reaction: Stir the reaction at room temperature. The deprotected amine hydrochloride may precipitate from the solution. Monitor the reaction by TLC or LC-MS.

  • Isolation: If a precipitate forms, collect the solid by filtration and wash with a non-polar solvent like diethyl ether. If the product remains in solution, remove the solvent under reduced pressure.

Protocol 3: Boc Protection of an Amine[1]
  • Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine (1.2 eq), to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF to the reaction mixture at room temperature.

  • Reaction: Stir the reaction for 1-4 hours, monitoring its progress by TLC.

  • Work-up: Upon completion, perform an appropriate aqueous work-up to remove the base and any water-soluble byproducts. The organic layer is then dried and concentrated to yield the Boc-protected amine.

Visualizations

Boc_Deprotection_Workflow start Boc-Protected Substrate acid Add Acid (e.g., TFA or HCl) start->acid scavenger_check Sensitive Residues (Trp, Met, Cys)? acid->scavenger_check add_scavenger Add Scavenger (e.g., TIS, Anisole) scavenger_check->add_scavenger Yes reaction Stir at Room Temp Monitor by TLC/LC-MS scavenger_check->reaction No add_scavenger->reaction workup Work-up (Evaporation/Precipitation) reaction->workup product Deprotected Amine Salt workup->product

Boc Deprotection Experimental Workflow

Troubleshooting_Logic start Incomplete Deprotection? cause1 Insufficient Acid? start->cause1 Check cause2 Insufficient Time? start->cause2 Check cause3 Steric Hindrance? start->cause3 Check solution1 Increase Acid Conc. cause1->solution1 Solution solution2 Increase Reaction Time cause2->solution2 Solution solution3 Gentle Heating cause3->solution3 Solution

Troubleshooting Incomplete Deprotection

References

Technical Support Center: Optimizing Solvent Conditions for Piperidine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during piperidine cyclization reactions, with a specific focus on the critical role of solvent selection in optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my piperidine cyclization reaction is giving a low yield?

A1: A low yield is a frequent issue in piperidine synthesis. Before extensively modifying the reaction, it's crucial to systematically review the foundational parameters. First, verify the purity and stoichiometry of your reagents and starting materials. If these are confirmed to be correct, the next logical step is to scrutinize the reaction conditions, including temperature, reaction time, and, most importantly, the solvent system.[1] An inappropriate solvent can significantly hinder reaction rates and lead to incomplete conversion.

Q2: How does the choice of solvent affect the stereoselectivity of my piperidine cyclization?

A2: The solvent can have a profound impact on the diastereoselectivity of the reaction. The polarity and coordinating ability of the solvent can influence the geometry of the transition state, which in turn dictates the stereochemical outcome.[2] To improve diastereoselectivity, it is often beneficial to screen a range of solvents with varying properties. For instance, non-polar solvents like toluene or THF, and more polar solvents such as dichloromethane or acetonitrile, can favor different transition states.[2] Additionally, lowering the reaction temperature can often enhance diastereoselectivity by favoring the kinetically controlled product.[3]

Q3: I am observing the formation of significant side products. Can the solvent be a contributing factor?

A3: Yes, the solvent can play a crucial role in the formation of side products. For example, in some reactions, a particular solvent might favor an undesired reaction pathway, such as an intermolecular reaction over the desired intramolecular cyclization. In such cases, switching to a different solvent or adjusting the concentration (e.g., using higher dilution) can favor the desired intramolecular process.[2] Additionally, the choice between certain solvents can even dictate the cyclization pathway, for instance, leading to a 6-endo-trig versus a 5-exo-trig ring closure. Careful solvent selection is therefore a key strategy to minimize side product formation.

Q4: Are there general guidelines for selecting a starting solvent for a new piperidine cyclization reaction?

A4: While the optimal solvent is highly substrate-dependent, some general guidelines exist based on the reaction mechanism. For reductive aminations, alcoholic solvents like methanol or ethanol are commonly employed.[4] For N-alkylation reactions, polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often preferred as they can effectively solvate the transition state.[5] For Diels-Alder reactions, the choice of solvent can be less intuitive, and a screening of both polar and non-polar solvents is often necessary to determine the best conditions. It is always recommended to consult the literature for similar substrates to inform your initial solvent choice.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is one of the most common challenges in piperidine synthesis. The following workflow can help diagnose and resolve the issue.

LowYieldTroubleshooting A Low or No Yield Observed B Verify Reagent Purity & Stoichiometry A->B C Review Reaction Conditions (Temp, Time, Solvent) B->C Reagents OK G Use Fresh, Purified Reagents & Optimize Stoichiometry B->G Issue Found D Analyze for Side Reactions C->D Conditions Standard H Systematically Vary Conditions (Solvent Screen, Temp Gradient) C->H Conditions Suboptimal E Investigate Catalyst Activity/Loading (if applicable) D->E No Major Side Products I Modify Conditions to Minimize Side Reactions (e.g., Dilution) D->I Side Products Identified F Assess Product Loss During Workup/Purification E->F Catalyst OK J Screen Different Catalysts, Increase Loading, or Use Fresh Catalyst E->J Catalyst Inactive/Suboptimal K Optimize Purification Method (e.g., Chromatography, Extraction pH) F->K Product Loss Identified L Problem Solved F->L No Significant Loss G->C H->D I->E J->F K->L

Caption: A logical workflow for troubleshooting low-yield piperidine synthesis.

Issue 2: Poor Diastereoselectivity

Achieving the desired stereoisomer is often critical, especially in pharmaceutical applications.

  • Problem: The reaction produces a mixture of diastereomers with low selectivity.

  • Solution Strategy:

    • Solvent Screening: As the polarity and coordinating ability of the solvent can influence the transition state, a systematic solvent screen is the first recommended step. Test a range of solvents with different dielectric constants and hydrogen bonding capabilities (e.g., toluene, THF, CH₂Cl₂, MeCN, EtOH).[2]

    • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the competing diastereomeric transition states.[3]

    • Catalyst/Reagent Modification: If using a catalyst, consider screening different ligands or catalyst precursors. The choice of reducing agent in a reductive amination, for example, can also significantly impact the stereochemical outcome.[2]

    • Chiral Auxiliaries: If applicable to your synthetic route, the use of a chiral auxiliary can provide high levels of stereocontrol.

Quantitative Data on Solvent Effects

The following tables summarize the impact of different solvents on the yield of various piperidine cyclization reactions, providing a basis for comparison and selection.

Table 1: Effect of Solvent on Intramolecular Carboamination Yield [1]

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMF1202475
2CH₃CN1202472

Reaction conditions: γ-alkenyl N-arylsulfonamide substrate with a copper(II) carboxylate promoter.

Table 2: Solvent Optimization for a Cysteine-Catalyzed Pictet-Spengler Reaction [6]

EntrySolventTemperature (°C)Time (h)Yield (%)
1H₂O502475
2EtOH502489
3CH₃CN502465
4THF502452
5Toluene502445
6DCM502431

Reaction conditions: Tryptamine and isatin with L-cysteine as a catalyst.

Table 3: Effect of Solvent on the Rate of a Substituted Piperidine Synthesis [4][7]

SolventDielectric Constant (ε at 25°C)Second-Order Rate Constant (k₁) at 25°CActivation Energy (Ea) (kJ·mol⁻¹)
Methanol32.70Lower104.2
Ethanol24.55Higher46.9

This study highlights that while methanol is a more polar solvent, the reaction rate was faster in ethanol, which has a lower activation energy for this specific multi-component reaction.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

This protocol provides a systematic approach to identifying the optimal solvent for a piperidine cyclization reaction.[8][9]

  • Setup: In an array of small reaction vials, each equipped with a stir bar, add the starting material(s) and any solid reagents or catalysts.

  • Solvent Addition: To each vial, add a different solvent from your screening library (e.g., Toluene, THF, DCM, MeCN, DMF, EtOH, H₂O). The volume should be sufficient to achieve a practical concentration (e.g., 0.1 M).

  • Reaction Initiation: If required, add any liquid reagents or starting materials to each vial simultaneously.

  • Reaction Conditions: Place the vials in a temperature-controlled block and stir for a predetermined amount of time.

  • Monitoring: At regular intervals, take a small aliquot from each reaction mixture and analyze by a suitable technique (e.g., TLC, LC-MS, or GC) to monitor the consumption of starting material and the formation of the desired product.

  • Analysis: After the reaction time is complete, quench the reactions and analyze the crude reaction mixtures to determine the conversion and/or yield for each solvent. This will allow for the identification of the most promising solvent(s) for further optimization.

SolventScreeningWorkflow A Define Reaction & Substrates B Select a Diverse Set of Solvents (Polar, Apolar, Protic, Aprotic) A->B C Set up Parallel Reactions in Vials B->C D Add Substrates, Reagents, and Solvents C->D E Run Reactions Under Identical Conditions (Temp, Time) D->E F Monitor Progress by TLC/LC-MS/GC E->F G Quench Reactions & Analyze Crude Product F->G H Identify Optimal Solvent(s) Based on Yield/Selectivity G->H I Further Optimization (Concentration, Temp) with Lead Solvent(s) H->I

Caption: An experimental workflow for systematic solvent screening.

Protocol 2: General Procedure for Reductive Amination

This protocol is a general guideline for the synthesis of a piperidine ring via reductive amination.[10]

  • Imine Formation: Dissolve the dicarbonyl compound (1.0 equiv) and the primary amine (1.0-1.2 equiv) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-4 hours.

  • Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv).

  • Reaction Monitoring: Stir the reaction at room temperature for 12 to 24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Validation & Comparative

A Comparative Guide to the HPLC Separation of Diastereomeric Amides of Chiral Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective analysis of chiral carboxylic acids, a prominent class of compounds in the pharmaceutical industry, is crucial for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides a comparative overview of the indirect chiral separation approach, where enantiomers are derivatized into diastereomers prior to analysis on an achiral stationary phase. We will explore different chiral derivatizing agents (CDAs), present comparative data for the separation of common non-steroidal anti-inflammatory drugs (NSAIDs), and provide detailed experimental protocols.

Core Principle: From Enantiomers to Separable Diastereomers

Enantiomers possess identical physicochemical properties in an achiral environment, making their direct separation on standard HPLC columns impossible. The indirect method circumvents this by reacting the racemic carboxylic acid with an enantiomerically pure chiral derivatizing agent, typically a chiral amine, to form a pair of diastereomers. These diastereomers have distinct physical properties and can be resolved on a conventional achiral stationary phase, such as a C18 column.

The success of this method hinges on several factors:

  • The chiral derivatizing agent must be of high enantiomeric purity.

  • The derivatization reaction should proceed to completion without racemization of the analyte or the derivatizing agent.

  • The resulting diastereomers must be stable and exhibit sufficient separation under achievable HPLC conditions.

Comparison of Chiral Derivatizing Agents for Profen NSAIDs

The selection of the chiral derivatizing agent is critical and can significantly impact the resolution of the resulting diastereomers. Here, we compare the performance of several common chiral amines for the separation of profen enantiomers.

Chiral Carboxylic AcidChiral Derivatizing Agent (CDA)Stationary PhaseMobile PhaseResolution (Rs)Reference
Ibuprofen (S)-(-)-1-(1-naphthyl)ethylamineC18 Reversed-PhaseAcetonitrile/water/acetic acid/triethylamine (55/45/0.1/0.02)2.2
Ketoprofen, Naproxen, Ibuprofen (R)-1-phenylethylamineα1-acid glycoproteinOptimized by factorial design2.87 - 4.02[1]
NSAIDs N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA)ODS (C18)Not specified in abstract1.54 - 2.23

Direct Separation on Chiral Stationary Phases: A Comparative Alternative

An alternative to derivatization is the direct separation of enantiomers on a chiral stationary phase (CSP). This approach avoids the complexities of derivatization but requires specialized and often more expensive columns. Below is a comparison of different CSPs for the separation of naproxen.

Chiral Carboxylic AcidChiral Stationary Phase (CSP)Mobile PhaseResolution (Rs)Reference
Naproxen Lux Amylose-1Methanol:water:acetic acid (85:15:0.1 v/v/v)3.21[2][3]
Naproxen Lux i-Amylose-1Not specified in abstract2.33[4]
Naproxen CHIRALCEL OD (Cellulose tris(3,5-dimethylphenylcarbamate))Hexane-isopropanol-glacial acetic acid (97:3:1, v/v)Baseline separation[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful implementation of these separation methods.

Protocol 1: Derivatization of Ibuprofen with (S)-(-)-α-phenethylamine and HPLC Analysis

This protocol is adapted from a standard laboratory procedure for the resolution of racemic ibuprofen.[6]

1. Derivatization (Salt Formation):

  • Dissolve approximately 15 mmol of racemic ibuprofen in 30 mL of 0.5M potassium hydroxide (KOH) in a 125 mL Erlenmeyer flask.

  • Heat the mixture to 75-85 °C with stirring to dissolve the ibuprofen.

  • Slowly add one molar equivalent of (S)-(-)-α-phenethylamine dropwise to the heated solution.

  • Continue heating and stirring for 30 minutes to allow for the formation of the diastereomeric salts.

  • Cool the mixture to room temperature and then in an ice bath to precipitate the less soluble diastereomeric salt.

  • Collect the precipitate by vacuum filtration and wash with a small amount of ice-cold water.

  • The resulting diastereomeric amide can then be dissolved in an appropriate solvent for HPLC analysis.

2. HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) and pH adjustment may be required to achieve optimal separation. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and buffered water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: Ambient.

Protocol 2: Direct Separation of Naproxen Enantiomers on a Chiral Stationary Phase

This protocol is based on the optimized conditions for the separation of naproxen on a Lux Amylose-1 column.[2][3]

1. Sample Preparation:

  • Dissolve the racemic naproxen standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Lux Amylose-1 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol:water:acetic acid (85:15:0.1 v/v/v).

  • Flow Rate: 0.65 mL/min.

  • Detection: UV at 230 nm.

  • Temperature: 40 °C.

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the decision-making process for selecting a chiral derivatizing agent.

G Experimental Workflow for Indirect Chiral Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_acid Racemic Carboxylic Acid (R/S) derivatization Derivatization Reaction racemic_acid->derivatization cda Chiral Derivatizing Agent (S) cda->derivatization diastereomers Diastereomeric Mixture (R-S and S-S) derivatization->diastereomers injection Inject Sample diastereomers->injection column Achiral HPLC Column (e.g., C18) injection->column separation Separation of Diastereomers column->separation detection UV Detector separation->detection chromatogram Chromatogram with Two Peaks detection->chromatogram quantification Quantification of Enantiomeric Ratio chromatogram->quantification

Caption: Workflow for the indirect HPLC separation of chiral carboxylic acids.

G Decision Tree for Selecting a Chiral Derivatizing Agent start Start: Need to separate enantiomers of a chiral carboxylic acid q1 Is the carboxylic acid sterically hindered near the carboxyl group? start->q1 a1_yes Consider a less bulky CDA e.g., (S)-(-)-alpha-phenylethylamine q1->a1_yes Yes a1_no A wider range of CDAs can be used q1->a1_no No q2 Is high sensitivity required (e.g., for trace analysis)? a1_yes->q2 a1_no->q2 a2_yes Choose a CDA with a strong chromophore or fluorophore q2->a2_yes Yes a2_no Standard CDAs are likely sufficient q2->a2_no No q3 Are the resulting diastereomers difficult to separate? a2_yes->q3 a2_no->q3 a3_yes Try a CDA with a rigid structure to enhance conformational differences e.g., (-)-camphorsultam q3->a3_yes Yes a3_no Proceed with the chosen CDA q3->a3_no No end Optimized Separation Method a3_yes->end a3_no->end

Caption: Logical considerations for selecting a suitable chiral derivatizing agent.

References

A Researcher's Guide to Amine Protection in Piperidine Synthesis: N-Boc vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex molecules, particularly in pharmaceutical and medicinal chemistry, the piperidine ring is a ubiquitous scaffold. The strategic use of protecting groups for the piperidine nitrogen is crucial for achieving desired chemical transformations selectively. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for this purpose. This guide provides an objective comparison of the N-Boc protecting group with other common alternatives—the carbobenzyloxy (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyl (Bn) groups—in the context of piperidine synthesis. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal protecting group for their synthetic strategy.

Comparative Analysis of Protecting Groups

The choice of a nitrogen protecting group is dictated by its stability to various reaction conditions and the ease of its removal. An ideal protecting group should be easy to introduce, stable throughout subsequent reaction steps, and removable under mild conditions that do not affect other functional groups in the molecule.

The N-Boc group is favored for its stability under a wide range of non-acidic conditions and its straightforward removal with moderate to strong acids.[1][2] In contrast, the Cbz group is stable to both acidic and basic conditions but is typically cleaved by catalytic hydrogenolysis.[3][4] The Fmoc group is unique in its lability to mild basic conditions, making it orthogonal to both Boc and Cbz.[2][3][5] The Benzyl group, while simple and inexpensive, also requires catalytic hydrogenolysis for removal, similar to Cbz.[3][6]

Quantitative Data Summary

The following table summarizes the typical reaction conditions and reported yields for the protection and deprotection of piperidine with Boc, Cbz, Fmoc, and Benzyl groups. It is important to note that yields are highly substrate and condition dependent.

Protecting GroupProtection ReagentTypical ConditionsTypical Yield (%)Deprotection Reagent(s)Typical ConditionsTypical Yield (%)
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Base (e.g., TEA, NaHCO₃), DCM or THF, 0 °C to RT>95Strong Acid (e.g., TFA, HCl in dioxane)DCM or dioxane, 0 °C to RT, 1-3 h>90[7][8]
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃), THF/H₂O, 0 °C to RT~90[4]H₂, Pd/CMeOH or EtOH, RT, atmospheric pressureHigh[3][4]
Fmoc Fmoc-Cl, Fmoc-OSuBase (e.g., NaHCO₃), THF/H₂O or ACN, RTHigh20% Piperidine in DMFRT, 5-20 minHigh[5][9]
Benzyl Benzyl bromide or chlorideBase (e.g., K₂CO₃), ACN, refluxVariableH₂, Pd/CMeOH or EtOH, RT, atmospheric pressureVariable[6][10]

Experimental Protocols

Detailed methodologies for the introduction and removal of each protecting group on a piperidine scaffold are provided below.

Protocol 1: N-Boc Protection of Piperidine

Materials:

  • Piperidine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperidine in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the stirred solution.

  • Slowly add a solution of (Boc)₂O in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.[1]

Protocol 2: N-Boc Deprotection

Materials:

  • N-Boc-piperidine derivative (1.0 equiv)

  • 4M HCl in dioxane (3-5 equiv) or Trifluoroacetic acid (TFA) in DCM (1:1 v/v)

  • Dioxane or Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected piperidine derivative in dioxane or DCM.

  • Add the 4M HCl in dioxane solution or TFA/DCM solution to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[7]

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting hydrochloride or trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free piperidine.[7]

Protocol 3: N-Cbz Protection of Piperidine

Materials:

  • Piperidine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.05 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Tetrahydrofuran (THF) and Water (1:1)

Procedure:

  • Dissolve piperidine in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate dropwise while stirring vigorously.[11]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperidine.[3]

Protocol 4: N-Cbz Deprotection

Materials:

  • N-Cbz protected piperidine derivative

  • 10% Palladium on carbon (Pd/C) (catalytic amount)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Cbz protected piperidine derivative in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature.[3][4]

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.[4]

Protocol 5: N-Fmoc Protection of Piperidine

Materials:

  • Piperidine (1.0 equiv)

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.05 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Acetonitrile (ACN) and Water (1:1)

Procedure:

  • Dissolve piperidine in a 1:1 mixture of acetonitrile and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C.

  • Add a solution of Fmoc-Cl in acetonitrile dropwise.

  • Stir the reaction at room temperature for 16 hours.[12]

  • Monitor the reaction by TLC.

  • Upon completion, dilute with water and extract with an organic solvent.

  • Wash the organic layer, dry over sodium sulfate, and concentrate to yield N-Fmoc-piperidine.

Protocol 6: N-Fmoc Deprotection

Materials:

  • N-Fmoc protected piperidine derivative

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected piperidine derivative in the 20% piperidine/DMF solution.[5][9]

  • Stir the mixture at room temperature. The deprotection is typically rapid, often complete within 5-20 minutes.[13]

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be worked up by dilution with water and extraction, followed by purification to isolate the deprotected piperidine from the dibenzofulvene-piperidine adduct.[14]

Protocol 7: N-Benzylation of Piperidine

Materials:

  • Piperidine (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Acetonitrile (ACN)

Procedure:

  • To a stirred solution of piperidine in acetonitrile, add potassium carbonate.

  • Add benzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain N-benzylpiperidine.

Protocol 8: N-Debenzylation

Materials:

  • N-benzylpiperidine derivative

  • 10% Palladium on carbon (Pd/C) (catalytic amount)

  • Methanol or Ethanol

  • Ammonium formate or Hydrogen gas (H₂)

Procedure:

  • For catalytic transfer hydrogenation, dissolve the N-benzylpiperidine derivative in methanol and add 10% Pd/C followed by ammonium formate. Reflux the mixture.[15]

  • Alternatively, for hydrogenolysis, dissolve the substrate in ethanol, add 10% Pd/C, and stir under a hydrogen atmosphere. Adding an acid like HCl can sometimes improve the reaction by preventing catalyst poisoning by the amine product.[10]

  • Monitor the reaction by TLC.

  • Upon completion, filter the catalyst and concentrate the filtrate to yield the deprotected piperidine.

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for the protection and deprotection of piperidine using the discussed protecting groups.

ProtectionDeprotectionWorkflow General Protection/Deprotection Workflow cluster_protection Protection cluster_reactions Synthetic Steps cluster_deprotection Deprotection Piperidine Piperidine ProtectedPiperidine N-Protected Piperidine Piperidine->ProtectedPiperidine Protecting Agent (e.g., (Boc)₂O, Cbz-Cl) Intermediate(s) Intermediate(s) ProtectedPiperidine->Intermediate(s) Further Reactions DeprotectedPiperidine Deprotected Piperidine Intermediate(s)->DeprotectedPiperidine Cleavage Reagent (e.g., TFA, H₂/Pd/C, Piperidine)

Caption: General workflow for piperidine synthesis.

Orthogonality Orthogonality of Protecting Groups Boc N-Boc-Piperidine Piperidine Piperidine Boc->Piperidine  Acid (TFA, HCl)   Cbz N-Cbz-Piperidine Cbz->Piperidine  H₂/Pd/C   Fmoc N-Fmoc-Piperidine Fmoc->Piperidine  Base (Piperidine)   Bn N-Bn-Piperidine Bn->Piperidine  H₂/Pd/C  

Caption: Deprotection pathways for common N-protecting groups.

Conclusion

The selection of a nitrogen protecting group for piperidine synthesis is a critical decision that influences the entire synthetic route. The N-Boc group remains a popular choice due to its robustness and ease of handling. However, for complex syntheses involving acid-sensitive functionalities, orthogonal protecting groups like Cbz and Fmoc offer significant advantages. The Cbz group provides stability to a wide range of conditions, with a mild deprotection via hydrogenolysis, while the Fmoc group's unique base-lability allows for a completely different deprotection strategy. The benzyl group, though simple, shares its deprotection method with Cbz and can be a cost-effective alternative. By understanding the distinct characteristics, and having access to reliable experimental protocols for each protecting group, researchers can devise more efficient and successful synthetic strategies for novel piperidine-containing molecules.

References

A Comparative Guide to the X-ray Crystallography of 1-(Tert-butoxycarbonyl)-piperidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid. Due to the limited public availability of crystallographic data for the title compound, this guide focuses on the closely related and structurally significant alternative, 1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic acid , also known as 1-Boc-isonipecotic acid. The structural insights gleaned from this analogue are invaluable for understanding the conformational preferences and intermolecular interactions of this class of compounds, which are crucial for rational drug design and development.

Comparative Crystallographic Data

While the crystal structure of this compound is not publicly available, we present the detailed crystallographic data for 1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic acid. This compound serves as an excellent reference for understanding the structural impact of the Boc-protecting group on the piperidine ring and the carboxylic acid moiety.

Parameter1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic Acid[1]
CCDC No. 845296
Chemical Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.8918 (5)
b (Å) 30.6042 (12)
c (Å) 12.3878 (6)
α (°) 90
β (°) 92.426 (2)
γ (°) 90
Volume (ų) 3746.8 (3)
Z 8

Experimental Protocols

The following protocols provide a general methodology for the synthesis and crystallization of 1-(Tert-butoxycarbonyl)-piperidinecarboxylic acid derivatives, based on established synthetic routes.

Synthesis of 1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic Acid

A common method for the synthesis of 1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic acid involves the protection of the piperidine nitrogen with a Tert-butoxycarbonyl (Boc) group.

Materials:

  • 4-Piperidinecarboxylic acid (isonipecotic acid)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Hydrochloric acid (HCl)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 4-piperidinecarboxylic acid is prepared in an aqueous solution of sodium hydroxide and tert-butanol at 0°C.[2]

  • Di-tert-butyl dicarbonate is added slowly to the solution over a period of 30 minutes.[2]

  • The reaction mixture is then allowed to warm to room temperature and is stirred overnight.[2]

  • The resulting solution is concentrated under reduced pressure.[2]

  • The reaction is quenched by the addition of hydrochloric acid, leading to the precipitation of a white solid.[2]

  • The solid product is collected by filtration, washed with water, and then dried.[2]

  • For further purification, the crude product can be extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the pure 1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid.[2]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation or recrystallization from a suitable solvent system.

Materials:

  • Crude 1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic acid

  • Methanol

  • Diethyl ether

Procedure:

  • The crude product is dissolved in a minimal amount of a suitable solvent, such as methanol.

  • A less polar solvent, like diethyl ether, is slowly added to the solution until slight turbidity is observed.

  • The solution is then allowed to stand undisturbed at room temperature.

  • Slow evaporation of the solvents will lead to the formation of single crystals over several days.

  • Alternatively, after the addition of the anti-solvent, the solution can be stored at a low temperature (e.g., 4°C) to promote crystallization.

Visualizing the Workflow

The following diagram illustrates the general workflow for X-ray crystallography, from sample preparation to the final structural analysis.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Workflow for X-ray Crystallography.

References

The 3-Methylpiperidine Scaffold: A Privileged Motif in Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

The 3-methylpiperidine scaffold is a key structural motif found in a diverse range of biologically active molecules, conferring advantageous physicochemical properties that are crucial in drug discovery. This heterocyclic structure is prevalent in compounds targeting a variety of therapeutic areas, including cancer, viral infections, and neurological disorders. This guide provides a comparative overview of the biological activities of molecules containing the 3-methylpiperidine scaffold, supported by experimental data and detailed methodologies.

Anticancer Activity

Derivatives of 3-methylpiperidine have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the modulation of critical signaling pathways that are dysregulated in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.

A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones has been shown to exhibit cytotoxic effects against various hematological cancer cell lines.[1] These compounds have been observed to suppress cancer cell survival at micromolar concentrations.[1] The anticancer efficacy is linked to the upregulation of apoptosis-promoting genes such as p53 and Bax.[1]

Table 1: Anticancer Activity of 3-Methylpiperidine Derivatives

Compound/DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
3-chloro-3-methyl-2,6-diarylpiperidin-4-one (Compound II)H929Multiple Myeloma~1[1]
3-chloro-3-methyl-2,6-diarylpiperidin-4-one (Compound IV)MV-4-11Acute Myeloid Leukemia~1[1]
Vindoline-piperazine conjugate (Compound 23)MDA-MB-468Breast Cancer1.00
Vindoline-piperazine conjugate (Compound 25)HOP-92Non-small cell lung cancer1.35

Antiviral Activity

The 3-methylpiperidine scaffold is also a component of potent antiviral agents. These compounds can interfere with various stages of the viral life cycle. For instance, certain derivatives have shown significant activity against influenza and human immunodeficiency virus (HIV).

One study reported a series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives as potent antiviral agents. Notably, compound FZJ05 displayed significant potency against influenza A/H1N1.[2]

Table 2: Antiviral Activity of Piperidine Derivatives (Including 3-Methylpiperidine Analogs)

DerivativeVirus StrainCell LineEC50 (µM)Reference
FZJ05Influenza A/H1N1 (A/PR/8/34)MDCKSignificantly lower than ribavirin[2][3]
Compound 9 (Isatin derivative)Influenza H1N1MDCK0.0027[4]
Compound 5 (Isatin derivative)Herpes Simplex Virus 1 (HSV-1)-0.0022[4]
Compound 4 (Isatin derivative)Coxsackievirus B3 (COX-B3)-0.0092[4]

Activity in the Central Nervous System

Molecules incorporating the 3-methylpiperidine moiety have shown significant effects on the central nervous system, including analgesic and neuroprotective activities.

Analgesic Activity

A series of 3-methyl-4-(N-phenylamido)piperidines were synthesized and evaluated for their analgesic activity. One particular compound, cis-42, was found to be exceptionally potent, being 13,036 times more potent than morphine in analgesic assays.[5] These compounds act as ligands for opioid receptors.[5]

Table 3: Analgesic and Receptor Binding Activity of 3-Methylpiperidine Derivatives

CompoundAssayPotencyDuration of ActionReference
cis-42Mouse Hot-Plate Test13,036 x Morphine-[5]
Brifentanil (A-3331)Clinical EvaluationHighShort[5]
Compound 40Mouse Hot-Plate TestHigh~2 min[5]
Compound 5Histamine H3 Receptor (H3R)Ki = 159.8 nM-[6]
Compound 17Histamine H3 Receptor (H3R)Ki = 228.2 nM-[6]
Neuroprotective Effects

Piperidine-containing compounds have demonstrated neuroprotective effects. The natural alkaloid piperine, which contains a piperidine ring, has been shown to protect dopaminergic neurons in a mouse model of Parkinson's disease through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms.[7] This highlights the potential of the broader class of piperidine derivatives, including those with 3-methyl substitution, in the treatment of neurodegenerative diseases.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of 3-methylpiperidine derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Radioligand Binding Assays for Opioid Receptors

This in vitro assay is used to determine the binding affinity of a test compound to specific neurotransmitter receptors, such as opioid receptors.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a source rich in the target receptor (e.g., brain tissue or a cell line expressing the recombinant receptor). This involves homogenization and centrifugation to isolate the membrane fraction.

  • Competitive Binding Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and cell membranes.

    • Non-specific Binding: Radioligand, cell membranes, and a high concentration of an unlabeled ligand to saturate the receptors.

    • Competitive Binding: Radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizations

To better illustrate the concepts discussed, the following diagrams represent a typical experimental workflow and a key signaling pathway modulated by some biologically active piperidine derivatives.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plate cell_culture->seeding add_compound Add 3-Methylpiperidine Derivative seeding->add_compound incubation_treatment Incubate for 48h add_compound->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt add_solubilizer Add Solubilization Solution incubation_mtt->add_solubilizer read_absorbance Measure Absorbance at 570nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruitment & Activation Bad Bad Akt->Bad Inhibition Caspase9 Caspase-9 Akt->Caspase9 Inhibition NFkB NF-κB Akt->NFkB Activation PDK1 PDK1 PDK1->Akt Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Bad->Caspase9 Activation Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Translocation

References

The Pivotal Role of C-Substitution in Piperidine Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperidine ring represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic placement of substituents on the carbon atoms of this versatile scaffold profoundly influences its pharmacological profile, dictating its affinity, selectivity, and efficacy for a diverse range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of C-substituted piperidines, focusing on their interactions with opioid, neurokinin, and sigma receptors. The information is supported by quantitative data and detailed experimental protocols to aid in the rational design of novel therapeutics.

The inherent conformational flexibility of the piperidine ring, coupled with the potential for introducing a wide array of substituents, allows for the fine-tuning of interactions with protein binding pockets. This has led to the development of C-substituted piperidine derivatives as potent modulators of key physiological pathways implicated in pain, inflammation, and neurological disorders.

Opioid Receptor Modulation: A Tale of Affinity and Selectivity

C-substituted piperidines have been extensively explored as ligands for opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes. The nature and position of the C-substituent are critical determinants of binding affinity and functional activity.

Comparative Binding Affinities of C-Substituted Piperidines at Opioid Receptors

The following table summarizes the binding affinities (Ki) of representative C-substituted piperidine derivatives for the µ, δ, and κ opioid receptors. Lower Ki values indicate higher binding affinity.

Compound IDC-Substitution Patternµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Fentanyl Analogues
Fentanyl4-anilido-N-phenethylpiperidine1.2 - 1.4--
Carfentanil4-carbomethoxy-4-anilido-N-phenethylpiperidineSub-nanomolar--
Lofentanil3-methyl-4-carbomethoxy-4-anilido-N-phenethylpiperidineSub-nanomolar--
4-Phenylpiperidines
Meperidine4-phenyl-1-methylpiperidine-4-carboxylate271--
Benzylpiperidines
Compound 524-benzylpiperidine derivative56.4--
Tetrahydroquinoline Analogs
Analog 64-substituted piperidineImproved potency vs MorphineBalanced affinity with MORLoss of affinity

Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2][3]

The SAR of fentanyl and its analogs highlights the importance of the 4-position. The addition of a carbomethoxy group at C4, as seen in carfentanil, significantly enhances µ-opioid receptor affinity.[2] Furthermore, the introduction of a methyl group at the C3 position in lofentanil also contributes to high potency.[2] In the case of benzylpiperidine derivatives, specific substitution patterns on the benzyl and piperidine rings lead to high affinity for both the µ-opioid receptor and the sigma-1 receptor.[3]

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a C-substituted piperidine derivative for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compound: C-substituted piperidine derivative.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding wells: Cell membranes, [³H]-DAMGO, and assay buffer.

    • Non-specific Binding wells: Cell membranes, [³H]-DAMGO, and a high concentration of naloxone.

    • Competition wells: Cell membranes, [³H]-DAMGO, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

nk1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq_11 Gq/11 Protein NK1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC_activation->Cellular_Response SP Substance P (Agonist) SP->NK1R Binds & Activates Antagonist C-Substituted Piperidine (Antagonist) Antagonist->NK1R Blocks Binding sigma1_pathway cluster_er Endoplasmic Reticulum (ER) cluster_downstream Downstream Effects Sigma1R Sigma-1 Receptor BiP BiP/GRP78 (Chaperone) Sigma1R->BiP Associates with Ion_Channels Ion Channel Modulation Sigma1R->Ion_Channels Modulates Signaling_Proteins Signaling Protein Regulation Sigma1R->Signaling_Proteins Regulates Cell_Survival Cell Survival & Plasticity Ion_Channels->Cell_Survival Signaling_Proteins->Cell_Survival Ligand C-Substituted Piperidine (Ligand) Ligand->Sigma1R Binds to Cellular_Stress Cellular Stress Cellular_Stress->Sigma1R Induces Dissociation

References

A Tale of Two Rings: Piperidine vs. Pyrrolidine Scaffolds in Drug Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The choice of a heterocyclic scaffold is a critical decision in drug design, profoundly influencing a compound's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most utilized saturated heterocycles in medicinal chemistry, the six-membered piperidine and the five-membered pyrrolidine rings stand out as "privileged scaffolds."[1] Their prevalence in a wide range of biologically active compounds and approved drugs underscores their importance. This guide provides an objective, data-driven comparison of these two scaffolds to inform decision-making in drug discovery and development.

Physicochemical Properties: A Subtle yet Significant Difference

While separated by only a single methylene unit, piperidine and pyrrolidine exhibit distinct physicochemical properties that can be strategically exploited in drug design.

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22~11.27Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is a primary concern. Pyrrolidine is slightly more basic, which may be due to greater conformational stabilization of its protonated form.[1]
logP (Octanol/Water) 0.840.46Piperidine is more lipophilic than pyrrolidine. This can influence solubility, cell permeability, and potential off-target hydrophobic interactions. The choice between them can be a tool to fine-tune a compound's lipophilicity.[1]
Conformational Flexibility Prefers a more rigid chair conformation.More flexible with multiple low-energy conformations (envelope and twist).Piperidine's rigidity can be advantageous for locking in a bioactive conformation and achieving high binding affinity. Pyrrolidine's flexibility may be beneficial when conformational adaptability is needed for target engagement.[1]

Impact on Drug Efficacy: A Data-Driven Comparison

The choice between a piperidine and a pyrrolidine scaffold can have a profound impact on a drug's biological activity. The following tables summarize quantitative data from comparative studies across different therapeutic areas.

Anticonvulsant Activity

In the development of anticonvulsant agents, the nature of the heterocyclic ring has been shown to be a key determinant of efficacy.

Compound ClassScaffoldIn Vivo Efficacy (ED₅₀, mg/kg, i.p.)In Vitro Potency (IC₅₀, µM)Reference
Benzamide AnaloguesPyrrolidinyl (U-49524E)35118 (Na⁺ channel block)[1]
Piperidinyl (U-49132E)> 100 (inactive)396 (Na⁺ channel block)[1]
Pyrrolidine-2,5-diones3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione with morpholine (Compound 4)Active in MES test (75% protection at 100 mg/kg)Not specified[2]
Piperidine-2,6-diones3-[(4-Chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dione (Compound 47)Active in scPTZ testActive in neuroprotection assay[3][4]
Pancreatic Lipase Inhibition

For the development of anti-obesity agents, inhibition of pancreatic lipase is a key target. Comparative studies have shown that the pyrrolidine scaffold can be advantageous.

Compound SeriesScaffoldIn Vitro Pancreatic Lipase Inhibition (IC₅₀, mg/mL)Reference
Synthetic DerivativesPiperidine (Compound 1 & 2)Not among the most potent[5]
Pyrrolidine (Compound 12)0.143 ± 0.001[5]
Pyrrolidine (Compound 13)0.226 ± 0.001[5]
Pyrrolidine (Compound 7)0.329 ± 0.001[5]
Pyrrolidine (Compound 10)0.362 ± 0.001[5]
Analgesic Activity

The piperidine ring is a well-known feature of many potent analgesics, including opioids. However, pyrrolidine-containing compounds also exhibit significant analgesic properties.

Compound TypeScaffoldTest ModelEfficacy MetricReference
Representative DerivativesPiperidineTail-flick, Hot-plateSignificant Analgesic Activity[6]
Representative DerivativesPyrrolidineWrithing, Hot-platePeripheral & Central Analgesic Activity[6]
4-(1-pyrrolidinyl) piperidine analogsPiperidine-Pyrrolidine HybridTail immersionSignificant to highly significant activity[7]

Pharmacokinetics: The Influence on ADME Properties

The choice of scaffold also impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The slightly higher lipophilicity of piperidine may lead to differences in membrane permeability and volume of distribution compared to pyrrolidine analogs.[8]

Metabolic stability is another key consideration. While both rings are generally stable, they can be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen.[8] Interestingly, comparative studies on nitroxide derivatives have indicated that five-membered pyrrolidine nitroxides are generally more resistant to bioreduction than their six-membered piperidine counterparts, suggesting a potential for enhanced metabolic stability with the pyrrolidine ring in certain contexts.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Thaw liver microsomes (human or other species) on ice.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a NADPH-regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

  • Incubation:

    • Pre-warm a solution of microsomes in phosphate buffer at 37°C.

    • Add the test compound to the microsome solution and pre-incubate for a short period.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Sampling and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution containing a protein-precipitating solvent (e.g., cold acetonitrile) and an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.

In Vivo Tail-Flick Test for Analgesia

Objective: To assess the analgesic efficacy of a compound in a rodent model of acute thermal pain.

Methodology:

  • Animal Acclimation:

    • Acclimate the animals (mice or rats) to the testing environment and the restraining device to minimize stress.

  • Baseline Latency Measurement:

    • Gently restrain the animal.

    • Position the animal's tail over a radiant heat source.

    • Measure the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time is used to prevent tissue damage.[6]

  • Compound Administration:

    • Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency Measurement:

    • At predetermined time points after administration, repeat the tail-flick latency measurement.

  • Data Analysis:

    • Calculate the percentage of the maximal possible effect (%MPE) or the change in latency from baseline to determine the analgesic effect of the compound.[6]

Whole-Cell Patch-Clamp Assay for Ion Channel Blockade

Objective: To measure the inhibitory effect of a compound on voltage-gated ion channels in cultured cells.

Methodology:

  • Cell Preparation:

    • Culture cells expressing the ion channel of interest on glass coverslips.

  • Pipette Preparation:

    • Fabricate glass micropipettes with a specific resistance and fill them with an appropriate internal solution.

  • Giga-seal Formation:

    • Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

  • Data Acquisition:

    • Apply a voltage-clamp protocol to elicit ionic currents through the channels of interest.

    • Record the currents in the absence (control) and presence of the test compound.

  • Data Analysis:

    • Measure the peak current amplitude in the control and compound-treated conditions.

    • Calculate the percentage of inhibition and determine the IC₅₀ value by fitting the concentration-response data to a suitable equation.[1]

In Vitro Pancreatic Lipase Inhibition Assay

Objective: To determine the inhibitory activity of a compound against pancreatic lipase.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of porcine pancreatic lipase in a suitable buffer (e.g., Tris-HCl).

    • Prepare a stock solution of the substrate, p-nitrophenyl butyrate (p-NPB), in a solvent like DMSO.

    • Prepare stock solutions of the test compounds and a positive control (e.g., Orlistat).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the lipase solution, and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the p-NPB substrate solution.

  • Measurement:

    • Incubate the plate at 37°C and measure the increase in absorbance at a specific wavelength (e.g., 405 nm) over time, which corresponds to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the roles of piperidine and pyrrolidine scaffolds in drug action, the following diagrams illustrate key signaling pathways and experimental workflows.

general_drug_screening_workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization cluster_3 In Vivo Evaluation Compound_Library Compound Library Primary_Assay Primary Assay (e.g., Target Binding) Compound_Library->Primary_Assay Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Assay->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (Functional Assay) Hit_Confirmation->Orthogonal_Assay SAR_Studies Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR_Studies ADME_Tox In Vitro ADME/Tox (e.g., Microsomal Stability) SAR_Studies->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Disease Model) ADME_Tox->In_Vivo_Efficacy Preclinical_Candidate Preclinical_Candidate In_Vivo_Efficacy->Preclinical_Candidate Preclinical Candidate

A general workflow for in vitro drug screening.

opioid_signaling_pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Opioid_Agonist Opioid Agonist (Piperidine/Pyrrolidine-based) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor G_Protein Gαi/o Gβγ Opioid_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein:f0->AC inhibits Ca_Channel Ca²⁺ Channel G_Protein:f1->Ca_Channel inhibits K_Channel K⁺ Channel G_Protein:f1->K_Channel activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Analgesia Analgesia cAMP->Analgesia Ca_Influx->Analgesia K_Efflux->Analgesia

Simplified opioid receptor signaling pathway.

v_g_sodium_channel_mechanism cluster_0 Cell Membrane cluster_1 States cluster_2 Events Na_Channel Voltage-Gated Na⁺ Channel Resting Resting State (Closed) Open Open State Resting->Open activates Repolarization Repolarization Resting->Repolarization maintained by Inactivated Inactivated State (Blocked) Open->Inactivated inactivates Na_Influx Na⁺ Influx (Action Potential) Open->Na_Influx Inactivated->Resting recovers via Depolarization Depolarization Depolarization->Resting triggers Blocker Channel Blocker (Pyrrolidine-based) Blocker->Open blocks Blocker->Inactivated stabilizes

Mechanism of voltage-gated sodium channel action.

fat_digestion_inhibition cluster_0 Lumen of Small Intestine cluster_1 Intestinal Mucosa Dietary_Fat Dietary Triglycerides (Large Droplets) Bile_Salts Bile Salts Dietary_Fat->Bile_Salts Emulsified_Fat Emulsified Triglycerides (Small Droplets) Bile_Salts->Emulsified_Fat emulsifies Pancreatic_Lipase Pancreatic Lipase Emulsified_Fat->Pancreatic_Lipase Digestion_Products Monoglycerides & Free Fatty Acids Pancreatic_Lipase->Digestion_Products hydrolyzes Lipase_Inhibitor Lipase Inhibitor (Piperidine/Pyrrolidine-based) Lipase_Inhibitor->Pancreatic_Lipase inhibits Absorption Absorption Digestion_Products->Absorption

Pathway of fat digestion and lipase inhibition.

Conclusion

The decision to employ a piperidine or pyrrolidine scaffold is a nuanced one, driven by the specific objectives of a drug discovery program. While they share similarities in basicity, their differences in lipophilicity, conformational flexibility, and metabolic stability can be strategically leveraged to optimize a compound's efficacy and pharmacokinetic profile. Piperidine offers a more rigid and lipophilic framework, which can be beneficial for achieving high binding affinity.[8] Conversely, pyrrolidine's greater flexibility and slightly lower lipophilicity may be advantageous when conformational adaptability is required or a more hydrophilic profile is desired.[8] Ultimately, a thorough understanding of the structure-activity relationships within a chemical series, supported by robust experimental data, is paramount to making an informed choice between these two powerful scaffolds.

References

A Comparative Guide to the Conformational Analysis of N-Boc-3-methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed conformational analysis of N-Boc-3-methylpiperidine-3-carboxylic acid, a substituted piperidine scaffold of interest in medicinal chemistry. The conformational preferences of this molecule are critical for understanding its three-dimensional shape, which in turn governs its interaction with biological targets. This document compares its behavior with related structures and outlines the key experimental and computational methodologies used for its characterization.

Introduction to Piperidine Conformation

The piperidine ring is a prevalent scaffold in pharmaceuticals due to its ability to introduce a basic nitrogen center and project substituents in well-defined three-dimensional vectors. In its lowest energy state, the piperidine ring adopts a chair conformation, analogous to cyclohexane, which minimizes both angle and torsional strain. Substituents on the ring can occupy two distinct positions:

  • Equatorial: Projecting outwards from the "equator" of the ring. This position is generally more sterically favored.

  • Axial: Projecting vertically, parallel to the principal axis of the ring. This position often leads to unfavorable steric clashes with other axial substituents.

The energy difference between having a substituent in the axial versus the equatorial position is quantified by the "A-value". A larger A-value signifies a stronger preference for the equatorial position due to greater steric bulk.[1][2]

The Conformational Challenge of a 3,3-Disubstituted Piperidine

N-Boc-3-methylpiperidine-3-carboxylic acid presents a unique conformational challenge due to the presence of two substituents—a methyl group and a carboxylic acid group—on the same carbon atom (C3). In a chair conformation, this gem-disubstitution pattern necessitates that one substituent must occupy an axial position while the other is equatorial.

The conformational equilibrium is therefore a "forced choice" between two distinct chair forms, with the ring flipping between them. The dominant conformer will be the one that places the sterically less demanding (i.e., smaller A-value) group in the more hindered axial position.

Furthermore, the presence of the bulky N-tert-butoxycarbonyl (N-Boc) group introduces additional steric interactions, particularly with substituents at the C2 and C6 positions (an A(1,3) strain), which can influence the ring's geometry, sometimes favoring twist-boat conformations in highly substituted systems.[3]

Figure 1: Conformational equilibrium of N-Boc-3-methylpiperidine-3-carboxylic acid.

Comparative Data Analysis

To predict the favored conformation, we compare the A-values of the methyl and carboxylic acid groups. The A-value represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers for a monosubstituted cyclohexane.[2]

SubstituentA-Value (kcal/mol)Rationale for Steric Demand
-CH₃ (Methyl)~1.77The three protons create significant steric hindrance through 1,3-diaxial interactions.[4]
-COOH (Carboxylic Acid)~1.2 (estimated from -CO₂Et)The planar group can orient to minimize some steric clash, but the oxygen atoms still provide bulk.[5]
-CHO (Aldehyde)~0.7Smaller than a carboxyl group, demonstrating the effect of group size.[6]
-C(CH₃)₃ (tert-Butyl)~5.0An extremely bulky group, used as a conformational "lock" for the equatorial position.[2]

Analysis: The A-value for a methyl group (~1.77 kcal/mol) is significantly higher than that estimated for a carboxylic acid group (~1.2 kcal/mol). This suggests that the 1,3-diaxial interactions experienced by an axial methyl group are more destabilizing than those experienced by an axial carboxylic acid group. Therefore, the conformational equilibrium is expected to strongly favor Conformer B , where the larger methyl group occupies the equatorial position and the smaller carboxylic acid group occupies the axial position.

CompoundKey Conformational FeaturePredicted Major Conformer
Piperidine Unsubstituted ringChair conformation with rapid N-inversion.
N-Boc-piperidine Bulky N-substituentChair conformation; N-inversion is slowed.
3-Methylpiperidine Single C3 substituentChair with equatorial methyl group.
N-Boc-piperidine-3-carboxylic acid Single C3 substituent on N-Boc ringChair with equatorial carboxylic acid group.
N-Boc-3-methylpiperidine-3-carboxylic acid Gem-disubstitution at C3Chair with equatorial methyl and axial carboxylic acid.

Experimental & Computational Protocols

A definitive conformational assignment requires a combination of experimental techniques and computational modeling.

G cluster_exp Experimental Analysis cluster_comp Computational Modeling compound Sample Compound nmr NMR Spectroscopy (¹H, ¹³C, NOESY) compound->nmr xray X-ray Crystallography (Solid State) compound->xray mm Molecular Mechanics (MM) compound->mm data Combined Data (J-couplings, NOEs, Energies, Bond Lengths) nmr->data xray->data dft DFT Calculations mm->dft Refine Geometry dft->data conclusion Conformational Assignment data->conclusion

Figure 2: Integrated workflow for comprehensive conformational analysis.

NMR is the most powerful solution-phase technique for conformational analysis.[7]

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Protons in an axial environment are typically more shielded (appear at a lower ppm) than their equatorial counterparts.

    • ¹H-¹H COSY: Acquire a COSY spectrum to establish proton-proton connectivity within the piperidine ring.

    • ³J Coupling Constant Analysis: Measure the coupling constants between vicinal protons (e.g., H2-H3, H4-H5). A large coupling constant (³J ≈ 10–13 Hz) is indicative of a trans-diaxial relationship, while smaller couplings (³J ≈ 2–5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

    • NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations. A strong NOE between protons on C2/C6 and one of the C3 substituents would provide definitive evidence of a 1,3-diaxial relationship, confirming an axial orientation for that substituent.

This technique provides an unambiguous determination of the molecule's conformation in the solid state.

  • Protocol:

    • Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation of a saturated solution or by vapor diffusion.

    • Data Collection: Mount a crystal on a goniometer and expose it to an X-ray beam.

    • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure, yielding precise atomic coordinates, bond lengths, and angles that define the solid-state conformation.[8]

Computational methods are used to calculate the relative energies of different possible conformers and to corroborate experimental findings.[9]

  • Protocol:

    • Conformer Search: Build the initial 3D structure of the molecule. Perform a systematic or stochastic conformational search using a molecular mechanics (MM) force field to identify low-energy chair, twist-boat, and boat conformers.

    • Geometry Optimization: Take the lowest energy conformers from the MM search and re-optimize their geometries at a higher level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP/6-31G*).

    • Energy Calculation: Perform single-point energy calculations with a larger basis set and include solvent effects (e.g., using a Polarizable Continuum Model) to obtain the relative Gibbs free energies of the conformers. The conformer with the lowest calculated free energy is predicted to be the most abundant in solution.[4]

Conclusion

The conformational analysis of N-Boc-3-methylpiperidine-3-carboxylic acid is dictated by the steric requirements of the gem-disubstituted C3 position. Based on a comparison of substituent A-values, the thermodynamically preferred conformation is a chair form with the methyl group in the equatorial position and the carboxylic acid group in the axial position . This prediction minimizes the more severe 1,3-diaxial interactions that would arise from an axial methyl group.

For drug development professionals, this strong conformational preference means the scaffold presents its substituents in a highly defined and rigid orientation, which is advantageous for designing molecules with high specificity for their biological targets. A comprehensive analysis combining solution-phase NMR, solid-state X-ray crystallography, and computational modeling is recommended for an unequivocal characterization of this and related piperidine scaffolds.

References

Spectroscopic comparison of (R) and (S) enantiomers of Boc-piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemical characterization of chiral molecules is of paramount importance in the pharmaceutical industry. Enantiomers, non-superimposable mirror images of a molecule, can exhibit markedly different pharmacological and toxicological profiles. N-tert-butoxycarbonyl (Boc)-protected piperidine derivatives are crucial chiral building blocks in the synthesis of numerous active pharmaceutical ingredients.[1][2] This guide provides a comparative overview of the spectroscopic techniques used to distinguish and characterize the (R) and (S) enantiomers of these vital synthetic intermediates, supported by experimental data and detailed protocols.

Spectroscopic Comparison: The Achiral vs. Chiral Distinction

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural elucidation. In an achiral solvent, the (R) and (S) enantiomers of a Boc-piperidine derivative are indistinguishable by these methods, as their spectra will be identical. The differentiation between enantiomers necessitates the use of chiroptical techniques or the introduction of a chiral environment.

Key Principle: Enantiomers exhibit identical physical properties (e.g., melting point, boiling point, NMR and IR spectra in achiral media) but differ in their interaction with plane-polarized light and other chiral entities.

Data Presentation: N-Boc-3-hydroxypiperidine

To illustrate the spectroscopic comparison, we will use N-Boc-3-hydroxypiperidine as a representative example. While a single source providing a direct side-by-side comparison is unavailable, the following tables compile typical data for the individual (R) and (S) enantiomers from various sources.

Table 1: Physical and Optical Properties of (R)- and (S)-N-Boc-3-hydroxypiperidine

Property(R)-Enantiomer(S)-Enantiomer
CAS Number 143900-43-0[3]143900-44-1[4][5]
Molecular Formula C₁₀H₁₉NO₃[3][4]C₁₀H₁₉NO₃[4][5]
Molecular Weight 201.26 g/mol [3][4]201.26 g/mol [4][5]
Appearance White to off-white solidWhite powder[5]
Melting Point 34-40 °C34-40 °C
Optical Rotation [α]²²/D -10.0°, c=1 in CHCl₃[α]²²/D +10.0°, c=1 in CHCl₃

Table 2: Comparative ¹H NMR and ¹³C NMR Data for N-Boc-3-hydroxypiperidine (in CDCl₃)

Note: In an achiral solvent, the NMR spectra of the (R) and (S) enantiomers are identical. The following are representative chemical shifts.

NucleusChemical Shift (δ) ppmMultiplicity
¹H NMR ~3.8m
~3.6m
~3.2m
~2.9m
~1.8m
~1.6m
1.45s (9H)
¹³C NMR ~155.0
~80.0
~67.0
~52.0
~44.0
~32.0
~28.4
~21.0

Table 3: Comparative Chiroptical Spectroscopy Data (Conceptual)

Technique(R)-Enantiomer(S)-Enantiomer
ECD/CD Negative Cotton EffectPositive Cotton Effect (mirror image)
VCD Characteristic negative/positive bandsMirror image spectrum with positive/negative bands

Mandatory Visualization

experimental_workflow Experimental Workflow for Spectroscopic Comparison of Enantiomers cluster_synthesis Synthesis cluster_characterization Spectroscopic Analysis cluster_data Data Analysis synthesis Enantioselective Synthesis or Chiral Resolution purification Purification (e.g., Chromatography) synthesis->purification nmr_ir NMR & IR Spectroscopy (Structural Confirmation) purification->nmr_ir Identical Spectra for (R) and (S) chiroptical Chiroptical Spectroscopy (Stereochemical Assignment) purification->chiroptical Mirror-Image Spectra for (R) and (S) comparison Comparative Data Analysis nmr_ir->comparison chiroptical->comparison

Caption: Workflow for the synthesis and spectroscopic comparison of enantiomers.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of (R) and (S) enantiomers of Boc-piperidine derivatives.

Synthesis of Enantiopure N-Boc-piperidine Derivatives

Enantiomerically pure Boc-piperidine derivatives can be synthesized via asymmetric synthesis or by resolution of a racemic mixture.

Asymmetric Synthesis (Example: (S)-N-Boc-3-hydroxypiperidine via enzymatic reduction):

  • Reaction Setup: In a suitable buffer (e.g., potassium phosphate), dissolve N-Boc-3-piperidone.

  • Enzyme and Cofactor: Add a ketoreductase enzyme specific for the desired enantiomer and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).

  • Reaction Conditions: Maintain the reaction at a controlled temperature and pH (e.g., 30°C, pH 7.5) with stirring.

  • Monitoring: Monitor the reaction progress by HPLC or TLC.

  • Workup and Purification: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

NMR Spectroscopy
  • Sample Preparation: Prepare a solution of the Boc-piperidine derivative in a deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg/mL.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Analysis: The spectra of the (R) and (S) enantiomers in an achiral solvent will be identical. These spectra are used to confirm the chemical structure and purity of the compound. To differentiate the enantiomers by NMR, a chiral solvating agent can be added to induce diastereomeric interactions, leading to separate signals for the enantiomers.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

  • Acquisition: Record the IR spectrum over the appropriate range (e.g., 4000-400 cm⁻¹).

  • Analysis: The IR spectra of the (R) and (S) enantiomers will be identical and are used to identify the functional groups present in the molecule.

Electronic Circular Dichroism (ECD) / Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) that is transparent in the wavelength range of interest. The concentration should be optimized to give a signal in the appropriate range (typically 10⁻³ to 10⁻⁵ M).

  • Acquisition: Record the CD spectrum over the appropriate UV range (e.g., 200-400 nm). A baseline spectrum of the solvent should also be recorded and subtracted.

  • Analysis: The (R) and (S) enantiomers will show mirror-image CD spectra. The sign of the Cotton effect at a specific wavelength can be used to assign the absolute configuration, often with the aid of computational predictions.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a more concentrated solution of the sample (typically 0.1-1 M) in a suitable solvent (e.g., CDCl₃) in a cell with a short path length.

  • Acquisition: Record the VCD and IR spectra simultaneously over the mid-IR range (e.g., 2000-800 cm⁻¹).

  • Analysis: The VCD spectra of the (R) and (S) enantiomers will be mirror images of each other. VCD is particularly powerful for determining the absolute configuration of molecules in solution.

Conclusion

The characterization of (R) and (S) enantiomers of Boc-piperidine derivatives requires a combination of standard and chiroptical spectroscopic techniques. While NMR and IR spectroscopy are essential for confirming the chemical structure, they cannot distinguish between enantiomers in an achiral environment. Chiroptical methods such as ECD and VCD are indispensable for this purpose, providing the definitive data to assign the absolute stereochemistry. The protocols and comparative data presented in this guide offer a framework for the rigorous spectroscopic analysis of these pharmaceutically important chiral building blocks.

References

Safety Operating Guide

Proper Disposal of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is paramount for ensuring personnel safety and environmental protection.

Hazard Profile:

Based on the Safety Data Sheet (SDS) for a stereoisomer of this compound, this compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

These hazards underscore the importance of following stringent disposal protocols.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate Personal Protective Equipment (PPE). This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Essential PPE includes:

  • Eye Protection: Safety glasses or goggles.[1]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Body Protection: A laboratory coat and, if necessary, additional protective clothing.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with federal, state, and local environmental regulations.[2][3][4] Under no circumstances should this chemical be disposed of down the drain.[1]

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for this compound waste.

    • To prevent potentially hazardous reactions, do not mix this waste with other chemical waste streams.

  • Containerization:

    • Use a chemically compatible and sealable container for the collection of the waste.[1]

    • Ensure the container is in good condition and is properly sealed to prevent any leaks or spills.

  • Storage:

    • Store the sealed waste container in a designated, cool, and well-ventilated area.

    • Keep the waste container away from incompatible materials such as strong oxidizing agents.[3]

  • Professional Disposal Service:

    • Engage a licensed and certified hazardous waste disposal company for the collection and proper disposal of the chemical waste.[1]

    • Provide the waste disposal company with a copy of the Safety Data Sheet to ensure they have all the necessary information for safe handling and disposal.

Quantitative Data Summary

ParameterGuidelineSource
pH Range for Neutralization (General Carboxylic Acids) Not Recommended for this compoundN/A
Concentration Limits for Drain Disposal Prohibited[1]

Note: Specific quantitative disposal limits for this compound are not available. The complex nature of this molecule makes neutralization and drain disposal an unsuitable and non-compliant option. All waste, regardless of quantity, should be collected for professional disposal.

Experimental Protocol: Waste Collection

For laboratories generating waste of this compound, the following experimental protocol for waste collection should be implemented:

  • Establish a Designated Waste Area: Identify a specific location within the laboratory, preferably inside a ventilated cabinet, for the storage of the hazardous waste container.

  • Labeling: Immediately upon designating a container for this waste stream, affix a hazardous waste label that includes the chemical name: "this compound," the associated hazards (Harmful, Irritant), and the date of accumulation.

  • Waste Addition: When adding waste to the container, do so within a fume hood to minimize exposure. Ensure that any funnels or other transfer devices are properly decontaminated after use.

  • Secure Closure: Always securely seal the container immediately after adding waste.

  • Log Keeping: Maintain a log of the approximate amount of waste added to the container. This will assist the waste disposal company in their documentation and handling procedures.

Disposal Workflow Diagram

Disposal Decision Workflow for this compound start Waste Generated: This compound ppe Don Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe segregate Segregate Waste ppe->segregate container Use a Labeled, Sealed, Chemically Compatible Container segregate->container storage Store in a Cool, Ventilated Area Away from Incompatible Materials container->storage disposal_company Arrange for Pickup by a Licensed Hazardous Waste Disposal Company storage->disposal_company end Proper and Compliant Disposal disposal_company->end

Caption: A workflow diagram illustrating the proper disposal procedure for this compound.

References

Personal protective equipment for handling 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate, essential safety and logistical information for managing 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid (CAS 1415018-76-6), a compound that requires careful handling due to its potential health hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. Therefore, a comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this substance.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a significant risk of splashing.
Skin Protection A chemical-resistant lab coat must be worn and kept fully buttoned. Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory. Gloves should be inspected before use and changed immediately if contaminated. Fully enclosed shoes are required.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Operational and Disposal Plans

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Safe Handling Procedures:

  • Preparation: Designate a specific area for handling the chemical, ideally within a chemical fume hood. Ensure the fume hood is functioning correctly before commencing work. Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, as well as appropriately labeled waste containers.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Handling: Avoid all personal contact, including inhalation.[1] Prevent the formation of dust and aerosols.[2] Use spark-proof tools and explosion-proof equipment if necessary.[3] Do not eat, drink, or smoke in the handling area.

  • Post-Handling: Thoroughly clean any contaminated surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination, starting with gloves, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan:

Proper disposal is a critical aspect of the chemical's lifecycle and is governed by regulatory bodies.

  • Waste Segregation: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Containerization: Use a compatible and sealable container for the waste. Ensure the container is in good condition to prevent leaks.

  • Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[4] This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not empty into drains.[2][4]

Emergency Procedures:

  • In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[2]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Assemble Equipment & Waste Containers check_hood Verify Fume Hood Function don_ppe Wear Lab Coat, Gloves, & Safety Goggles check_hood->don_ppe Proceed if Safe handle_chem Weigh and Handle Chemical in Fume Hood don_ppe->handle_chem decontaminate Clean Work Surfaces & Equipment handle_chem->decontaminate dispose_waste Dispose of Contaminated Materials in Labeled Hazardous Waste Container handle_chem->dispose_waste During & After doff_ppe Remove PPE Correctly wash_hands Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.